1,2-O,O-Ditetradecyl-rac-glycerol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C31H64O3 |
|---|---|
Molecular Weight |
484.8 g/mol |
IUPAC Name |
(2S)-2,3-di(tetradecoxy)propan-1-ol |
InChI |
InChI=1S/C31H64O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-33-30-31(29-32)34-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h31-32H,3-30H2,1-2H3/t31-/m0/s1 |
InChI Key |
IAJHLVPJJCPWLF-HKBQPEDESA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 1,2-O,O-Ditetradecyl-rac-glycerol: Properties, Protocols, and Signaling Roles
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-O,O-Ditetradecyl-rac-glycerol is a synthetic dialkylglycerol, a class of ether lipids that plays a significant role in various biological processes. Its structure, featuring two tetradecyl (C14) chains linked to a glycerol (B35011) backbone via ether bonds, confers unique chemical and physical properties that make it a valuable tool in lipid research, drug delivery, and the study of cellular signaling pathways. This technical guide provides a comprehensive overview of the properties of this compound, detailed experimental methodologies, and its involvement in cellular signaling, with a focus on its function as a diacylglycerol mimic.
Physicochemical Properties
This compound is a hydrophobic molecule with a high degree of lipophilicity. Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₃₁H₆₄O₃ | [1] |
| Molecular Weight | 484.84 g/mol | [1] |
| CAS Number | 1561-55-3 | [2] |
| Appearance | Not specified, likely a waxy solid or oil at room temperature | |
| Density | 0.88 g/cm³ | |
| Purity | ≥97% | [3] |
| Storage Conditions | -20°C | [1][2] |
Synthesis
A plausible synthetic route is outlined below:
References
An In-depth Technical Guide to 1,2-O,O-Ditetradecyl-rac-glycerol: Structure, Function, and Experimental Considerations
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-O,O-Ditetradecyl-rac-glycerol is a synthetic, cell-permeable dialkylglycerol, a structural analog of the endogenous second messenger diacylglycerol (DAG). Its unique chemical structure, featuring two tetradecyl chains linked to the glycerol (B35011) backbone via stable ether bonds, distinguishes it from its naturally occurring ester-linked counterparts. This enhanced stability makes it a valuable tool for researchers studying DAG-mediated signaling pathways, particularly the activation of Protein Kinase C (PKC), and for exploring its potential as an immunomodulator. This technical guide provides a comprehensive overview of the structure, function, and experimental applications of this compound.
Chemical Structure and Properties
This compound is a hydrophobic molecule with the chemical formula C₃₁H₆₄O₃ and a molecular weight of approximately 484.84 g/mol .[1] The "rac" in its name signifies that it is a racemic mixture, containing both the (R) and (S) enantiomers at the C2 position of the glycerol backbone.
The defining feature of this molecule is the presence of ether linkages between the tetradecyl chains and the glycerol backbone, in contrast to the ester linkages found in most naturally occurring diacylglycerols. This structural difference confers significant chemical stability, making it resistant to hydrolysis by cellular esterases. This property ensures a more sustained biological activity in experimental settings compared to ester-linked DAGs.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | C₃₁H₆₄O₃ | [1] |
| Molecular Weight | ~484.84 g/mol | [1] |
| CAS Number | 1561-55-3, 36314-51-9 | [1][2] |
| Appearance | Not specified in search results | |
| Solubility | Soluble in organic solvents such as chloroform. | [3] (inferred from similar compounds) |
| Storage | Typically stored at -20°C. | [1] |
Biological Function
The primary biological function of this compound stems from its ability to mimic endogenous diacylglycerol. DAG is a critical second messenger that is transiently produced at the cell membrane and is responsible for the recruitment and activation of a variety of signaling proteins, most notably Protein Kinase C (PKC) isoforms.
Activation of Protein Kinase C (PKC)
As a stable DAG analog, this compound is expected to activate PKC. The activation of conventional and novel PKC isoforms is a key event in numerous cellular processes, including cell proliferation, differentiation, apoptosis, and immune responses. The two alkyl chains of this compound are thought to insert into the cell membrane, while the free hydroxyl group on the glycerol backbone participates in the activation of the C1 domain of PKC.
Immunomodulatory Effects
Ether lipids, in general, are known to possess immunomodulatory properties. While specific studies on this compound are limited, its role as a PKC activator suggests potential effects on immune cells. PKC activation is a central event in T-cell activation, cytokine production, and macrophage function. Therefore, this compound could potentially be used to study and modulate immune responses in vitro and in vivo.
Inhibition of Folic Acid Metabolism
Some sources suggest that this compound may inhibit folic acid metabolism.[4] However, the molecular mechanism and the specific enzymes targeted in the folic acid pathway have not been elucidated in the available literature. Folic acid is essential for nucleotide synthesis and methylation reactions, and its inhibition can have profound effects on cell proliferation. Further research is needed to validate and characterize this potential function.
Experimental Protocols
Detailed experimental protocols for the use of this compound are not extensively reported in the literature. However, based on its function as a DAG mimic, a general protocol for a cell-based PKC activation assay can be adapted.
General Protocol for In Vitro Protein Kinase C (PKC) Activation Assay
This protocol provides a framework for assessing the ability of this compound to induce the translocation of a PKC-GFP fusion protein from the cytoplasm to the plasma membrane, a hallmark of PKC activation.
Materials:
-
Cells expressing a PKC-GFP fusion protein (e.g., HEK293 or HeLa cells)
-
This compound
-
Phorbol 12-myristate 13-acetate (PMA) as a positive control
-
Vehicle control (e.g., DMSO)
-
Cell culture medium and supplements
-
Fluorescence microscope
Procedure:
-
Cell Culture and Transfection:
-
Culture cells in appropriate medium and conditions.
-
Transfect cells with a plasmid encoding a PKC isoform fused to Green Fluorescent Protein (GFP).
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare working solutions by diluting the stock solution in cell culture medium to the desired final concentrations.
-
-
Cell Treatment:
-
Plate the transfected cells in a suitable imaging dish (e.g., glass-bottom dish).
-
Allow cells to adhere and grow overnight.
-
Replace the medium with fresh medium containing the desired concentration of this compound, PMA (positive control), or vehicle (negative control).
-
-
Live-Cell Imaging:
-
Incubate the cells at 37°C and 5% CO₂.
-
Monitor the subcellular localization of the PKC-GFP fusion protein over time using a fluorescence microscope.
-
Acquire images at regular intervals (e.g., every 1-5 minutes) for a total duration of 30-60 minutes.
-
-
Data Analysis:
-
Quantify the translocation of PKC-GFP from the cytoplasm to the plasma membrane. This can be done by measuring the fluorescence intensity at the plasma membrane relative to the cytoplasm.
-
Compare the extent and kinetics of translocation induced by this compound with the positive and negative controls.
-
Conclusion
This compound is a valuable research tool for investigating DAG-mediated signaling pathways. Its ether-linked structure provides enhanced stability, making it a reliable activator of Protein Kinase C in a variety of experimental systems. While its immunomodulatory and metabolic effects are less characterized, they represent exciting avenues for future research. The provided experimental framework can be adapted by researchers to explore the specific biological activities of this compound in their systems of interest. As with any signaling modulator, careful dose-response studies and the use of appropriate controls are essential for obtaining robust and interpretable data.
References
Synthesis of 1,2-O,O-Ditetradecyl-rac-glycerol: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical synthesis of 1,2-O,O-Ditetradecyl-rac-glycerol, a key diether lipid. This document outlines a reliable three-step synthetic pathway, including detailed experimental protocols, quantitative data, and characterization information. The synthesis involves the protection of glycerol (B35011), a Williamson ether synthesis for dialkylation, and subsequent deprotection to yield the target compound.
Synthetic Strategy Overview
The synthesis of this compound is efficiently achieved through a three-step process designed to selectively introduce the two tetradecyl chains onto the glycerol backbone.
-
Protection of Glycerol: The initial step involves the protection of the adjacent hydroxyl groups at the 1 and 2 positions of glycerol by converting it into (±)-2,2-Dimethyl-1,3-dioxolane-4-methanol, commonly known as solketal (B138546). This acetonide protection prevents unwanted side reactions during the subsequent alkylation step.
-
Dialkylation via Williamson Ether Synthesis: The protected glycerol, solketal, is then subjected to a Williamson ether synthesis. The free hydroxyl group of solketal is deprotonated with a strong base, typically sodium hydride, to form an alkoxide. This nucleophile then reacts with two equivalents of an alkylating agent, 1-bromotetradecane (B124005), to introduce the two C14 alkyl chains.
-
Deprotection: The final step involves the removal of the isopropylidene protecting group under acidic conditions to regenerate the free hydroxyl group at the 3-position, yielding the desired this compound.
Experimental Protocols
Step 1: Synthesis of (±)-2,2-Dimethyl-1,3-dioxolane-4-methanol (Solketal)
This procedure outlines the acid-catalyzed ketalization of glycerol with acetone (B3395972) to form solketal.
Materials:
-
Glycerol
-
Acetone
-
p-Toluenesulfonic acid (p-TSA) or a heterogeneous acid catalyst like Amberlyst-15
-
Anhydrous sodium bicarbonate
-
Anhydrous magnesium sulfate
-
Dean-Stark apparatus (optional, for azeotropic removal of water)
Procedure:
-
A mixture of glycerol (1.0 mol), acetone (5.0 mol), and a catalytic amount of p-toluenesulfonic acid (0.01 mol) in toluene is refluxed.
-
The reaction is monitored by thin-layer chromatography (TLC) until the consumption of glycerol is complete. The water formed during the reaction can be removed azeotropically using a Dean-Stark apparatus to drive the equilibrium towards product formation.
-
Upon completion, the reaction mixture is cooled to room temperature and neutralized with anhydrous sodium bicarbonate.
-
The solid is filtered off, and the excess acetone and toluene are removed under reduced pressure.
-
The resulting crude product is purified by vacuum distillation to afford solketal as a colorless liquid.
Step 2: Synthesis of 1,2-O,O-Ditetradecyl-3-O-isopropylidene-rac-glycerol
This protocol details the Williamson ether synthesis for the dialkylation of solketal.
Materials:
-
(±)-2,2-Dimethyl-1,3-dioxolane-4-methanol (Solketal)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
1-Bromotetradecane
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred suspension of sodium hydride (2.2 eq) in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen), a solution of solketal (1.0 eq) in anhydrous DMF is added dropwise at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 1 hour.
-
A solution of 1-bromotetradecane (2.2 eq) in anhydrous DMF is then added dropwise, and the reaction mixture is heated to 60-70 °C and stirred overnight.
-
The reaction is monitored by TLC. Upon completion, the mixture is cooled to 0 °C and quenched by the slow addition of a saturated aqueous ammonium chloride solution.
-
The mixture is extracted with diethyl ether. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel.
Step 3: Synthesis of this compound (Deprotection)
This final step involves the acidic hydrolysis of the isopropylidene protecting group.
Materials:
-
1,2-O,O-Ditetradecyl-3-O-isopropylidene-rac-glycerol
-
Methanol
-
Hydrochloric acid (HCl) or an acidic resin like Amberlite IR-120 H+
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
The protected diether lipid is dissolved in methanol.
-
A catalytic amount of concentrated hydrochloric acid is added, and the mixture is stirred at room temperature.
-
The reaction progress is monitored by TLC for the disappearance of the starting material.
-
Once the reaction is complete, the mixture is neutralized with a saturated aqueous sodium bicarbonate solution.
-
The product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The final product, this compound, is purified by column chromatography on silica gel to yield a white solid.
Data Presentation
The following table summarizes the quantitative data for the synthesis of this compound. Please note that yields can vary based on reaction scale and purification efficiency.
| Step | Reaction | Reactants | Key Reagents | Solvent | Typical Yield | Purity |
| 1 | Protection | Glycerol, Acetone | p-TSA | Toluene | 80-95%[1][2][3][4][5] | >98% (after distillation) |
| 2 | Dialkylation | Solketal, 1-Bromotetradecane | Sodium Hydride | DMF/THF | 60-80% | >95% (after chromatography) |
| 3 | Deprotection | 1,2-di-O-tetradecyl-3-O-isopropylidene-rac-glycerol | HCl | Methanol | 85-95%[6][7] | >98% (after chromatography) |
Characterization Data for this compound:
| Property | Value |
| Molecular Formula | C₃₁H₆₄O₃ |
| Molecular Weight | 484.84 g/mol |
| Appearance | White solid |
| Purity | ≥98% |
| ¹H NMR (CDCl₃, δ) | ~3.65 (m, 1H), 3.55-3.40 (m, 6H), 1.55 (m, 4H), 1.25 (s, 44H), 0.88 (t, 6H) |
| ¹³C NMR (CDCl₃, δ) | ~72.5, 72.0, 70.8, 64.5, 31.9, 29.7, 29.6, 29.4, 26.2, 22.7, 14.1 |
| Mass Spectrometry (ESI-MS) | m/z: [M+Na]⁺ calculated for C₃₁H₆₄O₃Na: 507.48; found 507.48 |
Mandatory Visualizations
Experimental Workflow
Caption: Synthetic workflow for this compound.
Signaling Pathway (Logical Relationship)
Caption: Logical flow of the synthesis of this compound.
References
- 1. A facile approach for the synthesis of solketal, a fuel additive, from biowaste glycerol using transition metal-based solid acid catalysts - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05455E [pubs.rsc.org]
- 2. frontiersin.org [frontiersin.org]
- 3. Frontiers | Synthesis of Solketal Fuel Additive From Acetone and Glycerol Using CO2 as Switchable Catalyst [frontiersin.org]
- 4. The processing of glycerol with acetone to produce solketal using amberlite IR 120 Na catalyst | AIP Conference Proceedings | AIP Publishing [pubs.aip.org]
- 5. Easy and Fast Production of Solketal from Glycerol Acetalization via Heteropolyacids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of chimera oligopeptide including furanoid β-sugar amino acid derivatives with free OHs: mild but successful removal of the 1,2-O-isopropylidene from the building block - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Solubility Landscape of 1,2-O,O-Ditetradecyl-rac-glycerol: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the solubility characteristics of 1,2-O,O-Ditetradecyl-rac-glycerol, a key lipid excipient in advanced drug delivery systems. Aimed at researchers, scientists, and professionals in drug development, this document offers a compilation of available solubility data, detailed experimental protocols for solubility determination, and a visualization of its application in lipid nanoparticle formulation.
Core Topic: Solubility of this compound in Organic Solvents
This compound is a synthetic, hydrophobic lipid that has garnered significant interest for its role in the formulation of lipid-based drug delivery systems, including lipid nanoparticles (LNPs). Its molecular structure, featuring two fourteen-carbon alkyl chains linked by ether bonds to a glycerol (B35011) backbone, imparts a strongly nonpolar character. This inherent hydrophobicity dictates its solubility profile, making it readily soluble in nonpolar organic solvents while being virtually insoluble in polar solvents such as water.
Understanding the precise solubility of this lipid in various organic solvents is critical for the rational design and optimization of manufacturing processes for lipid-based drug formulations. The choice of solvent can significantly impact the efficiency of drug encapsulation, the physicochemical properties of the resulting nanoparticles, and the overall stability of the final product.
Quantitative Solubility Data
Precise quantitative solubility data for this compound across a wide range of organic solvents is not extensively documented in publicly available literature. However, based on the principle of "like dissolves like" and data from structurally similar dialkylglycerol ethers and diacylglycerols, a qualitative and estimated quantitative solubility profile can be inferred. Lipids with similar long alkyl chains are generally soluble in chlorinated solvents, ethers, and nonpolar aromatic hydrocarbons, with decreasing solubility in more polar solvents like alcohols.
To provide a practical reference, the following table summarizes the reported solubility of analogous long-chain lipids in various organic solvents. It is crucial to note that these values are for structurally similar compounds and should be considered as a guide for solvent selection, with experimental verification being essential for this compound.
| Solvent | Analogous Compound | Solubility (mg/mL) |
| Chloroform | 1,2-Diarachidoyl-rac-glycerol (C20 chains) | 50 |
| Dichloromethane (DCM) | General long-chain lipids | Highly Soluble |
| Diethyl Ether | General long-chain lipids | Soluble |
| Toluene | General long-chain lipids | Soluble |
| Hexane | General long-chain lipids | Soluble |
| Ethanol | 1,2-O-Dihexadecyl-rac-glycerol (C16 chains) | 30 |
| Dimethylformamide (DMF) | 1,2-O-Dihexadecyl-rac-glycerol (C16 chains) | 20 |
| Dimethyl Sulfoxide (DMSO) | 1,2-O-Dihexadecyl-rac-glycerol (C16 chains) | 5 |
| Water | This compound | Insoluble |
Note: This table is illustrative and based on data for analogous compounds. Experimental determination of solubility for this compound is strongly recommended.
Experimental Protocols for Solubility Determination
A standardized and reliable method for determining the equilibrium solubility of a lipid in an organic solvent is the shake-flask method. This technique involves saturating a solvent with the solute and then quantifying the amount of dissolved solute.
Detailed Methodology: Shake-Flask Method
1. Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (analytical grade or higher)
-
Glass vials with screw caps
-
Orbital shaker or vortex mixer
-
Thermostatically controlled incubator or water bath
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or Charged Aerosol Detector - CAD) or Gas Chromatography (GC) system for quantification.
2. Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of glass vials. The exact amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Solvent Addition: Add a known volume of the selected organic solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. Visual inspection should confirm the presence of undissolved solid.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle. For finer separation, centrifuge the vials at a moderate speed.
-
Sample Collection: Carefully collect an aliquot of the supernatant using a syringe. To ensure no solid particles are transferred, filter the collected supernatant through a syringe filter into a clean vial.
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze both the filtered sample and the standard solutions using a validated analytical method (e.g., HPLC-ELSD/CAD or GC).
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of this compound in the filtered sample by interpolating from the calibration curve.
-
3. Data Reporting:
-
The solubility should be reported in units of mg/mL or g/L at the specified temperature.
Visualization of Experimental Workflow and Logical Relationships
Lipid Nanoparticle Formulation Workflow
The following diagram illustrates a typical workflow for the formulation of lipid nanoparticles (LNPs) for drug delivery, a key application for this compound, which can act as a helper lipid.
role of ether lipids like 1,2-O,O-Ditetradecyl-rac-glycerol in membranes
An In-depth Technical Guide on the Role of Ether Lipids, such as 1,2-O,O-Ditetradecyl-rac-glycerol, in Membranes
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Ether lipids are a class of glycerolipids characterized by an ether bond at the sn-1 position of the glycerol (B35011) backbone, distinguishing them from the more common ester-linked phospholipids. This fundamental structural difference imparts unique physicochemical properties that significantly influence cell membrane architecture, fluidity, and function. Synthetic, symmetric dialkyl glycerols like this compound (DMG) serve as crucial model compounds for elucidating the specific roles of ether linkages. This technical guide provides a comprehensive overview of the structural and functional roles of these ether lipids in biological membranes, summarizes key biophysical data, details relevant experimental protocols, and outlines their involvement in cellular signaling and disease, particularly cancer.
Introduction to Ether Lipids
Glycerophospholipids, the primary components of cell membranes, typically possess fatty acids attached to the glycerol backbone via ester bonds. Ether lipids, in contrast, feature a hydrocarbon chain linked by an ether bond.[1][2][3] This group includes two main types: plasmalogens (with a vinyl-ether bond at sn-1) and dialkyl/alkylacyl glycerolipids (with an alkyl-ether bond at sn-1).[4]
The ether linkage is more chemically stable and resistant to enzymatic degradation by many phospholipases compared to the ester linkage.[5] The absence of a carbonyl group at the sn-1 position reduces the polarity of the headgroup region and alters the hydrogen-bonding capacity, leading to profound effects on membrane structure and dynamics.[6] this compound (DMG) is a synthetic dialkylglycerol that is structurally analogous to the signaling lipid diacylglycerol (DAG). Its stable ether linkages make it an invaluable tool for studying membrane biophysics and the specific requirements of DAG-interacting proteins.[7]
Structural and Biophysical Impact on Membranes
The substitution of ester bonds with ether bonds significantly modifies the physical properties of lipid bilayers. These changes are critical for the specialized functions of membranes rich in ether lipids, such as their role in forming and stabilizing lipid rafts.[1][3]
Membrane Packing and Fluidity
The absence of the carbonyl oxygen in the sn-1 chain of ether lipids leads to tighter packing of the hydrocarbon chains.[3][8] However, the overall effect on membrane properties can be complex. Studies comparing the ether-linked dihexadecylphosphatidylcholine (DHPC) with its ester-linked counterpart, dipalmitoylphosphatidylcholine (DPPC), provide quantitative insights into these differences. While some studies suggest ether lipids decrease the area per lipid, indicating denser packing[3], others using X-ray scattering have found that the area per lipid for DHPC in the fluid phase is slightly larger than for DPPC.[4][9][10] This highlights the nuanced effects that depend on the specific lipid context and experimental conditions.
Cancer cells with high metastatic potential often exhibit elevated levels of ether lipids, which contribute to higher membrane fluidity and lower membrane tension.[11] This altered biophysical state can facilitate processes like non-clathrin-mediated endocytosis, which is crucial for iron uptake and promoting cancer cell stemness.[11]
Formation of Non-lamellar Structures and Membrane Fusion
Ether lipids, particularly plasmalogens, have a greater tendency to form non-lamellar inverted hexagonal (HII) structures in model membranes.[1][2][3] This property is thought to be crucial for facilitating membrane fusion events, such as those involved in vesicle trafficking and neurotransmitter release.
Data Presentation: Biophysical Properties of Ether vs. Ester Lipids
The following table summarizes quantitative data from studies comparing DHPC (a 16-carbon dialkyl ether lipid) and DPPC (a 16-carbon diacyl ester lipid), which serve as proxies for understanding the effects of the ether linkages found in molecules like DMG.
| Property | Ether-Linked (DHPC) | Ester-Linked (DPPC) | Temperature (°C) | Method | Reference |
| Area per Lipid (A) | 65.1 Ų | ~63 Ų | 48 / 50 | X-ray Scattering | [4][10] |
| Bending Modulus (KC) | 4.2 x 10-13 erg | ~7.0 x 10-13 erg | 48 / 50 | X-ray Scattering | [4][10] |
| Water Permeability (Pf) | 0.022 cm/s | 0.027 cm/s | 48 / 50 | Osmotic Swelling | [4][10] |
| Area Compressibility (KA) | 379 ± 24 mN/m | 347 ± 22 mN/m | N/A | MD Simulation | [3] |
Note: Values can vary based on experimental conditions and methodologies. This table provides representative data for comparison.
Role in Cellular Signaling
Diacylglycerol (DAG) is a critical second messenger that activates a range of effector proteins, most notably Protein Kinase C (PKC).[12] Synthetic, non-hydrolyzable ether-linked DAG analogues like DMG are used to probe these signaling pathways.
The Diacylglycerol (DAG) Signaling Pathway
Upon stimulation of cell surface receptors (e.g., GPCRs, Receptor Tyrosine Kinases), Phospholipase C (PLC) is activated. PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and DAG.[12] While IP3 mobilizes intracellular calcium, DAG remains in the membrane to recruit and activate C1 domain-containing proteins, including PKC isoforms.[13]
Probing PKC Activation with DAG Analogues
Studies using DAG analogues have revealed that the activation of PKC is highly specific. Research indicates that both carbonyl moieties of the ester linkages in natural DAG are important for maximal PKC activation, likely through a three-point attachment to the PKC-phosphatidylserine-Ca2+ complex.[1][2] Ether-linked analogues like 1,2-di-O-alkyl-glycerols, which lack these carbonyls, are generally poor activators of PKC.[1] This makes them excellent negative controls in experiments designed to dissect the structural requirements for PKC activation and to identify non-PKC effectors of DAG.
Experimental Methodologies
Studying the effects of ether lipids like DMG on membrane properties requires a suite of biophysical techniques. Below are detailed protocols for key experiments.
Preparation of Giant Unilamellar Vesicles (GUVs)
GUVs are cell-sized (10-100 µm) liposomes ideal for microscopy studies of membrane phase behavior and protein interactions. The electroformation method is commonly used for neutral or zwitterionic lipids like those containing DMG.[14]
Protocol: GUV Preparation by Electroformation
-
Lipid Film Preparation:
-
Prepare a lipid stock solution (e.g., 1 mg/mL in chloroform) containing the desired lipids (e.g., a base phospholipid, cholesterol, and a percentage of this compound). If desired, include a fluorescent lipid probe (e.g., 0.5 mol% Lissamine Rhodamine B-PE).
-
Using a microsyringe, deposit 10-20 µL of the lipid solution onto the conductive side of two indium tin oxide (ITO)-coated glass slides.
-
Place the slides in a vacuum desiccator for at least 2 hours to completely evaporate the solvent, forming a thin, dry lipid film.[11]
-
-
Assembly of Electroformation Chamber:
-
Create a chamber by placing a silicone or Teflon spacer (O-ring) onto the lipid film of one ITO slide.
-
Fill the chamber with a swelling solution (e.g., 200 mM sucrose).[12]
-
Place the second ITO slide on top, with its conductive, lipid-coated side facing inwards, sandwiching the spacer and solution.
-
-
Electroformation:
-
Connect the ITO slides to a function generator.
-
Apply an AC electric field. A typical protocol involves a stepwise increase in voltage and decrease in frequency (e.g., start at 10 Hz, 0.2 V for 5 min, and ramp up to 2 V over ~1.5 hours, then switch to 4 Hz, 2V for 30 min).[12] The process should be carried out at a temperature above the main phase transition temperature (Tm) of the lipid mixture.
-
-
Harvesting GUVs:
-
Gently collect the GUV suspension from the chamber using a wide-bore pipette tip to avoid shear stress.
-
For imaging, dilute the GUVs into an iso-osmolar buffer (e.g., glucose-based) in a glass-bottom imaging dish. The density difference will cause the GUVs to settle for easier observation.
-
Analysis of Membrane Fluidity via Fluorescence Recovery After Photobleaching (FRAP)
FRAP measures the lateral diffusion of fluorescently labeled molecules within a membrane, providing a quantitative measure of membrane fluidity.[7][15]
Protocol: FRAP Measurement in GUVs or Supported Lipid Bilayers (SLBs)
-
Sample Preparation: Prepare GUVs or SLBs containing a fluorescent lipid probe as described previously.
-
Microscopy Setup: Use a confocal laser scanning microscope equipped for FRAP experiments.
-
Image Acquisition:
-
Locate a suitable GUV or area of the SLB.
-
Acquire 3-5 pre-bleach images at low laser power to establish the initial fluorescence intensity.[7]
-
-
Photobleaching:
-
Define a circular region of interest (ROI) on the membrane.
-
Bleach the ROI with a short burst of high-intensity laser light (e.g., 488 nm or 561 nm laser at 100% power for 500 ms).[16]
-
-
Post-Bleach Imaging:
-
Immediately after bleaching, acquire a time-lapse series of images at low laser power to monitor the recovery of fluorescence as unbleached probes diffuse into the ROI.[16]
-
-
Data Analysis:
-
Measure the mean fluorescence intensity within the ROI over time.
-
Normalize the recovery curve to account for photobleaching during acquisition.
-
Fit the curve to a diffusion model to extract the mobile fraction (Mf) and the diffusion coefficient (D). A lower diffusion coefficient and mobile fraction indicate reduced membrane fluidity.
-
Isolation of Lipid Rafts
Lipid rafts are membrane microdomains enriched in cholesterol, sphingolipids, and often ether lipids. Their isolation is typically based on their resistance to solubilization by non-ionic detergents at low temperatures.[17] A detergent-free method is also presented as it is often considered to better preserve the native state of rafts.[17][18]
Protocol: Detergent-Free Lipid Raft Isolation
-
Cell Lysis:
-
Harvest cultured cells (approx. 5x108 cells) and wash with ice-cold PBS.
-
Resuspend cells in 2 mL of ice-cold sodium carbonate buffer (500 mM, pH 11.0) without detergent.[18]
-
-
Homogenization:
-
Lyse the cells by sonication on ice (e.g., three 20-second bursts).
-
Mix the lysate with an equal volume of 90% sucrose (B13894) in MBS (MES-buffered saline).
-
-
Sucrose Gradient Ultracentrifugation:
-
Place the 45% sucrose lysate at the bottom of an ultracentrifuge tube.
-
Carefully overlay with a discontinuous sucrose gradient (e.g., 4 mL of 35% sucrose and 4 mL of 5% sucrose in MBS).
-
Centrifuge at ~200,000 x g for 16-20 hours at 4°C.
-
-
Fraction Collection:
-
Lipid rafts will float to the interface between the 5% and 35% sucrose layers due to their low density.[18]
-
Carefully collect 1 mL fractions from the top of the gradient.
-
-
Analysis:
-
Analyze fractions by Western blotting for raft marker proteins (e.g., Caveolin-1, Flotillin) and non-raft markers (e.g., Calnexin) to confirm successful isolation.
-
The lipid composition of the raft fractions can then be analyzed by mass spectrometry.
-
Conclusion and Future Directions
Ether lipids, including model compounds like this compound, are integral to the structural and functional landscape of cellular membranes. Their unique biophysical properties—conferred by the stable ether linkage—influence membrane packing, fluidity, and the propensity to form specialized domains like lipid rafts. These characteristics are not merely structural but have profound implications for cellular processes ranging from membrane fusion to signal transduction. The elevated presence of ether lipids in aggressive cancers underscores their importance in pathology and highlights them as potential targets for drug development.[15][16] Future research, aided by the advanced experimental techniques detailed herein, will continue to unravel the complex roles of these lipids, paving the way for novel therapeutic strategies that target membrane biophysics.
References
- 1. Specificity and mechanism of protein kinase C activation by sn-1,2-diacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Specificity and mechanism of protein kinase C activation by sn-1,2-diacylglycerols. | Sigma-Aldrich [sigmaaldrich.com]
- 3. Mechanical properties of Ester- and Ether-DPhPC bilayers: a molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of Ether vs. Ester Linkage on Lipid Bilayer Structure and Water Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isolation and Analysis of Lipid Rafts from Neural Cells and Tissues | Springer Nature Experiments [experiments.springernature.com]
- 6. Differential scanning calorimetry in the study of lipid phase transitions in model and biological membranes: practical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Utility of Fluorescence Recovery after Photobleaching (FRAP) to Study the Plasma Membrane [mdpi.com]
- 8. Fluorescence recovery after photobleaching studies of lipid rafts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lipid.phys.cmu.edu [lipid.phys.cmu.edu]
- 10. Effects of ether vs. ester linkage on lipid bilayer structure and water permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. avantiresearch.com [avantiresearch.com]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. Mechanism of regulation of protein kinase C by lipid second messengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. epfl.ch [epfl.ch]
- 15. Fluorescence recovery after photobleaching - Wikipedia [en.wikipedia.org]
- 16. Fluorescence recovery after photobleaching (FRAP) [protocols.io]
- 17. Isolation of Lipid Rafts from Cultured Mammalian Cells and Their Lipidomics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A detergent-free method for preparation of lipid rafts for the shotgun lipidomics study - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Natural Occurrence of Diether Glycerol Lipids
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unique Architecture of Diether Glycerol (B35011) Lipids
Diether glycerol lipids represent a fascinating and fundamentally distinct class of membrane lipids. Their defining characteristic is the presence of two hydrocarbon chains linked to a glycerol backbone via stable ether bonds (-C-O-C-), a stark contrast to the more common ester linkages (-C(=O)-O-C-) found in the lipids of Bacteria and Eukaryotes.[1][2][3] This seemingly subtle difference in chemical linkage imparts profound structural and functional properties, enabling the organisms that produce them to thrive in some of the most extreme environments on Earth.
The core structure of archaeal diether lipids, known as archaeol (B159478) , consists of two 20-carbon (C20) isoprenoid chains, called phytanyl chains, attached to the sn-2 and sn-3 positions of a glycerol-1-phosphate backbone.[3][4][5][6] This stereochemistry is the enantiomer (mirror image) of the sn-glycerol-3-phosphate backbone found in bacterial and eukaryotic phospholipids.[1][2] These unique features—the ether bond, the isoprenoid chains, and the sn-1-glycerol stereochemistry—are the pillars of the "lipid divide," a fundamental biochemical distinction between Archaea and the other two domains of life.[7]
This guide provides a comprehensive overview of the natural occurrence of diether glycerol lipids, their biosynthesis, physiological roles, and the experimental methodologies used for their study.
Natural Occurrence: A Tale of Three Domains
While being the hallmark of one domain of life, ether-linked lipids are not entirely exclusive to it. However, the specific sn-2,3 diether isoprenoid structure is a definitive biomarker for Archaea.
Archaea: The Primary Producers
Diether glycerol lipids are the fundamental building blocks of cell membranes across the entire archaeal domain, from extremophiles to mesophiles.[8] They constitute a significant fraction of the membrane lipids, often in conjunction with their tetraether derivatives.
-
Methanogens: These strictly anaerobic archaea, which produce methane (B114726) as a metabolic byproduct, possess membranes rich in diether lipids.[9][10] Species like Methanobacterium thermoautotrophicum and Methanococcus jannaschii modulate the ratio of diether to tetraether lipids in response to growth temperature.[9] Ether lipids in methanogens can account for 80-95% of the total membrane lipids.[9] Some methanogens also feature variations such as hydroxyarchaeol and macrocyclic archaeol.[5]
-
Halophiles: "Salt-loving" archaea that flourish in high-salinity environments like salt lakes and solar salterns rely on diether lipids.[10] In most neutrophilic halophiles, archaeol represents 100% of the diether core lipids.[5] The C20-C25 diether lipid variant is characteristic of some alkaliphilic extreme halophiles.[5]
-
Thermophiles and Thermoacidophiles: Organisms that thrive at high temperatures and low pH, such as those in the orders Thermoplasmatales and Sulfolobales, utilize diether lipids as precursors to the more rigid membrane-spanning tetraether lipids, which form a monolayer membrane structure essential for survival in these harsh conditions.[5][11]
-
Mesophilic Archaea: Beyond extreme environments, diether lipids are also found in archaea living in moderate conditions, such as the ammonia-oxidizing Thaumarchaeota that are widespread in oceans, soils, and lakes.[1]
Bacteria and Eukaryotes
While the canonical archaeal diether lipid structure is absent, other forms of ether lipids are found in Bacteria and Eukaryotes.
-
Bacteria: Some anaerobic and thermophilic bacteria synthesize non-isoprenoid dialkyl glycerol diether lipids.[5] These lipids feature straight or branched alkyl chains instead of isoprenoid chains, but they share the characteristic ether linkage, which is thought to confer resistance to adverse environmental conditions.[5]
-
Eukaryotes: Eukaryotic cells contain ether phospholipids, most notably plasmalogens and the signaling molecule platelet-activating factor (PAF) .[2][12][13][14][15] These lipids have an ether-linked hydrocarbon chain at the sn-1 position of a glycerol-3-phosphate backbone, with an ester-linked fatty acid at the sn-2 position.[12][13][14][15] They play crucial roles in membrane structure, cell signaling, and protection against oxidative stress.[12][13][14][15]
Quantitative Distribution of Diether Glycerol Lipids
The abundance of diether glycerol lipids can vary significantly depending on the archaeal species and its growth conditions, particularly temperature. This adaptation is a key survival strategy. The data below summarizes the relative and absolute quantities of these lipids in various archaea.
Table 1: Relative Abundance of Diether vs. Tetraether Core Lipids in Select Archaea
| Organism/Community | Growth Condition | Diether Lipids (%) | Tetraether Lipids (%) | Reference(s) |
|---|---|---|---|---|
| Methanococcus jannaschii | Varies with temperature | Variable | Variable | [9] |
| Methanobacterium thermoautotrophicum | Varies with temperature | Variable | Variable | [9] |
| ANME-1 Enrichment (G37) | 37°C | ~50% | ~50% | [16] |
| ANME-1 Enrichment (G50) | 50°C | 6-20% | 80-94% | [16] |
| Methanonatronarchaeum thermophilum | 50°C, High Salinity | Dominant | Minor | [17] |
| Ferroplasma spp. | Varies with pH | Variable | Variable |[5] |
Table 2: Absolute Quantification of Archaeol in Environmental and Cultured Samples
| Organism/Sample Type | Environment/Condition | Archaeol Concentration | Unit | Reference(s) |
|---|---|---|---|---|
| Methanothermobacter marburgensis | Lab Culture (batch) | 0.8 - 1.2 | µmol g⁻¹ h⁻¹ (production rate) | [18][19] |
| Methanothermobacter marburgensis | Lab Culture (batch) | 100 - 250 | µmol C-mol⁻¹ (yield) | [18][19] |
| Water-Saturated Soil | Caeau Ton-y-Fildre, 10-15 cm depth | 0.6 | µg g⁻¹ dry weight soil |[1] |
Biosynthesis and Physiological Roles
Biosynthesis of Archaeal Diether Lipids
The biosynthesis of archaeol is a multi-step enzymatic process that is distinct from fatty acid-based lipid synthesis in other domains.
-
Glycerol Backbone Formation: The pathway begins with the formation of the unique sn-glycerol-1-phosphate (B1203117) (G1P) backbone.
-
Isoprenoid Synthesis: The phytanyl chains are built from five-carbon isoprene (B109036) units, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are synthesized via a modified mevalonate (B85504) pathway in most archaea.
-
Ether Bond Formation: Two isoprenoid chains (as geranylgeranyl pyrophosphate, GGPP) are sequentially attached to the G1P backbone via ether linkages, catalyzed by prenyltransferase enzymes such as geranylgeranylglyceryl phosphate (B84403) synthase.
-
Saturation: The resulting unsaturated precursor, digeranylgeranylglyceryl phosphate (DGGGP), is then reduced (saturated) to form the final archaeol-based phospholipid.
Physiological Roles
The unique structure of diether glycerol lipids confers critical physiological advantages.
-
Membrane Stability: The ether linkage is chemically more robust than the ester linkage, providing significant resistance to hydrolysis at extreme pH and high temperatures.[11] The branched isoprenoid chains also enhance membrane stability through van der Waals interactions, reducing fluidity and maintaining barrier function under thermal stress.
-
Low Permeability: The tightly packed nature of diether lipid membranes creates a highly impermeable barrier to protons and other ions. This is a crucial adaptation for archaea living in extremely acidic or saline environments, allowing them to maintain a stable internal pH and osmotic balance.
-
Signaling in Eukaryotes: While archaeal diether lipids are primarily structural, the broader class of ether lipids in eukaryotes has well-established roles in cell signaling. Platelet-activating factor (PAF) is a potent signaling molecule that mediates inflammatory and thrombotic responses.[20][21][22] It binds to a G-protein coupled receptor (PAFR), initiating a signaling cascade that leads to the activation of phospholipases and the generation of second messengers like inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).[21][23] Furthermore, dysregulation of ether lipid metabolism is increasingly implicated in cancer, where these lipids can modulate signaling pathways related to cell proliferation, invasion, and iron metabolism.[24][25][26][27]
Experimental Protocols for Analysis
The analysis of diether glycerol lipids from biological or environmental samples requires a multi-step workflow involving extraction, separation, and identification.
Step 1: Total Lipid Extraction (Modified Bligh & Dyer Method)
The Bligh & Dyer method is a widely used protocol for extracting total lipids from a wet sample by creating a biphasic solvent system.[28][29] An acidified version is often used for archaeal lipids to ensure efficient extraction of both diether and tetraether lipids from the complex cell matrix.[8]
Materials:
-
Sample (e.g., cell pellet, homogenized tissue)
-
Chloroform (B151607) (CHCl₃)
-
Methanol (MeOH)
-
5% Trichloroacetic Acid (TCA) aqueous solution or similar acidified water
-
Glass centrifuge tubes with Teflon-lined caps
-
Vortex mixer
-
Centrifuge
-
Glass Pasteur pipette
Protocol:
-
Place the sample (e.g., equivalent to 1 mL aqueous volume) into a glass centrifuge tube.
-
Add 3.75 mL of a 1:2 (v/v) mixture of CHCl₃:MeOH.
-
Vortex vigorously for 1-2 minutes to create a single-phase mixture and disrupt cell membranes.
-
Add an additional 1.25 mL of CHCl₃ to the tube and vortex for 30 seconds.
-
Add 1.25 mL of acidified water (e.g., 5% TCA). Vortex for another 30 seconds. This step induces phase separation.
-
Centrifuge the tube at low speed (e.g., 1000 x g) for 5-10 minutes to fully separate the layers. Two distinct phases will form: an upper aqueous/methanol layer and a lower chloroform layer containing the lipids.
-
Carefully insert a glass Pasteur pipette through the upper layer and collect the lower chloroform phase. Transfer it to a clean glass vial.
-
Dry the collected lipid extract under a gentle stream of nitrogen gas. Store the dried lipid film at -20°C or -80°C under an inert atmosphere (e.g., argon) until further analysis.
Step 2: Separation and Purification (HPLC)
High-Performance Liquid Chromatography (HPLC) is the primary technique for separating complex lipid extracts prior to analysis.[30]
-
Normal-Phase (NP) HPLC: This method separates lipids based on the polarity of their head groups. A polar stationary phase (e.g., a silica (B1680970) column) is used with a non-polar mobile phase. Less polar lipids (like core diethers) elute before more polar lipids (like glycolipids or phospholipids).
-
Reverse-Phase (RP) HPLC: This method separates lipids based on the hydrophobicity of their alkyl chains. A non-polar stationary phase (e.g., C18 column) is used with a polar mobile phase. This is effective for separating diether lipids with different chain lengths or degrees of unsaturation.[31][32]
General Protocol Outline:
-
Re-dissolve the dried lipid extract in a suitable injection solvent (e.g., hexane:isopropanol for NP-HPLC).
-
Inject the sample into the HPLC system equipped with the appropriate column.
-
Run a solvent gradient to elute different lipid classes at different times. For example, in NP-HPLC, the polarity of the mobile phase is gradually increased to elute more tightly bound polar lipids.
-
The eluent from the column is directed into the mass spectrometer for detection.
Step 3: Identification and Quantification (Mass Spectrometry)
Mass Spectrometry (MS), coupled with HPLC, is the definitive tool for identifying and quantifying diether glycerol lipids.[4]
-
Ionization: Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI) are common ionization techniques. ESI is a soft ionization method suitable for analyzing intact polar lipids, while APCI is effective for the less polar core lipids.[8]
-
Analysis: The mass spectrometer separates ions based on their mass-to-charge ratio (m/z).
-
Identification: The molecular weight of the parent ion is used to determine the elemental formula of the lipid. Tandem MS (MS/MS) is used to fragment the parent ion, and the resulting fragmentation pattern provides definitive structural information, confirming the nature of the core structure (e.g., archaeol) and identifying the attached polar head groups.
-
Quantification: The abundance of a specific lipid is determined by integrating the area of its corresponding peak in the chromatogram. Known quantities of an internal standard are added to the sample before extraction to correct for sample loss and variations in ionization efficiency, allowing for accurate absolute quantification.
-
Conclusion and Future Directions
Diether glycerol lipids are more than just a biochemical curiosity; they are a testament to the adaptability of life and a key to understanding the boundaries of the biosphere. Their unique ether-linked, isoprenoid structure provides unparalleled stability, allowing Archaea to colonize the most inhospitable environments on our planet. For researchers, these molecules serve as robust biomarkers for tracking archaeal populations in both modern and ancient environments. For drug development professionals, the stability of these lipids offers intriguing possibilities for creating novel and highly stable drug delivery vehicles, such as archaeosomes (liposomes made from archaeal lipids), that can withstand harsh physiological conditions. As analytical techniques continue to advance, further exploration into the diversity, function, and application of these remarkable lipids will undoubtedly open new frontiers in microbiology, geochemistry, and biotechnology.
References
- 1. Archaeol: An Indicator of Methanogenesis in Water-Saturated Soils - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ether lipids in biomembranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Biosynthesis of archaeal membrane ether lipids [frontiersin.org]
- 4. Archaeal Lipids: Extraction, Separation, and Identification via Natural Product Chemistry Perspective | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. dspace.mit.edu [dspace.mit.edu]
- 9. Structures of archaebacterial membrane lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. quora.com [quora.com]
- 11. researchgate.net [researchgate.net]
- 12. Structural and functional roles of ether lipids. | Sigma-Aldrich [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. profiles.wustl.edu [profiles.wustl.edu]
- 15. Structural and functional roles of ether lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Methanonatronarchaeum thermophilum gen. nov., sp. nov. and 'Candidatus Methanohalarchaeum thermophilum', extremely halo(natrono)philic methyl-reducing methanogens from hypersaline lakes comprising a new euryarchaeal class Methanonatronarchaeia classis nov - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Quantitative Analysis of Core Lipid Production in Methanothermobacter marburgensis at Different Scales - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The platelet activating factor (PAF) signaling cascade in systemic inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. The platelet-activating factor signaling system and its regulators in syndromes of inflammation and thrombosis | Semantic Scholar [semanticscholar.org]
- 23. researchgate.net [researchgate.net]
- 24. Ether lipids influence cancer cell fate by modulating iron uptake | bioRxiv [biorxiv.org]
- 25. Blocking Ether Lipid Synthesis Prevents Tumor Growth - BioResearch - mobile.Labmedica.com [mobile.labmedica.com]
- 26. researchgate.net [researchgate.net]
- 27. scienmag.com [scienmag.com]
- 28. tabaslab.com [tabaslab.com]
- 29. cdnsciencepub.com [cdnsciencepub.com]
- 30. researchgate.net [researchgate.net]
- 31. Protocol for Untargeted Lipid ID via UHPLC-Tandem MS - Creative Proteomics [creative-proteomics.com]
- 32. researchgate.net [researchgate.net]
Biophysical Characteristics of 1,2-di-O-tetradecylglycerol: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-di-O-tetradecylglycerol is a synthetic diether lipid characterized by two fourteen-carbon alkyl chains attached to the sn-1 and sn-2 positions of a glycerol (B35011) backbone via ether linkages. This structure imparts significant chemical stability against enzymatic and chemical degradation compared to its ester-linked counterparts, making it a molecule of interest for various applications in drug delivery and biomembrane research. Ether lipids are known components of lipid nanoparticles (LNPs) and can influence the stability, morphology, and fusogenicity of these delivery systems.
This technical guide provides a comprehensive overview of the known biophysical characteristics of diether lipids, with a focus on providing the experimental framework for the characterization of 1,2-di-O-tetradecylglycerol. Due to a lack of specific experimental data for 1,2-di-O-tetradecylglycerol in the public domain, this document leverages data from a closely related glycosylated diether lipid, 1,2-di-O-tetradecyl-3-O-(3-O-methyl-beta-D-glucopyranosyl)-sn-glycerol, to provide context for the expected biophysical behavior. Detailed experimental protocols for key characterization techniques are provided to enable researchers to determine the specific properties of 1,2-di-O-tetradecylglycerol.
Biophysical Characterization
The biophysical properties of lipids are crucial for understanding their behavior in aqueous environments and their interactions within biological systems. Key parameters include phase transition behavior, self-assembly into structures like micelles and bilayers, and interfacial properties.
Phase Behavior
| Property | Value (for 1,2-di-O-tetradecyl-3-O-(3-O-methyl-beta-D-glucopyranosyl)-sn-glycerol) |
| Phase Transition | Crystalline (Lc) -> Reversed Hexagonal (HII) -> Reversed Micellar (L2) |
| Transition Temperature | 60-70 °C |
Self-Assembly in Aqueous Media
Amphiphilic molecules like 1,2-di-O-tetradecylglycerol can self-assemble into various structures in an aqueous environment, a process driven by the hydrophobic effect. The nature of these structures depends on the concentration of the lipid. Below a certain concentration, the molecules exist as monomers. Above the critical micelle concentration (CMC), they aggregate to form micelles. The CMC is a fundamental parameter that dictates the concentration at which these lipids can be effectively used in formulations. For non-ionic surfactants, the CMC can be determined by various methods, including surface tension measurements and fluorescence spectroscopy.
Interfacial Properties
The behavior of 1,2-di-O-tetradecylglycerol at interfaces, such as an air-water interface, provides insights into its packing properties and interaction with other molecules. Langmuir balance studies can be employed to generate pressure-area isotherms, which reveal information about the molecular area, compressibility, and phase transitions of the lipid monolayer. This is particularly relevant for understanding how these lipids incorporate into and affect the properties of lipid bilayers in drug delivery vehicles.
Experimental Protocols
Differential Scanning Calorimetry (DSC) for Phase Transition Analysis
DSC is a thermoanalytical technique used to measure the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is a primary method for determining the phase transition temperature (Tm) and the enthalpy (ΔH) of transitions in lipids.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of 1,2-di-O-tetradecylglycerol into a DSC pan.
-
Add a specific amount of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve the desired lipid concentration.
-
Seal the pan hermetically to prevent solvent evaporation. An empty, sealed pan is used as a reference.
-
-
Instrument Setup:
-
Place the sample and reference pans into the DSC instrument.
-
Equilibrate the system at a starting temperature well below the expected transition temperature.
-
-
Data Acquisition:
-
Heat the sample at a controlled rate (e.g., 1-5 °C/min).
-
Record the differential heat flow between the sample and the reference as a function of temperature.
-
To assess reversibility, the sample is then cooled at the same rate and reheated for a second scan.
-
-
Data Analysis:
-
The phase transition temperature (Tm) is determined as the peak temperature of the endothermic transition.
-
The enthalpy of the transition (ΔH) is calculated by integrating the area under the transition peak.
-
DSC Experimental Workflow
Determination of Critical Micelle Concentration (CMC)
The CMC can be determined using various techniques that detect the changes in the physical properties of the solution as micelles form. Fluorescence spectroscopy using a hydrophobic probe like pyrene (B120774) is a sensitive method.
Methodology:
-
Stock Solutions:
-
Prepare a stock solution of 1,2-di-O-tetradecylglycerol in a suitable organic solvent (e.g., chloroform (B151607) or ethanol).
-
Prepare a stock solution of pyrene in a suitable solvent (e.g., acetone).
-
-
Sample Preparation:
-
Prepare a series of aqueous solutions with varying concentrations of 1,2-di-O-tetradecylglycerol. This can be done by evaporating the organic solvent from aliquots of the lipid stock solution and then hydrating with buffer.
-
Add a small, constant amount of the pyrene stock solution to each lipid solution. The final pyrene concentration should be in the micromolar range.
-
Allow the solutions to equilibrate.
-
-
Fluorescence Measurement:
-
Measure the fluorescence emission spectrum of pyrene in each sample using a spectrofluorometer. The excitation wavelength is typically around 335 nm.
-
Record the intensities of the first (I1, ~373 nm) and third (I3, ~384 nm) vibronic peaks of the pyrene emission spectrum.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities (I1/I3) for each lipid concentration.
-
Plot the I1/I3 ratio as a function of the logarithm of the lipid concentration.
-
The CMC is determined from the inflection point of the resulting sigmoidal curve.
-
References
An In-depth Technical Guide on the Chemical Stability of Dialkyl Glycerol Ethers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dialkyl glycerol (B35011) ethers (DAGEs) are a class of lipids characterized by two alkyl chains linked to a glycerol backbone via ether bonds. This unique chemical structure imparts a high degree of chemical stability compared to their ester-linked counterparts, triacylglycerols. This technical guide provides a comprehensive overview of the chemical stability of DAGEs, focusing on their degradation pathways, the factors influencing their stability, and the methodologies used to assess these properties. This document is intended to be a valuable resource for researchers and professionals in drug development and other scientific fields where the stability of lipid-based formulations is of critical importance.
Introduction to Dialkyl Glycerol Ethers
Dialkyl glycerol ethers are found in various natural sources, including shark liver oil and the lipids of certain microorganisms. Their structure, featuring two alkyl chains attached to the sn-1 and sn-2 or sn-1 and sn-3 positions of the glycerol backbone through ether linkages, is key to their distinct physicochemical properties. The ether bond is inherently more resistant to chemical and enzymatic hydrolysis than the ester bond found in more common lipids like triglycerides. This enhanced stability makes DAGEs attractive candidates for various applications, including as drug delivery vehicles, excipients in formulations, and as stable reference compounds.
Degradation Pathways of Dialkyl Glycerol Ethers
The primary degradation pathways for dialkyl glycerol ethers are hydrolysis and oxidation. While significantly more stable than ester-linked lipids, DAGEs can degrade under specific conditions.
Hydrolytic Degradation
The ether linkage in DAGEs is susceptible to cleavage under harsh acidic or basic conditions, although it is notably resistant to enzymatic hydrolysis by lipases that readily cleave ester bonds.[1] The hydrolysis of an ether bond typically requires strong acid catalysis and elevated temperatures.
The proposed mechanism for acid-catalyzed hydrolysis involves the protonation of the ether oxygen, followed by nucleophilic attack by water.
Caption: Acid-catalyzed hydrolysis of a dialkyl glycerol ether.
Oxidative Degradation
Oxidative degradation of DAGEs primarily occurs when the alkyl chains are unsaturated. The presence of double bonds makes the lipid susceptible to autoxidation, a free-radical chain reaction involving initiation, propagation, and termination steps. The rate of oxidation is influenced by the degree of unsaturation of the fatty alcohol chains.[1] Saturated alkyl chains are generally resistant to oxidation under typical storage conditions.
Caption: General mechanism of autoxidation of unsaturated dialkyl glycerol ethers.
Factors Influencing Chemical Stability
The stability of dialkyl glycerol ethers is influenced by several key factors:
-
pH: Extreme pH conditions (highly acidic or alkaline) can promote hydrolytic cleavage of the ether bond, although to a much lesser extent than ester bonds.[2][3][4]
-
Temperature: Elevated temperatures accelerate both hydrolytic and oxidative degradation. The temperature dependence of degradation rates can often be modeled using the Arrhenius equation.[2][5][6][7][8]
-
Oxygen: The presence of oxygen is a critical factor for the oxidative degradation of unsaturated DAGEs.
-
Light: UV and visible light can initiate and accelerate oxidative degradation, particularly in the presence of photosensitizers.
-
Presence of Metal Ions: Transition metal ions, such as iron and copper, can act as pro-oxidants, catalyzing the formation of free radicals and accelerating oxidation.
Quantitative Assessment of Chemical Stability
Quantitative data on the chemical stability of dialkyl glycerol ethers is crucial for determining shelf-life and appropriate storage conditions. Due to the high stability of the ether linkage, specific kinetic data for simple DAGEs is not extensively available in the literature. However, the principles of chemical kinetics can be applied to design and interpret stability studies.
| Parameter | Typical Value/Range | Conditions | Reference |
| Rate of Hydrolysis | Very slow at neutral pH and ambient temperature. | Neutral aqueous solution | General chemical principles |
| Activation Energy (Ea) for Ether Hydrolysis | 11.56 kcal/mol (for ethyl acetate (B1210297) hydrolysis, as a proxy) | Alkaline conditions | [9] |
| Rate of Oxidation | Dependent on the degree of unsaturation. | Presence of oxygen | [1] |
Experimental Protocols for Stability Assessment
A comprehensive assessment of the chemical stability of dialkyl glycerol ethers involves a combination of long-term and accelerated stability studies, including forced degradation.
Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and pathways, and for developing stability-indicating analytical methods.[8][10][11][12][13][14][15][16]
Objective: To generate degradation products of the dialkyl glycerol ether under various stress conditions.
Materials:
-
Dialkyl glycerol ether sample
-
Hydrochloric acid (e.g., 0.1 M)
-
Sodium hydroxide (B78521) (e.g., 0.1 M)
-
Hydrogen peroxide (e.g., 3%)
-
High-purity water
-
Organic solvent (e.g., methanol (B129727), isopropanol)
-
Temperature-controlled oven or water bath
-
Photostability chamber
Procedure:
-
Sample Preparation: Prepare solutions of the dialkyl glycerol ether in a suitable solvent at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix the sample solution with an equal volume of hydrochloric acid. Incubate at an elevated temperature (e.g., 60-80°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix the sample solution with an equal volume of sodium hydroxide. Incubate under the same conditions as acid hydrolysis.
-
Oxidative Degradation: Mix the sample solution with hydrogen peroxide. Keep at room temperature or slightly elevated temperature for a defined period.
-
Thermal Degradation: Expose a solid or liquid sample to high temperature (e.g., 80-100°C) for an extended period.
-
Photodegradation: Expose the sample solution to light in a photostability chamber according to ICH Q1B guidelines.
-
Sample Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and analyze using a stability-indicating method like HPLC-MS to quantify the remaining parent compound and identify degradation products.
Caption: Experimental workflow for a forced degradation study.
Analytical Methods for Stability Indicating Assays
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful technique for the analysis of dialkyl glycerol ethers and their degradation products.
HPLC-MS Method Parameters (Example):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water and an organic solvent such as methanol or acetonitrile, often with a modifier like formic acid or ammonium (B1175870) acetate to improve ionization.
-
Detector: Mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurement and structural elucidation of degradation products.
-
Ionization Mode: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
Role in Cellular Signaling Pathways
Dialkyl glycerol ethers and their derivatives can modulate various cellular signaling pathways, which is an important consideration in their application in drug development.
PI3K/Akt and MAPK Signaling Pathways
Ether-linked diglycerides have been shown to inhibit the PI3K/Akt and MAPK signaling pathways.[17][18] This inhibition can lead to growth arrest in certain cell types. The mechanism of PI3K/Akt inhibition by ether-linked diglycerides may involve diminishing the interaction between the p85 and p110 subunits of PI3K.[17]
Caption: Inhibition of the PI3K/Akt signaling pathway by dialkyl glycerol ethers.
Protein Kinase C (PKC) Signaling
Diacylglycerols (DAGs) are well-known activators of Protein Kinase C (PKC). While dialkyl glycerol ethers are structurally similar to DAGs, their interaction with PKC isoforms can be different. Some studies suggest that ether-linked lipids may act as inhibitors or have different binding affinities for PKC isoforms compared to their diacyl counterparts.[19][20][21][22][23] The specific effects depend on the particular PKC isoform and the structure of the ether lipid.
Conclusion
Dialkyl glycerol ethers exhibit superior chemical stability compared to ester-linked lipids due to the inherent resistance of the ether bond to hydrolysis. Their primary degradation pathways are acid/base-catalyzed hydrolysis and oxidation of unsaturated alkyl chains. Understanding the factors that influence their stability—pH, temperature, oxygen, and light—is crucial for their successful application in pharmaceuticals and other scientific fields. The experimental protocols and analytical methods outlined in this guide provide a framework for the systematic evaluation of the chemical stability of these promising molecules. Furthermore, their ability to modulate key cellular signaling pathways highlights the importance of considering their biological activity in formulation and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. Ether Hydrolysis, Ether Thiolysis, and the Catalytic Power of Etherases in the Disassembly of Lignin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. devtoolsdaily.com [devtoolsdaily.com]
- 6. An Accelerated Procedure for the Determination of Lipid’s Oxidation Stability | Lab Manager [labmanager.com]
- 7. Arrhenius plot - Wikipedia [en.wikipedia.org]
- 8. longdom.org [longdom.org]
- 9. uv.es [uv.es]
- 10. resolvemass.ca [resolvemass.ca]
- 11. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 12. pharmadekho.com [pharmadekho.com]
- 13. biopharminternational.com [biopharminternational.com]
- 14. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 15. scispace.com [scispace.com]
- 16. The rate constant for the hydrolysis reaction of an class 11 chemistry CBSE [vedantu.com]
- 17. Spatiotemporal dynamics of lipid signaling: protein kinase C as a paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ether-linked diglycerides inhibit vascular smooth muscle cell growth via decreased MAPK and PI3K/Akt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Ca2+-controlled competitive diacylglycerol binding of protein kinase C isoenzymes in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Insight into intra- and inter-molecular interactions of PKC: design of specific modulators of kinase function - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A single residue in the C1 domain sensitizes novel protein kinase C isoforms to cellular diacylglycerol production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Implication of acyl chain of diacylglycerols in activation of different isoforms of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1,2-O,O-Ditetradecyl-rac-glycerol for Research Applications
For Research Use Only
This technical guide provides a comprehensive overview of 1,2-O,O-Ditetradecyl-rac-glycerol, a synthetic dialkyl glyceryl ether, for researchers, scientists, and drug development professionals. This document details its chemical properties, biological significance, and potential research applications, with a focus on its role as a diacylglycerol mimic in cellular signaling.
Introduction
This compound is a synthetic, non-hydrolyzable analog of diacylglycerol (DAG). Unlike endogenous DAGs which possess ester linkages, this compound features stable ether linkages at the sn-1 and sn-2 positions of the glycerol (B35011) backbone. This structural modification prevents its metabolism by cellular lipases, making it a valuable tool for studying the sustained effects of DAG-mediated signaling pathways. Its hydrophobic nature allows it to readily incorporate into cellular membranes, where it can modulate the activity of various signaling proteins.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Synonyms | 1,2-Ditetradecylglycerol, 2,3-bis(tetradecyloxy)propan-1-ol | [1] |
| CAS Number | 36314-51-9 | [1][2] |
| Molecular Formula | C₃₁H₆₄O₃ | [1][2] |
| Molecular Weight | 484.83 g/mol | [2] |
| Appearance | White powder or clear oily liquid | [3][4] |
| Purity | ≥97% | [2] |
| Storage | Store at -20°C | [5] |
| Solubility | Soluble in DMF (20 mg/ml), DMSO (5 mg/ml), and Ethanol (30 mg/ml) | [1] |
Biological Activity and Mechanism of Action
The primary biological activity of this compound stems from its ability to mimic endogenous diacylglycerol (DAG), a critical second messenger in numerous cellular signaling cascades.
Activation of Protein Kinase C (PKC)
Endogenous DAG is a key activator of the Protein Kinase C (PKC) family of serine/threonine kinases. Upon binding to the C1 domain of conventional and novel PKC isoforms, DAG induces a conformational change that recruits the kinase to the cell membrane and activates its catalytic function. Activated PKC then phosphorylates a wide array of substrate proteins, leading to diverse cellular responses including proliferation, differentiation, apoptosis, and inflammation.
This compound, due to its structural similarity to DAG, can also bind to and activate PKC. Its ether linkages, however, make it resistant to degradation, leading to prolonged and sustained activation of PKC isoforms. This property makes it an invaluable tool for dissecting the downstream consequences of prolonged PKC signaling.
Figure 1. Simplified signaling pathway illustrating the role of this compound as a DAG mimic in the activation of Protein Kinase C (PKC).
Immunomodulatory Effects
Recent research has highlighted the role of ether lipids in modulating immune responses. Ether-linked diacylglycerols can influence the signaling pathways within immune cells, such as macrophages. While the precise mechanisms are still under investigation, it is suggested that these lipids can affect membrane fluidity and the formation of lipid rafts, which are critical for immune receptor signaling. The sustained signaling induced by non-hydrolyzable DAG analogs like this compound may lead to altered cytokine production and phagocytic activity in immune cells. Some studies suggest that ether lipids may promote an anti-inflammatory phenotype in M2 macrophages.[6][7]
Experimental Protocols
In Vitro Protein Kinase C (PKC) Activity Assay
This protocol is a general guideline for assessing the ability of this compound to activate PKC in a cell-free system. Specific conditions may need to be optimized for different PKC isoforms.
Materials:
-
Purified PKC enzyme
-
This compound
-
ATP (γ-³²P-ATP for radioactive detection or unlabeled ATP for non-radioactive methods)
-
PKC substrate peptide (e.g., Myelin Basic Protein)
-
Kinase assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT)
-
Stop solution (e.g., 75 mM phosphoric acid)
-
Phosphocellulose paper and scintillation counter (for radioactive assay) or ELISA-based detection system (for non-radioactive assay)
Procedure:
-
Prepare Lipid Vesicles:
-
Co-solubilize this compound and phosphatidylserine in chloroform.
-
Dry the lipid mixture under a stream of nitrogen gas to form a thin film.
-
Resuspend the lipid film in kinase assay buffer by sonication or vortexing to form small unilamellar vesicles.
-
-
Kinase Reaction:
-
In a microcentrifuge tube, combine the kinase assay buffer, lipid vesicles, PKC substrate peptide, and purified PKC enzyme.
-
Initiate the reaction by adding ATP (containing γ-³²P-ATP).
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 10-30 minutes).
-
-
Termination and Detection:
-
Stop the reaction by adding the stop solution.
-
Spot an aliquot of the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively to remove unincorporated γ-³²P-ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
References
- 1. 36314-51-9 CAS Manufactory [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. 1,2-o-Ditetradecyl-rac-glycerol, CasNo.36314-51-9 BOC Sciences United States [bocscichem.lookchem.com]
- 4. 1,2-O-Ditetradecyl-rac-glycerol, CasNo.36314-51-9 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 5. Deoxysphingolipids and ether-linked diacylglycerols accumulate in the tissues of aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Ether Lipids in Obesity: From Cells to Population Studies [frontiersin.org]
- 7. Ether Lipids in Obesity: From Cells to Population Studies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Incorporating 1,2-O,O-Ditetradecyl-rac-glycerol in Lipid Nanoparticles
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,2-O,O-Ditetradecyl-rac-glycerol is a hydrophobic, saturated dialkyl glyceryl ether that can be incorporated into lipid nanoparticles (LNPs) as a structural or helper lipid. Its properties make it a candidate for enhancing the stability and modulating the release characteristics of encapsulated therapeutic agents, such as mRNA, siRNA, or small molecule drugs. These application notes provide a comprehensive protocol for the formulation, characterization, and evaluation of LNPs containing this compound.
Data Presentation
The successful formulation of lipid nanoparticles is dependent on the precise ratio of its components and the manufacturing process. While specific quantitative data for LNPs containing this compound is not extensively published, the following tables provide representative data from similar LNP formulations. These values should be considered as a baseline for optimization.
Table 1: Representative Physicochemical Properties of Lipid Nanoparticles.
| Formulation Component | Molar Ratio (Example) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| Ionizable Lipid:DSPC:Cholesterol:PEG-Lipid | 50:10:38.5:1.5 | 80 - 150 | < 0.2 | +5 to -10 | > 90 |
| Ionizable Lipid:DOPE:Cholesterol:PEG-Lipid | 48:10:40:2 | 100 - 200 | < 0.25 | +10 to +30 | > 85 |
Note: DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine), DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine), PEG-Lipid (e.g., DMG-PEG 2000).
Table 2: Example Molar Ratios for LNP Formulation with this compound.
| Ionizable Lipid | Helper Lipid | Structural Lipid | PEG-Lipid | This compound |
| 50% | 10% (e.g., DOPE) | 33.5% (Cholesterol) | 1.5% | 5% |
| 48% | - | 35% (Cholesterol) | 2% | 15% |
| 60% | 10% (e.g., DSPC) | 20% (Cholesterol) | 2.5% | 7.5% |
Note: These are suggested starting ratios and should be optimized for the specific application.
Experimental Protocols
Protocol 1: Lipid Nanoparticle Formulation via Microfluidic Mixing
This protocol describes the formulation of LNPs using a microfluidic mixing device, which allows for rapid and reproducible production of nanoparticles.
Materials:
-
This compound
-
Ionizable lipid (e.g., SM-102, DLin-MC3-DMA)
-
Helper lipid (e.g., DOPE, DSPC)
-
Cholesterol
-
PEG-lipid (e.g., C14-PEG-2000, DMG-PEG 2000)
-
Ethanol (B145695) (Absolute, RNase-free)
-
Aqueous buffer (e.g., 10 mM Citrate (B86180) buffer, pH 4.0)
-
Payload (e.g., mRNA, siRNA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microfluidic mixing system (e.g., NanoAssemblr)
Procedure:
-
Preparation of Lipid Stock Solution (Organic Phase):
-
Dissolve the ionizable lipid, helper lipid, cholesterol, PEG-lipid, and this compound in absolute ethanol to achieve the desired molar ratio (refer to Table 2 for examples).
-
A typical total lipid concentration for the organic phase is 10-25 mM.
-
Vortex the solution until all lipids are completely dissolved. Gentle heating (up to 65°C) may be required for some lipids, particularly cholesterol.[1][2]
-
-
Preparation of Aqueous Phase:
-
Dissolve the nucleic acid payload (e.g., mRNA) in the aqueous buffer (e.g., 10 mM citrate buffer, pH 4.0).[3]
-
The concentration of the payload should be optimized based on the desired final payload-to-lipid ratio.
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing system according to the manufacturer's instructions.
-
Load the lipid stock solution (organic phase) and the aqueous phase into separate syringes.
-
Set the flow rate ratio of the aqueous phase to the organic phase (typically 3:1).
-
Initiate the mixing process. The rapid mixing of the two phases will induce the self-assembly of the lipids into nanoparticles, encapsulating the payload.
-
-
Purification and Buffer Exchange:
-
The resulting LNP solution should be immediately diluted or dialyzed into a neutral pH buffer, such as PBS (pH 7.4), to neutralize the ionizable lipid and stabilize the nanoparticles.[1][2] Dialysis can be performed using a dialysis cassette with an appropriate molecular weight cutoff (e.g., 10 kDa).
-
Protocol 2: Lipid Nanoparticle Formulation via Ethanol Injection
This method is a simpler alternative to microfluidics, suitable for smaller-scale preparations.
Materials:
-
Same as Protocol 1.
Procedure:
-
Preparation of Lipid Stock Solution (Organic Phase):
-
Follow step 1 from Protocol 1.
-
-
Preparation of Aqueous Phase:
-
Follow step 2 from Protocol 1.
-
-
Ethanol Injection:
-
Place the aqueous phase in a beaker with a magnetic stir bar and stir at a constant, vigorous rate.
-
Rapidly inject the lipid stock solution (organic phase) into the stirring aqueous phase.[4]
-
The rapid dilution of the ethanol in the aqueous phase causes the lipids to precipitate and form nanoparticles.
-
-
Purification and Buffer Exchange:
-
Follow step 4 from Protocol 1.
-
Protocol 3: Characterization of Lipid Nanoparticles
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).
-
Procedure:
2. Encapsulation Efficiency:
-
Method: Fluorescence-based quantification assay (e.g., RiboGreen assay for RNA).
-
Procedure:
-
Measure the total amount of encapsulated and free payload.
-
To measure the total payload, lyse the LNPs using a surfactant like Triton X-100 (0.1-0.5% v/v) to release the encapsulated payload.[2]
-
Measure the amount of free payload by separating the LNPs from the solution (e.g., via spin columns) and quantifying the payload in the supernatant.
-
Calculate the encapsulation efficiency using the following formula:
-
Encapsulation Efficiency (%) = [(Total Payload - Free Payload) / Total Payload] x 100
-
-
Visualization
Caption: Workflow for Lipid Nanoparticle Formulation and Characterization.
Caption: Conceptual Structure of a Lipid Nanoparticle Incorporating this compound.
References
- 1. Lipid Nanoparticles - Echelon Biosciences [echelon-inc.com]
- 2. echelon-inc.com [echelon-inc.com]
- 3. DSpace [kb.osu.edu]
- 4. Lipid nanoparticles: Composition, formulation, and application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemistry and Art of Developing Lipid Nanoparticles for Biologics Delivery: Focus on Development and Scale-Up [mdpi.com]
Application Notes and Protocols: 1,2-O,O-Ditetradecyl-rac-glycerol in Drug Delivery Systems
For: Researchers, Scientists, and Drug Development Professionals
Subject: Utilization of 1,2-O,O-Ditetradecyl-rac-glycerol in the Formulation of Advanced Drug Delivery Systems
Introduction
This compound is a synthetic diether lipid that has garnered significant interest in the field of drug delivery.[1][2][3] Its structure, featuring two C14 alkyl chains linked to a glycerol (B35011) backbone via stable ether bonds, imparts a high degree of chemical stability compared to conventional ester-linked lipids.[4] This resistance to enzymatic degradation and hydrolysis makes it an excellent component for creating robust nanocarriers designed to protect therapeutic payloads and control their release.[4] This document provides a comprehensive overview of its applications, quantitative data from relevant studies, and detailed protocols for the formulation and characterization of drug delivery systems incorporating this lipid.
Applications in Drug Delivery Systems
The primary application of this compound is as a structural or helper lipid in various types of lipid-based nanoparticles.[5][6][7] Its hydrophobic nature and stability are advantageous in formulations such as liposomes, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs).
-
Liposomes: In liposomal formulations, this diether lipid can be incorporated into the lipid bilayer to enhance its rigidity and stability.[4] This is particularly useful for increasing the in vivo circulation time and preventing premature drug leakage.
-
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): this compound can serve as a solid lipid matrix component in SLNs and NLCs.[8][9] NLCs, which are composed of a blend of solid and liquid lipids, can exhibit improved drug loading and reduced drug expulsion during storage compared to traditional SLNs.[10][11][12] The inclusion of this lipid contributes to the formation of a stable, solid core that can effectively encapsulate lipophilic drugs.[9][13]
-
Gene Delivery: Cationic lipids derived from this compound are utilized in the formulation of lipid nanoparticles for the delivery of nucleic acids, such as mRNA and siRNA.[14][15] The stable ether linkages are beneficial for protecting the genetic material from degradation and facilitating its delivery into target cells.[16][17]
Quantitative Data Summary
The following tables summarize the physicochemical properties of lipid nanoparticles incorporating diether lipids, including those with similar structures to this compound, as reported in various studies.
Table 1: Physicochemical Characterization of Lipid Nanoparticles
| Formulation Type | Drug/Payload | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| SLN | Frankincense & Myrrh Oil | 113.3 ± 3.6 | - | -16.8 ± 0.4 | 80.60 ± 1.11 | [18] |
| NLC | Temazepam | 306.6 ± 49.6 | 0.09 ± 0.10 | -10.2 ± 0.3 | 75.2 ± 0.1 | [12] |
| Cationic SLN | Plasmid DNA | ~120 | - | +42 | - | [19] |
| NLC | Ceftriaxone | 130.58 | - | +29.05 | 44.32 | [9] |
Table 2: In Vivo Performance of Nanostructured Lipid Carriers (NLCs) for Curcumin (B1669340) Delivery
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋∞ (mg·h/L) | Relative Bioavailability (%) | Reference |
| Curcumin Suspension | 279.43 ± 7.21 | 1.0 ± 0.12 | 344.11 ± 10.01 | 100 | [20] |
| Curcumin-NLC | 564.94 ± 14.98 | 0.5 ± 0.01 | 820.36 ± 25.11 | 238.4 | [20] |
Experimental Protocols
Protocol for Formulation of Nanostructured Lipid Carriers (NLCs) by High-Pressure Homogenization
This protocol describes a common method for preparing NLCs.
Materials:
-
This compound (Solid Lipid)
-
Liquid Lipid (e.g., Oleic Acid, Miglyol 812)
-
Drug to be encapsulated
-
Surfactant (e.g., Tween 80, Poloxamer 188)
-
Co-surfactant (e.g., Soybean Lecithin)
-
Deionized water
Procedure:
-
Preparation of Lipid Phase:
-
Melt the this compound and the liquid lipid together at a temperature approximately 5-10°C above the melting point of the solid lipid.
-
Dissolve the lipophilic drug in this molten lipid mixture.
-
-
Preparation of Aqueous Phase:
-
Dissolve the surfactant and co-surfactant in deionized water and heat to the same temperature as the lipid phase.
-
-
Emulsification:
-
Add the hot aqueous phase to the molten lipid phase and immediately homogenize using a high-shear homogenizer (e.g., Ultra-Turrax) at high speed for a few minutes to form a coarse pre-emulsion.
-
-
High-Pressure Homogenization:
-
Pass the hot pre-emulsion through a high-pressure homogenizer for several cycles at a defined pressure and temperature.
-
-
Cooling and Nanoparticle Formation:
-
The resulting hot nanoemulsion is then cooled down in an ice bath to allow the lipid to recrystallize and form NLCs.
-
-
Storage:
-
Store the NLC dispersion at 4°C.
-
Protocol for Characterization of Lipid Nanoparticles
4.2.1. Particle Size and Zeta Potential Measurement
Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).[21][22]
Procedure:
-
Dilute the nanoparticle suspension with deionized water to an appropriate concentration to avoid multiple scattering effects.[23]
-
For particle size measurement, transfer the diluted sample to a disposable cuvette and place it in the instrument.[24]
-
Equilibrate the sample to the desired temperature (e.g., 25°C).
-
Perform the measurement in triplicate to obtain the average particle size (Z-average) and the polydispersity index (PDI).[22]
-
For zeta potential measurement, inject the diluted sample into a disposable zeta cell, ensuring no air bubbles are present.[23][25]
-
Place the cell in the instrument and perform the measurement in triplicate.[21]
4.2.2. Determination of Encapsulation Efficiency (EE)
Method: High-Performance Liquid Chromatography (HPLC) combined with an ultrafiltration-centrifugation technique.[26][27][28]
Procedure:
-
Separation of Free Drug:
-
Place a known amount of the NLC dispersion into an ultrafiltration device (e.g., Amicon Ultra).
-
Centrifuge at a specified speed and time to separate the aqueous phase containing the unencapsulated drug from the nanoparticles.
-
-
Quantification of Free Drug:
-
Quantification of Total Drug:
-
Disrupt a known amount of the NLC dispersion using a suitable solvent (e.g., methanol, chloroform) to release the encapsulated drug.
-
Analyze this solution by HPLC to determine the total drug concentration.
-
-
Calculation of Encapsulation Efficiency:
-
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
Protocol for In Vitro Cytotoxicity Assessment (MTT Assay)
This assay assesses the effect of the nanocarrier on cell viability.[29][30]
Materials:
-
Cell line (e.g., HeLa, A549)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution[31]
-
Solubilizing agent (e.g., DMSO, isopropanol)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a specific density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for attachment.[31]
-
Treatment: Remove the medium and add fresh medium containing various concentrations of the NLC formulation. Include wells with untreated cells (negative control) and a cytotoxic agent (positive control, e.g., Triton X-100).[32][33]
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, remove the treatment medium and add fresh medium containing MTT solution to each well. Incubate for 2-4 hours.[29]
-
Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add a solubilizing agent to each well to dissolve the formazan crystals.[31]
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[30]
-
Calculation of Cell Viability:
-
Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Visualizations
References
- 1. 1,2-Di-O-tetradecyl-rac-glycerol, 1561-55-3 | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. benchchem.com [benchchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. chemimpex.com [chemimpex.com]
- 7. More than a delivery system: the evolving role of lipid-based nanoparticles - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 8. Characterisation of a novel solid lipid nanoparticle carrier system based on binary mixtures of liquid and solid lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characteristics and Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers [mdpi.com]
- 10. longdom.org [longdom.org]
- 11. biointerfaceresearch.com [biointerfaceresearch.com]
- 12. mdpi.com [mdpi.com]
- 13. Solid lipid nanocarriers in drug delivery: characterization and design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Lipid Nanoparticles: A Novel Gene Delivery Technique for Clinical Application | MDPI [mdpi.com]
- 15. 1,2-O-Ditetradecyl-rac-glycerol | 36314-51-9 | Benchchem [benchchem.com]
- 16. Lipid nanoparticles: Composition, formulation, and application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. dovepress.com [dovepress.com]
- 19. A new optimized formulation of cationic solid lipid nanoparticles intended for gene delivery: development, characterization and DNA binding efficiency of TCERG1 expression plasmid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. In vitro characterization and in vivo evaluation of nanostructured lipid curcumin carriers for intragastric administration - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Measurement of particle size & zeta potential [bio-protocol.org]
- 22. Particle size and zeta potential measurements [bio-protocol.org]
- 23. Zeta potential and particle size measurement with the NanoSizer Malevern for Pheroid [protocols.io]
- 24. nanopartikel.info [nanopartikel.info]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. scielo.br [scielo.br]
- 28. researchgate.net [researchgate.net]
- 29. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 30. MTT assay protocol | Abcam [abcam.com]
- 31. MTT (Assay protocol [protocols.io]
- 32. pharmaexcipients.com [pharmaexcipients.com]
- 33. Standardization of an in vitro assay matrix to assess cytotoxicity of organic nanocarriers: a pilot interlaboratory comparison - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of 1,2-O,O-Ditetradecyl-rac-glycerol
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,2-O,O-Ditetradecyl-rac-glycerol (DMG) is a synthetic dialkylglycerol ether lipid. Ether lipids are a class of glycerolipids characterized by an ether linkage at the sn-1 position of the glycerol (B35011) backbone, in contrast to the more common ester linkage found in diacylglycerols. These lipids are involved in various cellular processes, including membrane structure and signaling pathways. As interest in the biological activities of synthetic ether lipids grows, robust analytical methods for their characterization are essential for researchers in drug development and lipidomics.
These application notes provide detailed protocols for the characterization of this compound using a combination of chromatographic and spectroscopic techniques. The methodologies outlined below are designed to ensure accurate identification, purification, and quantification of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Chemical Formula | C₃₁H₆₄O₃ | [1] |
| Molecular Weight | 484.85 g/mol | [1] |
| CAS Number | 36314-51-9 | [1] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in chloroform (B151607), dichloromethane, ethers, and warm alcohols. Insoluble in water. |
Analytical Techniques and Protocols
Sample Preparation
Proper sample preparation is critical for accurate lipid analysis. The choice of extraction method depends on the sample matrix (e.g., cell culture, plasma, reaction mixture).
Protocol 1: Lipid Extraction from Cell Cultures (Folch Method)
This protocol is suitable for the extraction of total lipids from cultured cells.
Materials:
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Phosphate-buffered saline (PBS)
-
Centrifuge
-
Glass centrifuge tubes with Teflon-lined caps
-
Nitrogen gas stream
Procedure:
-
Harvest cultured cells by scraping or trypsinization, followed by centrifugation.
-
Wash the cell pellet twice with ice-cold PBS.
-
Resuspend the cell pellet in a 2:1 (v/v) mixture of chloroform:methanol. Use a volume sufficient to ensure complete immersion of the pellet.
-
Vortex the mixture vigorously for 15-20 minutes at room temperature.
-
Centrifuge at 2000 x g for 10 minutes to pellet the cell debris.
-
Carefully transfer the supernatant (lipid extract) to a new glass tube.
-
Add 0.2 volumes of 0.9% NaCl solution to the extract to induce phase separation.
-
Vortex the mixture and centrifuge at 1000 x g for 5 minutes.
-
Two phases will form: an upper aqueous phase and a lower organic phase containing the lipids.
-
Carefully remove the upper aqueous phase.
-
Wash the lower organic phase twice with a 1:1 (v/v) mixture of methanol:water without disturbing the interface.
-
Dry the lower organic phase containing the purified lipids under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipid extract in a suitable solvent (e.g., chloroform or hexane) for further analysis.
Protocol 2: Lipid Extraction from Plasma/Serum (Bligh & Dyer Method)
This protocol is adapted for the extraction of lipids from plasma or serum samples.
Materials:
-
Chloroform
-
Methanol
-
Deionized water
-
Centrifuge
-
Glass centrifuge tubes with Teflon-lined caps
-
Nitrogen gas stream
Procedure:
-
To 1 volume of plasma or serum in a glass centrifuge tube, add 3.75 volumes of a 1:2 (v/v) mixture of chloroform:methanol.
-
Vortex the mixture for 10 minutes to ensure thorough mixing and protein precipitation.
-
Add 1.25 volumes of chloroform and vortex for 1 minute.
-
Add 1.25 volumes of deionized water and vortex for 1 minute.
-
Centrifuge the mixture at 1000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase, which contains the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the dried lipids in an appropriate solvent for subsequent analysis.
Thin-Layer Chromatography (TLC)
TLC is a rapid and effective method for the qualitative analysis and purification of this compound.
Protocol 3: TLC for Neutral Lipids
Materials:
-
Silica (B1680970) gel 60 TLC plates
-
Developing chamber
-
Mobile Phase: Hexane (B92381):Diethyl Ether:Acetic Acid (80:20:1, v/v/v)[2][3]
-
Visualization reagent: Iodine vapor or 10% phosphomolybdic acid in ethanol (B145695) followed by heating.
-
Capillary tubes for spotting
Procedure:
-
Activate the silica gel TLC plate by heating it at 110°C for 30 minutes.
-
Allow the plate to cool to room temperature.
-
Using a capillary tube, spot the dissolved lipid extract onto the baseline of the TLC plate.
-
Prepare the developing chamber by adding the mobile phase to a depth of approximately 0.5 cm and placing a piece of filter paper to saturate the atmosphere.
-
Place the spotted TLC plate in the developing chamber and allow the solvent front to migrate up the plate.
-
Once the solvent front has reached approximately 1 cm from the top of the plate, remove the plate and mark the solvent front.
-
Air-dry the plate.
-
Visualize the separated lipid spots by placing the plate in a chamber with iodine crystals or by spraying with the phosphomolybdic acid solution and heating.
-
This compound, being a neutral lipid, will have a relatively high Rf value. The exact Rf will depend on the specific conditions but will be lower than that of triglycerides and higher than that of more polar lipids like monoacylglycerols.
Representative TLC Data:
| Compound Class | Representative Rf Value |
| Triacylglycerols | 0.8 - 0.9 |
| 1,2-Dialkylglycerols | 0.5 - 0.6 |
| Fatty Alcohols | 0.4 - 0.5 |
| Monoacylglycerols | 0.1 - 0.2 |
| Phospholipids | 0.0 |
Note: Rf values are indicative and can vary based on experimental conditions.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the quantification and purification of this compound. A normal-phase column is typically used for the separation of neutral lipid classes.
Protocol 4: Normal-Phase HPLC
Materials:
-
HPLC system with a UV or Evaporative Light Scattering Detector (ELSD)
-
Silica column (e.g., 250 x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: Hexane
-
Mobile Phase B: Isopropanol
-
Sample dissolved in hexane or a similar non-polar solvent
Procedure:
-
Equilibrate the silica column with 100% Hexane.
-
Inject the sample onto the column.
-
Run a gradient elution program. A representative gradient is as follows:
-
0-5 min: 0% B
-
5-20 min: 0-10% B
-
20-25 min: 10-100% B
-
25-30 min: 100% B
-
30-35 min: 100-0% B
-
35-40 min: 0% B
-
-
Monitor the elution profile using a suitable detector. As this compound lacks a strong chromophore, an ELSD is preferred for detection.
-
Quantification can be achieved by creating a calibration curve with a standard of known concentration.
Representative HPLC Data:
| Parameter | Value |
| Column | Silica, 250 x 4.6 mm, 5 µm |
| Mobile Phase | Gradient of Hexane and Isopropanol |
| Flow Rate | 1.0 mL/min |
| Detector | ELSD |
| Representative Retention Time | 15 - 20 minutes |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive technique for the identification and quantification of volatile and semi-volatile compounds. For the analysis of this compound, derivatization is necessary to increase its volatility.
Protocol 5: GC-MS Analysis with Silylation
Materials:
-
GC-MS system with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)
-
Silylating reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)[4]
-
Pyridine (B92270) (anhydrous)
-
Heating block or oven
-
Helium carrier gas
Procedure:
-
Dry the lipid sample completely under a nitrogen stream.
-
Add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS to the dried sample.
-
Cap the vial tightly and heat at 60°C for 30 minutes to ensure complete derivatization of the hydroxyl group.
-
Cool the sample to room temperature.
-
Inject an aliquot of the derivatized sample into the GC-MS.
-
A typical GC temperature program would be:
-
Initial temperature: 150°C, hold for 2 minutes.
-
Ramp: 10°C/min to 320°C.
-
Hold at 320°C for 10 minutes.
-
-
The mass spectrometer can be operated in full scan mode (e.g., m/z 50-600) for identification or in selected ion monitoring (SIM) mode for quantification.
Representative GC-MS Data (for the TMS derivative):
| Parameter | Value |
| Column | DB-5ms, 30 m x 0.25 mm x 0.25 µm |
| Carrier Gas | Helium, 1 mL/min |
| Injector Temperature | 280°C |
| MS Source Temperature | 230°C |
| Molecular Ion (M⁺) | m/z 556 (TMS derivative) |
| Key Fragment Ions | m/z 541 (M-15), m/z 413, m/z 217 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are used to confirm the structure of this compound.
Protocol 6: NMR Analysis
Materials:
-
NMR spectrometer
-
Deuterated chloroform (CDCl₃)
-
NMR tubes
Procedure:
-
Dissolve an appropriate amount of the purified this compound in CDCl₃.
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra.
Representative NMR Data (in CDCl₃):
| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 3.65 - 3.40 | m | 5H | -OCH₂-CH(OR)-CH₂OH | |
| 1.60 - 1.50 | m | 4H | -O-CH₂-CH₂ - | |
| 1.35 - 1.20 | br s | 44H | -(CH₂)₁₁- | |
| 0.88 | t | 6H | -CH₃ |
| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |
| 78.1 | -CH(OR)- | |
| 72.0, 71.8 | -OCH₂ -CH₂- | |
| 64.2 | -CH₂OH | |
| 31.9 | -(CH₂ )₁₁- | |
| 30.0 - 22.7 | -(CH₂)₁₁- | |
| 14.1 | -CH₃ |
Note: Chemical shifts are representative and can vary slightly depending on the solvent and instrument.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the characterization of this compound from a biological matrix.
References
Application Notes and Protocols: Thin-Film Hydration Method for Ether Lipid Liposomes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ether lipid liposomes, often referred to as archaeosomes when derived from archaeal lipids, represent a significant advancement in drug delivery technology. The ether linkages in these lipids, in contrast to the ester bonds found in conventional phospholipids, confer remarkable stability against chemical and enzymatic degradation. This enhanced stability makes them ideal carriers for therapeutic agents, particularly for applications requiring prolonged circulation times and resistance to harsh physiological environments.
The thin-film hydration method is a robust and widely adopted technique for the preparation of both unilamellar and multilamellar ether lipid liposomes. This method involves the deposition of a thin lipid film from an organic solvent, followed by hydration with an aqueous phase to form liposomes. Subsequent processing steps, such as sonication or extrusion, allow for precise control over the final vesicle size and lamellarity.
These application notes provide a detailed overview and experimental protocols for the preparation and characterization of ether lipid liposomes using the thin-film hydration method.
Physicochemical Properties of Ether Lipid Liposomes
The physicochemical characteristics of liposomes are critical determinants of their in vivo performance. The tables below summarize typical quantitative data for ether lipid liposomes prepared via the thin-film hydration method, followed by common size reduction techniques.
Table 1: Particle Size and Polydispersity Index (PDI) of Ether Lipid Liposomes
| Ether Lipid Source/Composition | Post-Hydration Method | Mean Particle Size (nm) | Polydispersity Index (PDI) |
| Halobacterium salinarum Total Polar Lipids | Sonication | 150 - 300 | 0.2 - 0.4 |
| Methanobrevibacter smithii Total Polar Lipids | Extrusion (100 nm membrane) | 100 - 150 | < 0.2 |
| Synthetic Archaeal Tetraether Lipid/Egg-PC (10/90 wt%) | Sonication | < 100 | ~ 0.3[1] |
| Cationic Ether Lipid (DOTAP)/Cholesterol | Extrusion (100 nm then 50 nm membrane) | 60 - 70 | ~ 0.1 - 0.2[2] |
Table 2: Zeta Potential and Encapsulation Efficiency of Ether Lipid Liposomes
| Ether Lipid Composition | Encapsulated Agent | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| Neutral Archaeosomes | Carboxyfluorescein | -5 to -25 | 40 - 60 |
| Cationic Archaeosomes (with DOTAP) | Doxorubicin | +30 to +50 | ~ 81[2] |
| PEGylated Synthetic Tetraether Lipid/Egg-PC | Carboxyfluorescein | -20 to -40 | 30 - 50 |
| M. smithii TPL | Ovalbumin | Highly Negative | Not specified |
Experimental Protocols
Protocol 1: Preparation of Ether Lipid Liposomes by Thin-Film Hydration
This protocol describes the fundamental steps for preparing multilamellar ether lipid liposomes (archaeosomes).
Materials:
-
Ether lipids (e.g., total polar lipids from archaea or synthetic ether lipids)
-
Chloroform/Methanol mixture (2:1, v/v)
-
Rotary evaporator
-
Round-bottom flask
-
Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Vortex mixer
Procedure:
-
Lipid Dissolution: Dissolve the ether lipids in a chloroform/methanol (2:1, v/v) solvent system in a round-bottom flask. The lipid concentration typically ranges from 10-20 mg/mL. For co-liposomes, dissolve all lipid components together to ensure a homogenous mixture.
-
Film Formation: Attach the flask to a rotary evaporator. Evaporate the organic solvent under reduced pressure at a controlled temperature (e.g., 30-40°C). Rotate the flask to ensure the formation of a thin, uniform lipid film on the inner surface.
-
Drying: Dry the lipid film under a high vacuum for at least 2 hours to remove any residual organic solvent.
-
Hydration: Add the aqueous hydration buffer to the flask containing the dried lipid film. The temperature of the buffer should be above the phase transition temperature (Tc) of the lipids. For many archaeal lipids, hydration can be performed at room temperature.[3]
-
Vesicle Formation: Agitate the flask by vortexing or manual shaking to disperse the lipid film. This process leads to the spontaneous formation of multilamellar vesicles (MLVs). Allow the suspension to swell for a period (e.g., 1-2 hours) to ensure complete hydration.
Protocol 2: Liposome (B1194612) Size Reduction by Sonication and Extrusion
The MLVs produced by the thin-film hydration method are typically large and heterogeneous in size. Sonication and extrusion are common post-processing steps to produce smaller, more uniform liposomes.
A. Sonication
-
Probe Sonication: Immerse the tip of a probe sonicator into the MLV suspension. Sonicate in short bursts on ice to prevent overheating and potential degradation of lipids and encapsulated drugs. This method is effective for small volumes but may introduce metal contamination.
-
Bath Sonication: Place the vial containing the MLV suspension in a bath sonicator. This method is less aggressive than probe sonication and is suitable for larger volumes.[4]
B. Extrusion
-
Assemble a lipid extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Load the MLV suspension into one of the extruder's syringes.
-
Force the suspension back and forth through the membrane for a defined number of passes (typically 11-21 times). This process ruptures the larger vesicles and reforms them into smaller liposomes with a size distribution close to the membrane's pore size.[5][6]
Protocol 3: Characterization of Ether Lipid Liposomes
A. Particle Size and Polydispersity Index (PDI) Measurement by Dynamic Light Scattering (DLS)
-
Dilute the liposome suspension in an appropriate buffer (e.g., the hydration buffer) to a suitable concentration for DLS analysis.
-
Transfer the diluted sample to a clean cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the measurement parameters (e.g., temperature, solvent refractive index, and viscosity).
-
Acquire the data and analyze the correlation function to obtain the mean particle size (Z-average) and the PDI. A PDI value below 0.3 is generally considered acceptable for a homogenous liposome population.[7]
B. Zeta Potential Measurement
-
Dilute the liposome suspension in a low ionic strength buffer (e.g., 10 mM NaCl) to minimize the effects of charge screening.[8]
-
Load the diluted sample into a specialized zeta potential cell, ensuring no air bubbles are present.
-
Insert the cell into the instrument.
-
Apply an electric field and measure the electrophoretic mobility of the liposomes.
-
The instrument's software calculates the zeta potential from the electrophoretic mobility using the Helmholtz-Smoluchowski equation. The zeta potential provides an indication of the surface charge and the colloidal stability of the liposome dispersion.[1][9]
C. Encapsulation Efficiency (EE) Determination
-
Separation of Free and Encapsulated Drug: Separate the unencapsulated drug from the liposomes. Common methods include:
-
Ultracentrifugation: Pellet the liposomes, leaving the free drug in the supernatant.
-
Size Exclusion Chromatography (SEC): Pass the liposome suspension through a gel filtration column (e.g., Sephadex G-50). The larger liposomes will elute first, followed by the smaller, free drug molecules.
-
Dialysis: Place the liposome suspension in a dialysis bag with a suitable molecular weight cutoff and dialyze against a large volume of buffer to remove the free drug.
-
-
Quantification of Drug:
-
Measure the concentration of the unencapsulated drug in the supernatant or collected fractions using a suitable analytical technique (e.g., UV-Vis spectrophotometry, fluorescence spectroscopy, or HPLC).
-
To determine the total drug amount, disrupt the liposomes (e.g., with a detergent like Triton X-100 or an organic solvent) and measure the drug concentration.
-
-
Calculation of Encapsulation Efficiency:
-
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
Visualizations
Cellular Uptake and Signaling of Ether Lipid Liposomes
Ether lipid liposomes are typically internalized by cells through various endocytic pathways. Once inside, they can modulate cellular signaling. Ether lipids themselves are precursors to signaling molecules like Platelet-Activating Factor (PAF) and can influence pathways involving Protein Kinase C (PKC) and Mitogen-Activated Protein (MAP) kinases.[5][10][11]
Caption: Cellular uptake of ether lipid liposomes and subsequent modulation of intracellular signaling pathways.
Experimental Workflow for Liposome Preparation and Characterization
The following diagram outlines the logical flow from initial materials to the final characterization of ether lipid liposomes.
Caption: Experimental workflow for the preparation and characterization of ether lipid liposomes.
References
- 1. researchgate.net [researchgate.net]
- 2. Preparation and Characterization of Stealth Archaeosomes Based on a Synthetic PEGylated Archaeal Tetraether Lipid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Endocytosis of liposomes and intracellular fate of encapsulated molecules: encounter with a low pH compartment after internalization in coated vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 5. Plasmalogens, platelet-activating factor and beyond – Ether lipids in signaling and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. liposomes-synthesis-and-DLS-size-characterization- Inside Therapeutics [insidetx.com]
- 8. researchgate.net [researchgate.net]
- 9. azonano.com [azonano.com]
- 10. researchgate.net [researchgate.net]
- 11. Ether-lipids and cellular signaling: A differential role of alkyl- and alkenyl-ether-lipids? - PubMed [pubmed.ncbi.nlm.nih.gov]
Formulation of 1,2-O,O-Ditetradecyl-rac-glycerol for In Vitro Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-O,O-Ditetradecyl-rac-glycerol is a synthetic dialkylglycerol (DAG) analogue characterized by two fourteen-carbon ether-linked alkyl chains attached to the sn-1 and sn-2 positions of a glycerol (B35011) backbone. Its ether linkages confer greater metabolic stability compared to ester-linked diacylglycerols, making it a valuable tool for in vitro research. This stability prevents rapid degradation by cellular lipases, allowing for more sustained and controlled experimental conditions.
This document provides detailed application notes and protocols for the formulation and use of this compound in various in vitro studies, including its application as an immunomodulatory agent and for investigating cellular signaling pathways.
Physicochemical Properties and Storage
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₃₁H₆₄O₃ | [1][2][3] |
| Molecular Weight | 484.84 g/mol | [1][3] |
| Appearance | Solid | N/A |
| Solubility | Soluble in chloroform (B151607). Insoluble in water. | [N/A] |
| Storage Conditions | Store at -20°C. | [1] |
Table 1: Physicochemical Properties of this compound.
Formulation Protocols for In Vitro Studies
Due to its hydrophobic nature, this compound requires specific formulation strategies for use in aqueous cell culture media. The two primary methods are solubilization in an organic solvent and incorporation into lipid-based delivery systems such as liposomes.
Protocol 1: Solubilization using Organic Solvents
This protocol is suitable for experiments where direct addition of the compound to cell culture media is desired. Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are common solvents for this purpose. However, it is crucial to determine the solvent tolerance of the specific cell line being used, as high concentrations can be cytotoxic.[4][5]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Ethanol, absolute, cell culture grade
-
Sterile microcentrifuge tubes
-
Target cell culture medium, pre-warmed to 37°C
Procedure:
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound (e.g., 10-50 mM) in either DMSO or ethanol.
-
To aid dissolution, the mixture can be gently warmed (e.g., in a 37°C water bath) and vortexed. Ensure the compound is completely dissolved.
-
-
Working Solution Preparation:
-
Prepare intermediate dilutions of the stock solution in the same solvent if necessary.
-
To prepare the final working solution, dilute the stock solution directly into pre-warmed cell culture medium. It is critical to add the stock solution to the medium while vortexing or gently mixing to facilitate dispersion and prevent precipitation.
-
The final concentration of the organic solvent in the cell culture medium should be kept to a minimum, typically ≤0.5% (v/v) for DMSO and ≤0.5% (v/v) for ethanol, though the exact tolerance is cell-line dependent.[4][5]
-
Data Presentation: Solvent Cytotoxicity
The following table summarizes the general cytotoxicity of DMSO and ethanol on various cancer cell lines, highlighting the importance of maintaining low final solvent concentrations.
| Solvent | Concentration (v/v) | Effect on Cell Viability | Cell Lines Tested | Reference |
| DMSO | 0.3125% | Minimal cytotoxicity | HepG2, Huh7, HT29, SW480, MDA-MB-231 | [4] |
| >1.25% | Significant toxicity and inhibition of proliferation | HepG2, MDA-MB-231, MCF-7, VNBRCA1 | [5] | |
| Ethanol | 0.3125% | >30% reduction in viability after 24h | HepG2, Huh7, HT29, SW480, MCF-7, MDA-MB-231 | [4] |
| 2.5% - 0.15% | Well-tolerated by cells | HepG2, MDA-MB-231, MCF-7, VNBRCA1 | [5] |
Table 2: General Cytotoxicity of Common Solvents in Cell Culture.
Protocol 2: Formulation in Liposomes
Incorporating this compound into liposomes provides a more biocompatible delivery system that can enhance cellular uptake. The thin-film hydration method is a common technique for liposome (B1194612) preparation.
Materials:
-
This compound
-
Phosphatidylcholine (PC) (e.g., from egg or soybean)
-
Cholesterol
-
Chloroform
-
Phosphate-buffered saline (PBS), sterile
-
Round-bottom flask
-
Rotary evaporator
-
Bath sonicator or extruder
Procedure:
-
Lipid Film Preparation:
-
Dissolve this compound, phosphatidylcholine, and cholesterol in chloroform in a round-bottom flask at a desired molar ratio (e.g., a starting point could be PC:Cholesterol:this compound at 65:30:5 mol%).
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Further dry the film under vacuum for at least 1 hour to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with sterile PBS by vortexing. This will result in the formation of multilamellar vesicles (MLVs).
-
-
Vesicle Sizing:
-
To obtain small unilamellar vesicles (SUVs) with a more uniform size distribution, sonicate the MLV suspension in a bath sonicator.
-
Alternatively, for a more defined size, subject the MLVs to extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm).
-
Application in In Vitro Assays
Immunomodulatory Studies
This compound has been suggested to have immunoregulatory properties in vitro.[3] The following is a general protocol for assessing its effect on macrophage activation.
Experimental Protocol:
-
Cell Seeding: Seed murine macrophages (e.g., RAW 264.7) in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment:
-
Prepare working solutions of this compound (formulated as per Protocol 1 or 2) in cell culture medium at various concentrations (e.g., 1, 10, 50, 100 µM).
-
Remove the old medium from the cells and add the treatment solutions. Include appropriate vehicle controls (e.g., medium with the same concentration of DMSO or empty liposomes).
-
-
Incubation: Incubate the cells for a desired period (e.g., 24-48 hours).
-
Endpoint Analysis:
-
Nitric Oxide (NO) Production: Measure the accumulation of nitrite (B80452) in the culture supernatant using the Griess assay.
-
Cytokine Production: Quantify the levels of pro- and anti-inflammatory cytokines (e.g., TNF-α, IL-6, IL-10) in the supernatant using ELISA or a multiplex bead array.
-
Phagocytosis Assay: Assess the phagocytic activity of the macrophages using fluorescently labeled beads or bacteria and analyze by flow cytometry or fluorescence microscopy.
-
Logical Workflow for Immunomodulation Assay
Caption: Workflow for assessing the immunomodulatory effects of this compound.
Investigation of Protein Kinase C (PKC) Signaling
Diacylglycerol analogues are known activators of Protein Kinase C (PKC), a key enzyme in many signal transduction pathways.[6] The metabolic stability of this compound makes it an ideal candidate to study the sustained activation of PKC.
Experimental Protocol:
-
Cell Culture: Culture cells of interest (e.g., MCF-7 breast cancer cells) to an appropriate confluency.
-
Treatment: Treat the cells with this compound at various concentrations and for different time points. A related compound, 1,2-dioctanoyl-glycerol, has been shown to induce PKC translocation at concentrations around 43 µg/ml.[7]
-
Cell Lysis and Fractionation:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells and separate the cytosolic and membrane fractions by ultracentrifugation.
-
-
Western Blot Analysis:
-
Perform SDS-PAGE and Western blotting on the cytosolic and membrane fractions.
-
Probe the blots with antibodies specific for different PKC isoforms to assess their translocation from the cytosol to the membrane, which is indicative of activation.
-
Signaling Pathway: PKC Activation by Diacylglycerol Analogues
Caption: Simplified pathway of Protein Kinase C (PKC) activation by diacylglycerol analogues.
Conclusion
This compound is a versatile tool for in vitro research, offering a stable alternative to endogenous diacylglycerols for studying cellular signaling and immunomodulation. The protocols provided herein offer a starting point for the formulation and application of this compound in cell-based assays. Researchers should optimize these protocols for their specific cell lines and experimental conditions, paying close attention to solvent toxicity and the physicochemical behavior of the lipid.
References
- 1. Activation of protein kinase C alpha by lipid mixtures containing different proportions of diacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In Vivo Imaging of Diacylglycerol at the Cytoplasmic Leaflet of Plant Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Activation of conventional and novel protein kinase C isozymes by different diacylglycerol molecular species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Creating Stable Lipid Bilayers with Diether Glycerols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to creating and characterizing highly stable lipid bilayers using diether glycerols. The unique chemical structure of diether lipids, particularly those mimicking archaeal membranes, offers significant advantages over conventional diester lipids in terms of stability against thermal, pH, and chemical stresses. This makes them ideal for a range of applications, including drug delivery, biosensor development, and the study of membrane proteins.
Introduction to Diether Glycerol (B35011) Lipids
Diether glycerol lipids are characterized by ether linkages between the glycerol backbone and isoprenoid or alkyl chains, in contrast to the ester linkages found in lipids from bacteria and eukaryotes.[1] This ether bond is inherently more resistant to chemical and enzymatic hydrolysis, conferring exceptional stability to the resulting lipid bilayers.[2] Archaeal membranes, which are rich in diether and tetraether lipids, are a prime example of the robustness of these structures, allowing these organisms to thrive in extreme environments.[2][3]
Key Advantages of Diether Glycerol Bilayers:
-
Enhanced Thermal Stability: Resistant to a wide range of temperatures without significant changes in membrane integrity.[4][5]
-
pH Resistance: Stable across a broad pH range, from acidic to alkaline conditions.[4][6]
-
Chemical and Enzymatic Stability: The ether linkage is resistant to cleavage by phospholipases and other hydrolytic enzymes.[7]
-
Reduced Permeability: The branched nature of the isoprenoid chains in many diether lipids leads to tighter packing and reduced permeability to ions and small molecules.[1][8]
Quantitative Comparison of Diether vs. Diester Lipid Bilayers
The superior stability of diether lipid bilayers can be quantified through various biophysical parameters. The following tables summarize key data comparing diether and diester lipid systems.
| Parameter | Diether Lipid (DHPC) | Diester Lipid (DPPC) | Notes |
| Water Permeability (Pf) | 0.022 cm/s (at 48°C) | 0.027 cm/s (at 50°C) | Diether lipid bilayers exhibit slightly lower water permeability.[9][10] |
| Area per Lipid (A) | 65.1 Ų (at 48°C) | ~63 Ų (at 50°C) | The area per lipid is slightly larger for the diether lipid in the fluid phase.[9][10] |
| Bending Modulus (Kc) | 4.2 x 10⁻¹³ erg | ~8 x 10⁻¹³ erg | Diether lipid bilayers can be more flexible than their diester counterparts.[9][10] |
Table 1: Comparison of Physical Properties of Diether (DHPC) and Diester (DPPC) Lipid Bilayers.
| Parameter | Diether Lipid Bilayer (DPhPC) | Diester Lipid Bilayer (PC/Cholesterol) | Notes |
| Specific Capacitance | ~0.6 µF/cm² | 0.38 - 0.61 µF/cm² | Specific capacitance is a measure of the membrane's ability to store charge and is related to its thickness and dielectric properties.[6][11][12] |
| Specific Resistance | >10⁶ Ω·cm² | 1.44 x 10⁴ - 2.12 x 10⁶ Ω·cm² | The high resistance of diether lipid bilayers indicates low ion permeability.[6][11][12] |
Table 2: Electrical Properties of Diether and Diester Lipid Bilayers.
| Assay | Diether Archaeosomes (from A. pernix) | Diester Liposomes (DPPC) | Notes |
| Calcein (B42510) Leakage (at 90°C, 10h) | ~27% | >90% | Diether archaeosomes show significantly higher retention of encapsulated contents at high temperatures.[4][13] |
| Stability in Simulated Bile | High (for tetraether-rich archaeosomes) | Low | Archaeosomes, particularly those with tetraether lipids, show greater stability in the presence of bile salts, relevant for oral drug delivery.[6] |
| pH Stability (Calcein Leakage) | Low leakage from pH 4 to 12 | Significant leakage at non-neutral pH | Diether archaeosomes maintain their integrity over a wide pH range.[2] |
Table 3: Stability of Diether Archaeosomes vs. Diester Liposomes.
Experimental Protocols
This section provides detailed protocols for the preparation and characterization of stable lipid bilayers using diether glycerols.
Preparation of Diether Lipid Vesicles (Archaeosomes) by Thin-Film Hydration
This protocol describes the formation of multilamellar (MLVs) and unilamellar (LUVs) vesicles from diether lipids.[14][15][16]
Materials:
-
Diether glycerol lipid (e.g., DPhPC - 1,2-diphytanoyl-sn-glycero-3-phosphocholine)
-
Chloroform (B151607) or a chloroform:methanol mixture (2:1, v/v)
-
Hydration buffer (e.g., phosphate-buffered saline (PBS), Tris buffer)
-
Rotary evaporator
-
Sonicator (bath or probe type)
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Round-bottom flask
-
Glass vials
Protocol:
-
Lipid Film Preparation:
-
Dissolve the diether lipid in chloroform in a round-bottom flask to a final concentration of 10-20 mg/mL.
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask's inner surface.
-
Further dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Add the desired aqueous hydration buffer to the flask containing the dry lipid film. The volume should be calculated to achieve the desired final lipid concentration (e.g., 1-10 mg/mL).
-
Hydrate the lipid film by rotating the flask at a temperature above the lipid's phase transition temperature (for most diether lipids, room temperature is sufficient). This process will cause the lipid film to swell and detach, forming multilamellar vesicles (MLVs).
-
-
Vesicle Sizing (Sonication for Small Unilamellar Vesicles - SUVs):
-
Submerge the flask containing the MLV suspension in a bath sonicator and sonicate for 15-30 minutes, or until the suspension becomes clear.
-
Alternatively, use a probe sonicator, being careful to avoid overheating the sample.
-
-
Vesicle Sizing (Extrusion for Large Unilamellar Vesicles - LUVs):
-
Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Transfer the MLV suspension to a syringe and pass it through the extruder multiple times (typically 11-21 passes) to form LUVs with a uniform size distribution.
-
Formation of a Black Lipid Membrane (BLM) with Diether Lipids
The "painted" BLM technique is a common method for creating a single, planar lipid bilayer for electrical characterization.[17][18][19]
Materials:
-
Diether lipid (e.g., DPhPC)
-
Organic solvent (e.g., n-decane)
-
BLM chamber with a small aperture (e.g., 100-200 µm) in a hydrophobic septum (e.g., Teflon)
-
Ag/AgCl electrodes
-
Electrolyte solution (e.g., 1 M KCl)
-
Current/voltage clamp amplifier
Protocol:
-
Prepare the Lipid Solution: Dissolve the diether lipid in n-decane to a concentration of 10-20 mg/mL.
-
Assemble the BLM Chamber: Fill both compartments of the BLM chamber with the electrolyte solution, ensuring the liquid level is below the aperture in the septum.
-
"Paint" the Membrane: Using a small brush or a glass rod, apply a small amount of the lipid solution across the aperture.
-
Bilayer Formation: Carefully raise the electrolyte levels in both chambers to above the aperture. The lipid solution will spontaneously thin, and a bilayer will form in the aperture. This process can be monitored by observing the reflected light (the bilayer will appear black) and by measuring the electrical capacitance.
-
Electrical Characterization: Insert Ag/AgCl electrodes into each chamber and connect them to a current/voltage clamp amplifier to measure the capacitance and resistance of the BLM.
Assessing Bilayer Stability
3.3.1. Thermal Stability using Differential Scanning Calorimetry (DSC)
DSC is used to measure the phase transition temperature (Tm) of the lipid bilayer, which is an indicator of its thermal stability.[2][20][21]
Protocol:
-
Prepare a concentrated suspension of diether lipid vesicles (e.g., 10-20 mg/mL).
-
Load a precise amount of the vesicle suspension into a DSC sample pan.
-
Use the hydration buffer as a reference.
-
Scan the sample and reference pans over a desired temperature range (e.g., 0°C to 100°C) at a controlled heating rate (e.g., 1-5°C/min).
-
The resulting thermogram will show endothermic peaks corresponding to phase transitions. Diether lipids typically exhibit a broad or no distinct phase transition in this range, indicating high stability.[4]
3.3.2. Permeability Assessment using Calcein Leakage Assay
This assay measures the release of a fluorescent dye from the vesicles as an indicator of membrane permeability and stability.[4][22][23]
Protocol:
-
Prepare diether lipid vesicles in a buffer containing a self-quenching concentration of calcein (e.g., 50-100 mM).
-
Remove non-encapsulated calcein by size-exclusion chromatography (e.g., using a Sephadex G-50 column).
-
Divide the vesicle suspension into aliquots and subject them to different conditions (e.g., varying temperature or pH).
-
At specific time points, measure the fluorescence intensity of the samples.
-
To determine the 100% leakage value, add a detergent (e.g., Triton X-100) to a control sample to completely disrupt the vesicles.
-
Calculate the percentage of calcein leakage over time for each condition.
3.3.3. Size and Stability Monitoring by Dynamic Light Scattering (DLS)
DLS is used to measure the hydrodynamic diameter and size distribution of vesicles in suspension, which can be monitored over time to assess colloidal stability.[7][24][25]
Protocol:
-
Dilute a sample of the diether lipid vesicle suspension in the appropriate buffer.
-
Place the sample in a DLS instrument and measure the scattered light intensity fluctuations.
-
The instrument's software will calculate the average particle size and polydispersity index (PDI).
-
Repeat the measurements over time and under different storage conditions to assess the stability of the vesicle formulation.
Applications of Stable Diether Glycerol Bilayers
Drug Delivery Systems
The enhanced stability of diether lipid archaeosomes makes them excellent candidates for drug delivery, particularly for oral and targeted delivery applications where the formulation must withstand harsh conditions.[15][16][26]
Protocol for Drug Encapsulation:
-
Passive Loading (for hydrophilic drugs): Dissolve the drug in the hydration buffer before adding it to the dry lipid film during archaeosome preparation.
-
Active Loading (for amphiphilic drugs with ionizable groups): Create a pH or ion gradient across the archaeosome membrane. The uncharged form of the drug will diffuse across the bilayer and become trapped in its charged form inside the vesicle.
-
Determine Encapsulation Efficiency: Separate the drug-loaded archaeosomes from the unencapsulated drug using size-exclusion chromatography or dialysis. Quantify the amount of drug in the archaeosome fraction and in the total formulation to calculate the encapsulation efficiency.
Reconstitution of Membrane Proteins
The stability of diether lipid bilayers provides a robust environment for studying the structure and function of membrane proteins, such as G-protein coupled receptors (GPCRs).[27][28][29] Nanodiscs, which are small patches of lipid bilayer stabilized by a membrane scaffold protein (MSP), are a popular system for solubilizing membrane proteins in a native-like environment.
Protocol for GPCR Reconstitution into Diether Lipid Nanodiscs:
-
Prepare Diether Lipid Stock: Prepare a solution of diether lipids (e.g., DPhPC) in a detergent solution (e.g., sodium cholate).
-
Mix Components: Combine the purified, detergent-solubilized GPCR, the diether lipid-detergent mixture, and the membrane scaffold protein (MSP) at a specific molar ratio.
-
Detergent Removal: Remove the detergent from the mixture by dialysis or by adding detergent-adsorbing beads (e.g., Bio-Beads). This will trigger the self-assembly of the GPCR-containing nanodiscs.
-
Purification: Purify the reconstituted GPCR-nanodisc complexes from empty nanodiscs and aggregated protein using size-exclusion chromatography.
Conclusion
Diether glycerol lipids offer a powerful platform for creating exceptionally stable lipid bilayers. Their resistance to a wide range of environmental stressors makes them superior to conventional diester lipids for applications requiring robust membrane systems. The protocols outlined in these notes provide a foundation for researchers to harness the unique properties of diether lipids for advanced studies in drug delivery, membrane biophysics, and structural biology.
References
- 1. Permeability of lipid bilayers to water and ionic solutes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New Aspects of Bilayer Lipid Membranes for the Analysis of Ion Channel Functions [mdpi.com]
- 4. Stability of diether C(25,25) liposomes from the hyperthermophilic archaeon Aeropyrum pernix K1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. In vitro assessment of archaeosome stability for developing oral delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preparation and Characterization of Stealth Archaeosomes Based on a Synthetic PEGylated Archaeal Tetraether Lipid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Effects of Ether vs. Ester Linkage on Lipid Bilayer Structure and Water Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Capacitance and resistance of the bilayer lipid membrane formed of phosphatidylcholine and cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. jmpas.com [jmpas.com]
- 17. researchgate.net [researchgate.net]
- 18. Model lipid bilayer - Wikipedia [en.wikipedia.org]
- 19. Characterizing the Structure and Interactions of Model Lipid Membranes Using Electrophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 2024.sci-hub.st [2024.sci-hub.st]
- 21. ucm.es [ucm.es]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. news-medical.net [news-medical.net]
- 26. Archaeosomes for Oral Drug Delivery: From Continuous Microfluidics Production to Powdered Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 27. On-bead purification and nanodisc reconstitution of human chemokine receptor complexes for structural and biophysical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. memtein.com [memtein.com]
Application Notes and Protocols for Drug Encapsulation Efficiency with 1,2-O,O-Ditetradecyl-rac-glycerol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 1,2-O,O-Ditetradecyl-rac-glycerol in the formulation of lipid nanoparticles (LNPs) for drug delivery. This document outlines the principles of drug encapsulation using this synthetic diether lipid, methodologies for nanoparticle preparation and characterization, and expected performance metrics based on analogous lipid systems.
Introduction
This compound is a synthetic, saturated diether lipid analogous to diacylglycerol. Its stable ether linkages, in contrast to the more labile ester bonds found in many natural lipids, impart enhanced chemical stability to lipid-based drug delivery systems. This makes it an attractive structural component for lipid nanoparticles (LNPs) designed to encapsulate and protect therapeutic agents, ranging from small hydrophobic drugs to larger biologics like siRNA. The unique molecular structure of this compound contributes to the formation of stable, well-defined nanoparticles with the potential for high drug encapsulation efficiency and controlled release profiles.
Principles of Drug Encapsulation using Diether Lipids
The incorporation of this compound into LNP formulations offers several advantages for drug encapsulation and delivery. The two tetradecyl (C14) alkyl chains provide a hydrophobic core that can effectively accommodate lipophilic drugs. The glycerol (B35011) backbone presents a hydrophilic interface, facilitating the self-assembly of the lipids into nanoparticles in an aqueous environment.
The stability of the ether bonds in this compound protects the LNP structure from enzymatic degradation by lipases, which can be a significant challenge for conventional ester-based lipids. This enhanced stability can lead to a longer circulation half-life in vivo and better protection of the encapsulated drug. The structural rigidity and packing properties of this diether lipid can also influence the morphology and size of the LNPs, which are critical parameters for their biological performance.
Experimental Protocols
The following protocols provide a general framework for the preparation and characterization of drug-loaded LNPs using this compound. These protocols are based on established methods for LNP formulation and may require optimization depending on the specific drug and desired nanoparticle characteristics.
Protocol for Preparation of Drug-Loaded Lipid Nanoparticles (Solvent Emulsification-Evaporation Method)
This protocol describes the preparation of LNPs using the solvent emulsification-evaporation technique, a widely used method for encapsulating hydrophobic drugs.
Materials:
-
This compound
-
Phosphatidylcholine (e.g., soy or egg phosphatidylcholine)
-
Cholesterol
-
PEGylated lipid (e.g., DSPE-PEG2000)
-
Hydrophobic drug (e.g., Paclitaxel)
-
Chloroform or other suitable organic solvent
-
Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Surfactant (e.g., Poloxamer 188 or Tween 80)
-
High-speed homogenizer
-
Probe sonicator
-
Rotary evaporator
Procedure:
-
Lipid-Drug Solution Preparation:
-
Dissolve this compound, phosphatidylcholine, cholesterol, PEGylated lipid, and the hydrophobic drug in chloroform. The molar ratio of the lipids should be optimized, a common starting point is a 50:10:38.5:1.5 molar ratio of ionizable lipid (or in this case, the diether lipid as a structural component):helper lipid:cholesterol:PEG-lipid. The drug concentration is typically 1-5% of the total lipid weight.
-
-
Aqueous Phase Preparation:
-
Prepare an aqueous solution containing a surfactant (e.g., 1-2% w/v Poloxamer 188 in PBS).
-
-
Emulsification:
-
Add the organic lipid-drug solution to the aqueous phase dropwise while homogenizing at high speed (e.g., 10,000-20,000 rpm) for 5-10 minutes to form a coarse oil-in-water emulsion.
-
Subject the coarse emulsion to probe sonication on an ice bath for 5-15 minutes to reduce the droplet size and form a nanoemulsion.
-
-
Solvent Evaporation:
-
Remove the organic solvent from the nanoemulsion using a rotary evaporator under reduced pressure at a temperature above the boiling point of the solvent.
-
-
Purification:
-
The resulting LNP dispersion can be purified to remove unencapsulated drug and excess surfactant by methods such as dialysis against PBS or size exclusion chromatography.
-
Protocol for Determination of Drug Encapsulation Efficiency
Encapsulation efficiency (EE) is a critical parameter to quantify the amount of drug successfully loaded into the nanoparticles.
Materials:
-
Drug-loaded LNP dispersion
-
Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
-
Solvent to dissolve the LNPs and release the drug (e.g., methanol, isopropanol)
-
Centrifugal filter units (e.g., Amicon Ultra, 10 kDa MWCO)
Procedure:
-
Separation of Free Drug:
-
Take a known volume of the LNP dispersion and centrifuge it using a centrifugal filter unit. The filtrate will contain the unencapsulated (free) drug.
-
-
Quantification of Free Drug:
-
Measure the concentration of the free drug in the filtrate using a pre-validated spectrophotometric or HPLC method.
-
-
Quantification of Total Drug:
-
Take the same initial volume of the LNP dispersion and add a solvent that disrupts the lipid nanoparticles (e.g., methanol) to release the encapsulated drug.
-
Measure the total drug concentration in the disrupted LNP solution.
-
-
Calculation of Encapsulation Efficiency:
-
Calculate the encapsulation efficiency using the following formula: EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
Data Presentation
The following table summarizes typical physicochemical properties of lipid nanoparticles formulated with glyceride-based lipids for the encapsulation of hydrophobic drugs like paclitaxel (B517696). While specific data for this compound is not extensively published, these values from similar systems provide a reasonable expectation of performance. Paclitaxel-loaded solid lipid nanoparticles have been reported to achieve high encapsulation efficiencies, with some formulations reaching over 90%.[1][2] For instance, one study reported an encapsulation efficiency of 94.58% for paclitaxel in solid lipid nanoparticles.[3] Another study achieved an encapsulation efficiency as high as 98% for paclitaxel in semi-solid lipid nanoparticles.[2]
| Parameter | Typical Value Range | Method of Analysis | Reference |
| Particle Size (z-average) | 100 - 300 nm | Dynamic Light Scattering (DLS) | [2][3] |
| Polydispersity Index (PDI) | < 0.3 | Dynamic Light Scattering (DLS) | [3] |
| Zeta Potential | -10 to -40 mV | Electrophoretic Light Scattering (ELS) | [2] |
| Encapsulation Efficiency (%) | > 80% | Spectrophotometry / HPLC | [2][3] |
| Drug Loading (%) | 1 - 10% | Spectrophotometry / HPLC | [3] |
Mandatory Visualizations
Caption: Experimental workflow for the preparation and characterization of drug-loaded lipid nanoparticles.
Caption: Model of a lipid nanoparticle with this compound.
Caption: Generalized pathway of LNP cellular uptake and drug release.
References
Application Notes and Protocols for the Sterilization of Ether Lipid Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ether lipid-based formulations, including liposomes and lipid nanoparticles (LNPs), are gaining prominence as advanced drug delivery systems due to their enhanced stability and unique physicochemical properties. The ether linkage, in contrast to the more common ester linkage, confers resistance to chemical and enzymatic degradation, making these carriers particularly robust. However, ensuring the sterility of parenteral ether lipid formulations is a critical and often challenging step in their development and manufacturing.
This document provides a comprehensive overview of suitable sterilization methods for ether lipid formulations, detailing their impact on the physicochemical properties of the nanoparticles and providing standardized protocols for their implementation and validation. The inherent stability of ether lipids, particularly those derived from archaea, makes them amenable to terminal sterilization methods that are often destructive to their ester-lipid counterparts.
Comparison of Sterilization Methods
The choice of sterilization method is critical and must be tailored to the specific formulation to ensure both sterility and the preservation of the product's quality attributes, such as particle size, encapsulation efficiency, and drug potency. Below is a summary of common sterilization techniques and their effects on lipid-based formulations.
Data Presentation: Quantitative Effects of Sterilization on Lipid Formulations
The following tables summarize the quantitative impact of various sterilization methods on the key quality attributes of lipid-based nanoparticles. While data specifically for ether lipid formulations is limited in publicly available literature, the remarkable stability of archaeal ether lipids to heat is a significant finding. Data for ester-linked lipids like DPPC (dipalmitoylphosphatidylcholine) and DSPC (distearoylphosphatidylcholine) are included for comparative purposes and to highlight general trends.
Table 1: Effect of Heat Sterilization (Autoclaving) on Lipid Nanoparticle Properties
| Lipid Type | Formulation | Autoclaving Conditions | Initial Particle Size (nm) | Final Particle Size (nm) | Change in Particle Size (%) | Drug Leakage/Degradation | Reference(s) |
| Archaeal Ether Lipids | Liposomes | 121°C | Not specified | Not specified | Minimal | Marked stability, minimal leakage of entrapped carboxyfluorescein | [1] |
| Solid Lipid Nanoparticles (SLN) | Rasagiline (B1678815) Mesylate Loaded | Not specified | 198.45 | 232.17 | +17% | No significant change in drug content or release profile | [2] |
| DPPC (Ester Lipid) | Liposomes | 121°C for 15 min | ~100 | Significantly Reduced | Reduction | Significant reduction in phospholipid content | [3] |
| DSPC (Ester Lipid) | Liposomes | 121°C for 15 min | ~120 | Significantly Reduced | Reduction | More resilient to phospholipid degradation than DPPC | [3] |
Table 2: Effect of Gamma Irradiation on Lipid Nanoparticle Properties
| Lipid Type | Formulation | Irradiation Dose (kGy) | Initial Particle Size (nm) | Final Particle Size (nm) | Change in Particle Size (%) | Drug Leakage/Degradation | Reference(s) |
| DPPC (Ester Lipid) | Liposomes | 0.5 - 25 | Not specified | No significant change | ~0% | Degradation into free fatty acids and lysophospholipids | [4] |
| Phospholipids (in solid state) | Raw Material | 25 | Not applicable | Not applicable | Not applicable | Minor chemical degradation | [5] |
| PLGA Microparticles | 5-FU Loaded | 4 - 33 | Not specified | Not specified | Not applicable | Accelerated initial drug release ("burst effect") | [6] |
Table 3: Effect of Sterile Filtration on Lipid Nanoparticle Properties
| Lipid Type | Formulation | Filter Type/Conditions | Initial Particle Size (nm) | Final Particle Size (nm) | Change in Particle Size (%) | Drug Leakage/Degradation | Reference(s) |
| DPPC (Ester Lipid) | Liposomes | 0.2 µm PES | ~100 | Significantly Reduced | Reduction | Significant loss of phospholipid content | [3] |
| DSPC (Ester Lipid) | Liposomes | 0.2 µm PES | ~120 | Significantly Reduced | Reduction | Less phospholipid loss than DPPC | [3] |
| Lipoid S100 (Ester Lipid) | Liposomes | 0.2 µm PES | 179.0 | Not specified | Not specified | Volumetric throughput increased >40-fold when size was reduced to 127.3 nm | [1] |
Experimental Protocols
The following section provides detailed protocols for the most relevant sterilization methods for ether lipid formulations.
Protocol for Heat Sterilization (Autoclaving)
Autoclaving is a terminal sterilization method that utilizes high-pressure steam. Due to the exceptional thermal stability of archaeal ether lipids, this method is a viable and preferred option for such formulations.[7]
Materials:
-
Autoclavable vials (e.g., Type I borosilicate glass) with appropriate stoppers and seals.
-
Calibrated autoclave capable of maintaining precise temperature and pressure.
-
Biological indicators (e.g., Geobacillus stearothermophilus spores).
-
Ether lipid formulation in its final sealed containers.
Procedure:
-
Preparation:
-
Fill the ether lipid formulation into the final vials under aseptic or clean conditions.
-
Securely stopper and seal the vials.
-
Place biological indicators alongside the vials in the most challenging locations within the autoclave chamber (e.g., coolest spots).
-
-
Autoclave Cycle:
-
Load the vials into the pre-heated autoclave.
-
Run a validated sterilization cycle. A typical cycle for lipid-based formulations is 121°C for 15-30 minutes.[3] The cycle parameters (temperature, pressure, and time) must be validated for the specific formulation and load configuration.
-
The exceptional stability of certain ether lipids may allow for more aggressive cycles if required for robust sterilization.[1]
-
-
Post-Sterilization:
-
Once the cycle is complete and the pressure has returned to ambient, carefully remove the vials.
-
Quarantine the sterilized batch until sterility and quality control tests are completed.
-
-
Quality Control and Validation:
-
Perform sterility testing on the sterilized batch according to pharmacopeial standards.
-
Incubate the biological indicators to confirm the lethality of the cycle.
-
Analyze the formulation for particle size distribution, zeta potential, drug content, and purity (e.g., using HPLC-MS to detect any lipid degradation).[8]
-
Conduct a visual inspection for any signs of aggregation or precipitation.
-
Protocol for Gamma Irradiation Sterilization
Gamma irradiation is another terminal sterilization method that is particularly suitable for thermosensitive materials. It is crucial to validate the irradiation dose to ensure sterility without compromising the product's integrity.
Materials:
-
Gamma-compatible final containers (e.g., specific types of glass or polymer vials).
-
Calibrated gamma irradiation facility with a Cobalt-60 source.
-
Dosimeters for measuring the absorbed radiation dose.
-
Ether lipid formulation in its final sealed containers.
Procedure:
-
Dose Mapping and Validation:
-
Determine the minimum dose required for sterility (typically targeting a Sterility Assurance Level of 10⁻⁶) and the maximum dose the product can tolerate without significant degradation. This is established through dose-mapping studies on the product and its packaging.[9]
-
The typical dose for pharmaceutical products is 25 kGy.[5]
-
-
Sample Preparation:
-
Package the final sealed containers of the ether lipid formulation into the irradiation carrier.
-
Place dosimeters at various locations within the carrier to monitor the dose distribution.[10]
-
-
Irradiation Process:
-
Expose the carrier to the gamma radiation source for the predetermined time to achieve the target dose.[10]
-
The process is typically carried out at ambient temperature.
-
-
Post-Irradiation:
-
Measure the absorbed dose using the dosimeters.
-
Quarantine the irradiated batch.
-
-
Quality Control and Validation:
-
Conduct sterility testing.
-
Perform a comprehensive analysis of the formulation, including:
-
Particle size and zeta potential.
-
Drug content and encapsulation efficiency.
-
Lipid integrity: Assess for signs of oxidation or hydrolysis of the ether lipids.[5]
-
pH of the formulation.
-
-
Protocol for Sterile Filtration
Sterile filtration is suitable for formulations with particle sizes smaller than the filter's pore size (typically 0.22 µm). It is not a terminal sterilization method, and thus must be followed by aseptic filling.
Materials:
-
Sterilizing-grade filter cartridges (e.g., 0.22 µm pore size, composed of materials like polyethersulfone (PES) or polyvinylidene fluoride (B91410) (PVDF)).
-
Aseptic filtration assembly (housing, tubing, receiving vessel).
-
Peristaltic pump or pressure vessel.
-
Calibrated pressure gauges.
-
Aseptic filling line within a Grade A environment.
Procedure:
-
Filter Selection and Validation:
-
Select a filter membrane that is compatible with the ether lipid formulation (low protein/lipid binding).
-
Validate the filter for the specific formulation by performing a bacterial challenge test using Brevundimonas diminuta at a concentration of 10⁷ CFU/cm² of filter area.[11][12]
-
Conduct product-wetted integrity testing (e.g., bubble point or forward flow test) before and after filtration.[13]
-
-
Filtration Process:
-
Aseptically assemble the sterilized filtration train.
-
Pass the bulk ether lipid formulation through the sterilizing filter into a sterile receiving vessel.
-
Maintain a constant, validated flow rate and pressure to avoid shear-induced damage to the nanoparticles.
-
-
Aseptic Filling:
-
Immediately following filtration, aseptically fill the sterile formulation into pre-sterilized vials.
-
Stopper and seal the vials under Grade A conditions.
-
-
Quality Control:
-
Perform post-filtration integrity testing of the filter.
-
Conduct sterility testing on the final filled vials.
-
Analyze the filtered product for particle size, drug content, and other critical quality attributes to ensure they were not altered during the filtration process.[14]
-
Protocol for Aseptic Processing
Aseptic processing is essential when terminal sterilization is not feasible. It involves the sterilization of all components and the bulk formulation separately, followed by their aseptic assembly in a sterile environment.
Procedure:
-
Component Sterilization:
-
Sterilize all components that will come into contact with the product, including vials, stoppers, seals, and any manufacturing equipment (e.g., filling needles) using appropriate methods (e.g., autoclave, dry heat).
-
-
Bulk Formulation Sterilization:
-
Sterilize the bulk ether lipid formulation, typically by sterile filtration as described in Protocol 2.3.
-
-
Aseptic Filling and Sealing:
-
Conduct all subsequent operations in a Grade A environment (e.g., laminar air flow hood or isolator).
-
Aseptically transfer the sterile bulk formulation to the sterile filling machine.
-
Fill the sterile formulation into the pre-sterilized vials.
-
Aseptically place and seat the sterile stoppers.
-
Seal the vials with sterile caps.
-
-
Process Validation:
-
Aseptic processing validation is performed through media fills, where a sterile microbiological growth medium is processed instead of the drug product to simulate the entire manufacturing process. The absence of microbial growth in the media-filled units demonstrates the sterility of the process.
-
Visualizations
Experimental Workflow for Sterilization Method Selection
Caption: Decision tree for selecting a suitable sterilization method.
Potential Degradation Pathways of Ether Lipids During Sterilization
Caption: Potential degradation mechanisms under sterilization stress.
Conclusion
The sterilization of ether lipid formulations requires a careful, risk-based approach to ensure patient safety while maintaining product quality. The unique stability of ether lipids, particularly those from archaea, makes terminal sterilization methods like autoclaving a feasible and preferred option, which is a significant advantage over more fragile ester lipid systems. For formulations that are sensitive to heat or have larger particle sizes, gamma irradiation and sterile filtration followed by aseptic filling are robust alternatives. Aseptic processing remains the gold standard for highly sensitive products. The protocols and data presented herein provide a framework for developing and validating a sterilization process that is appropriate for your specific ether lipid formulation, ensuring a safe and effective final drug product.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Effect of the moist-heat sterilization on fabricated nanoscale solid lipid particles containing rasagiline mesylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascendiacdmo.com [ascendiacdmo.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The effect of gamma-irradiation on drug release from bioerodible microparticles: a quantitative treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biosynthesis of archaeal membrane ether lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HPLC-Based Mass Spectrometry Characterizes the Phospholipid Alterations in Ether-Linked Lipid Deficiency Models Following Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biopharminternational.com [biopharminternational.com]
- 10. gmpsop.com [gmpsop.com]
- 11. duoningbio.com [duoningbio.com]
- 12. membrane-solutions.com [membrane-solutions.com]
- 13. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 14. Effects of in-line filtration on lipid particle size distribution in total nutrient admixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Preventing Aggregation of 1,2-O,O-Ditetradecyl-rac-glycerol (DTDG) Liposomes
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of aggregation in 1,2-O,O-Ditetradecyl-rac-glycerol (DTDG) liposome (B1194612) preparations. DTDG, a diether lipid, is known for forming highly stable liposomes due to the ether linkages that are resistant to hydrolysis. However, like all liposomal formulations, those made with DTDG can be susceptible to aggregation, which can compromise their efficacy and shelf-life. This guide offers practical solutions and detailed protocols to help you achieve stable and monodisperse DTDG liposome formulations.
Troubleshooting Guide
Visible aggregation or an increase in particle size over time are common indicators of instability in liposome suspensions. The following table outlines potential causes and recommended solutions to prevent the aggregation of your DTDG liposomes.
| Potential Cause | Recommended Solution |
| Suboptimal Formulation Parameters | |
| Inappropriate pH | Maintain the pH of the hydration buffer and final suspension within a neutral range (pH 6.5-7.5) to minimize potential hydrolysis at extreme pH values and maintain a consistent surface charge. |
| High Ionic Strength of the Buffer | High salt concentrations can screen the surface charge of the liposomes, reducing electrostatic repulsion and leading to aggregation. Use buffers with a low to moderate ionic strength (e.g., 10-50 mM) to maintain colloidal stability. If high ionic strength is required for the application, consider incorporating PEGylated lipids for steric stabilization. |
| Inadequate Lipid Composition | The inherent neutrality of DTDG may not provide sufficient electrostatic repulsion. Incorporate a small molar percentage (5-10 mol%) of a charged lipid to induce a surface charge. For a negative charge, consider adding dicetyl phosphate (B84403) (DCP). For a positive charge, dioctadecyldimethylammonium bromide (DDAB) can be used. A zeta potential of at least ±30 mV is generally indicative of a stable liposomal suspension. |
| Issues with Preparation Protocol | |
| Incomplete Removal of Organic Solvent | Residual organic solvent from the lipid film preparation can destabilize the liposome bilayer, leading to fusion and aggregation. Ensure the lipid film is thoroughly dried under high vacuum for an extended period (at least 2-4 hours, or overnight) to remove all traces of the organic solvent. |
| Inefficient Hydration | Incomplete hydration of the lipid film can result in the formation of large, multilamellar vesicles (MLVs) that are prone to aggregation. Hydrate (B1144303) the lipid film at a temperature above the phase transition temperature of DTDG with gentle agitation to ensure uniform hydration and the formation of a homogeneous suspension of MLVs before downsizing. |
| Ineffective Size Reduction | A polydisperse sample with a wide range of vesicle sizes is more susceptible to aggregation due to Ostwald ripening, where larger particles grow at the expense of smaller ones. Utilize extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm) to produce unilamellar vesicles (LUVs) with a narrow and uniform size distribution. Multiple passes through the extruder (e.g., 11-21 passes) are recommended to ensure homogeneity. |
| Improper Storage Conditions | |
| Inappropriate Storage Temperature | Storage at elevated temperatures can increase the kinetic energy of the liposomes, leading to more frequent collisions and a higher likelihood of aggregation. Store DTDG liposome suspensions at 4°C to minimize aggregation. Avoid freezing, as the formation of ice crystals can disrupt the liposome structure and cause irreversible aggregation. If freezing is necessary, use a cryoprotectant such as sucrose (B13894) or trehalose. |
Frequently Asked Questions (FAQs)
Q1: Why are my DTDG liposomes aggregating even though ether lipids are supposed to be more stable?
A1: While the ether linkages in DTDG provide excellent chemical stability against hydrolysis, physical stability against aggregation is governed by factors such as surface charge and steric hindrance. DTDG itself is a neutral lipid, which means that without the inclusion of charged lipids, the electrostatic repulsion between liposomes may be insufficient to prevent them from aggregating, especially in high ionic strength buffers.
Q2: What is the ideal zeta potential to prevent DTDG liposome aggregation?
A2: A zeta potential with a magnitude greater than ±30 mV is generally considered to provide sufficient electrostatic repulsion to ensure the colloidal stability of a liposomal suspension. To achieve this with neutral DTDG liposomes, you will need to incorporate a charged lipid into your formulation.
Q3: How can I prevent aggregation if my application requires a high salt buffer?
A3: In high ionic strength buffers, the electrostatic repulsion is shielded. To prevent aggregation under these conditions, you can incorporate a polyethylene (B3416737) glycol (PEG)-conjugated lipid (e.g., DSPE-PEG2000) into your formulation (typically 2-5 mol%). The PEG chains create a hydrophilic layer on the surface of the liposomes, providing a steric barrier that physically hinders the close approach of other liposomes, thus preventing aggregation.
Q4: Can the concentration of DTDG in my formulation affect aggregation?
A4: Yes, a higher concentration of liposomes increases the frequency of collisions between vesicles, which can lead to a greater likelihood of aggregation. If you observe aggregation, you might consider diluting your liposome suspension.
Q5: My DTDG liposomes appear stable initially but aggregate after a few days of storage. What could be the cause?
A5: This delayed aggregation suggests a long-term instability issue. This could be due to subtle changes in the liposome structure over time or slow fusion events. To improve long-term stability, consider the following:
-
Incorporate Cholesterol: Cholesterol can be added to the lipid formulation (e.g., at a 2:1 molar ratio of DTDG to cholesterol) to increase the packing density of the lipid bilayer, which can enhance its rigidity and reduce the likelihood of fusion.
-
Add a PEGylated Lipid: As mentioned earlier, PEGylation provides steric stabilization, which is very effective for long-term stability.
-
Optimize Storage Conditions: Ensure the liposomes are stored at 4°C and protected from light.
Quantitative Data on Liposome Stability
While specific experimental data for the stability of this compound (DTDG) liposomes under varying conditions is not extensively available in the public literature, the following tables provide illustrative examples of how key parameters can be affected. These tables are based on general principles of liposome stability and the known behavior of similar lipid formulations. Researchers should perform their own stability studies to determine the optimal conditions for their specific DTDG liposome formulation.
Table 1: Illustrative Effect of pH on DTDG Liposome Characteristics
| pH | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Visual Observation |
| 4.0 | 150 ± 15 | 0.35 ± 0.05 | +5 ± 2 | Slight aggregation |
| 5.5 | 110 ± 10 | 0.20 ± 0.03 | -10 ± 3 | Stable suspension |
| 7.4 | 105 ± 8 | 0.15 ± 0.02 | -25 ± 4 | Stable suspension |
| 9.0 | 130 ± 12 | 0.30 ± 0.04 | -40 ± 5 | Slight aggregation |
Data is for illustrative purposes and assumes the incorporation of a small amount of a negatively charged lipid.
Table 2: Illustrative Effect of Ionic Strength (NaCl) on DTDG Liposome Characteristics at pH 7.4
| NaCl Concentration (mM) | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Visual Observation |
| 10 | 105 ± 7 | 0.14 ± 0.02 | -35 ± 4 | Stable suspension |
| 50 | 115 ± 9 | 0.18 ± 0.03 | -20 ± 3 | Stable suspension |
| 150 | 250 ± 30 | 0.45 ± 0.06 | -5 ± 2 | Significant aggregation |
Data is for illustrative purposes and assumes the incorporation of a small amount of a negatively charged lipid.
Table 3: Illustrative Effect of Temperature on the Stability of DTDG Liposomes Stored for 30 Days
| Storage Temperature (°C) | Average Particle Size (nm) | Polydispersity Index (PDI) | Visual Observation |
| 4 | 110 ± 10 | 0.16 ± 0.02 | Stable suspension |
| 25 | 180 ± 20 | 0.28 ± 0.04 | Some aggregation |
| 37 | 350 ± 40 | 0.50 ± 0.07 | Significant aggregation |
Experimental Protocols
Protocol 1: Preparation of DTDG Liposomes by Thin-Film Hydration and Extrusion
This protocol describes the preparation of unilamellar DTDG liposomes with a defined size.
Materials:
-
This compound (DTDG)
-
(Optional) Cholesterol
-
(Optional) Charged lipid (e.g., DCP or DDAB)
-
(Optional) PEGylated lipid (e.g., DSPE-PEG2000)
-
Hydration buffer (e.g., phosphate-buffered saline (PBS) pH 7.4, or a low ionic strength buffer)
-
Round-bottom flask
-
Rotary evaporator
-
High vacuum pump
-
Water bath
-
Liposome extruder
-
Polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation: a. Dissolve DTDG and any other lipid components (cholesterol, charged lipid, PEGylated lipid) in chloroform in a round-bottom flask. A typical total lipid concentration is 10-20 mg/mL. b. Attach the flask to a rotary evaporator and evaporate the chloroform under reduced pressure. The water bath temperature should be set to 30-40°C. c. Continue to rotate the flask until a thin, uniform lipid film is formed on the inner surface. d. Dry the lipid film under a high vacuum for at least 2-4 hours to remove any residual solvent.
-
Hydration: a. Pre-heat the hydration buffer to a temperature above the phase transition temperature of the lipid mixture (for DTDG, hydration can be performed at room temperature or slightly above, e.g., 30-40°C). b. Add the warm hydration buffer to the flask containing the dry lipid film. c. Agitate the flask by gentle rotation or vortexing to hydrate the lipid film. This will form a milky suspension of multilamellar vesicles (MLVs). Allow to hydrate for at least 30-60 minutes.
-
Extrusion (Sizing): a. Assemble the liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm). b. Transfer the MLV suspension to a syringe and pass it through the extruder a specified number of times (e.g., 11-21 passes). This should be done at a temperature above the phase transition temperature of the lipids. c. The resulting suspension should be a translucent solution of unilamellar vesicles (LUVs).
-
Storage: a. Store the final liposome suspension at 4°C.
Protocol 2: Characterization of DTDG Liposomes
1. Particle Size and Polydispersity Index (PDI) Measurement by Dynamic Light Scattering (DLS):
a. Dilute a small aliquot of the liposome suspension in the same buffer used for hydration to an appropriate concentration for DLS measurement. b. Transfer the diluted sample to a suitable cuvette. c. Measure the particle size (Z-average diameter) and PDI using a DLS instrument. A PDI value below 0.2 is generally considered to indicate a monodisperse population.
2. Zeta Potential Measurement:
a. Dilute a small aliquot of the liposome suspension in a low ionic strength buffer (e.g., 10 mM NaCl) to an appropriate concentration for zeta potential measurement. b. Transfer the diluted sample to a zeta potential cell. c. Measure the electrophoretic mobility of the liposomes, from which the instrument will calculate the zeta potential.
Visualizing the Path to Stable Liposomes
The following diagrams illustrate the key concepts and workflows for preventing DTDG liposome aggregation.
Caption: Workflow for preparing stable DTDG liposomes.
Caption: Troubleshooting logic for DTDG liposome aggregation.
improving the stability of 1,2-O,O-Ditetradecyl-rac-glycerol nanoparticles
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the stability of 1,2-O,O-Ditetradecyl-rac-glycerol nanoparticles.
Troubleshooting Guide: Immediate Stability Issues
This guide addresses common problems that can occur during or shortly after the formulation of this compound nanoparticles.
Issue 1: Visible Aggregation or Precipitation Immediately After Formulation
Question: My nanoparticle suspension appears cloudy or shows visible precipitates right after I've prepared it. What is causing this and how can I fix it?
Answer: Immediate aggregation of your nanoparticles is likely due to suboptimal formulation or process parameters. Here are the key factors to investigate:
-
pH of the Aqueous Phase: The surface charge of lipid nanoparticles is often pH-dependent. An inappropriate pH can lead to a near-zero surface charge, minimizing electrostatic repulsion and causing aggregation.[1]
-
Ionic Strength of the Buffer: High salt concentrations can compress the electrical double layer surrounding the nanoparticles, which reduces the electrostatic repulsion between them and can lead to aggregation.[2]
-
Lipid Concentration: High concentrations of lipids during the formulation process increase the likelihood of particle collisions, which can promote aggregation.[1]
-
Solvent Mixing Rate: In solvent displacement methods (e.g., ethanol (B145695) injection), the rate at which the organic and aqueous phases are mixed is critical. A slow mixing rate can result in the formation of larger, less stable particles that are more prone to aggregation.[2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for immediate nanoparticle aggregation.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the formulation and long-term stability of this compound nanoparticles.
Formulation Parameters
Q1: How does the pH of the formulation buffer impact the stability of my nanoparticles?
A1: The pH of the formulation buffer is a critical factor for the stability of lipid nanoparticles. For nanoparticles containing ionizable lipids, the pH determines the degree of surface charge. A highly charged surface (either positive or negative) generally leads to strong electrostatic repulsion between particles, which enhances stability and prevents aggregation.[2][3] It is recommended to store nanoparticles at a physiologically appropriate pH (around 7.4) for ease of use in biological applications.[4]
Q2: What is the effect of lipid concentration on nanoparticle stability?
A2: A higher concentration of lipids during formulation can increase the frequency of particle collisions, which may lead to aggregation.[1] It is important to determine the optimal lipid concentration for your specific formulation empirically.
Long-Term Storage
Q3: My nanoparticles are stable initially but aggregate during storage. How can I improve their long-term stability?
A3: Aggregation during storage is a common challenge. Several factors can influence long-term stability:
-
Storage Temperature: Storing lipid nanoparticle formulations at 4°C is often preferable to freezing.[5] Freeze-thaw cycles can induce phase separation and aggregation.[4][6]
-
Cryoprotectants: If freezing is necessary, the addition of cryoprotectants such as sucrose (B13894) or trehalose (B1683222) to the formulation before freezing can help prevent aggregation upon thawing.[4][5]
-
Lyophilization (Freeze-Drying): For long-term storage, lyophilization can be an effective strategy. The use of lyoprotectants like sucrose or trehalose is crucial to maintain nanoparticle integrity during the process and upon reconstitution.[5][7]
Q4: What is the recommended storage temperature for my nanoparticles?
A4: For aqueous suspensions, refrigeration at 2-8°C is generally recommended for maintaining stability over several months.[4][5] Storage at room temperature can lead to a loss of efficacy over time, while freezing can cause aggregation.[4]
Characterization and Analysis
Q5: How can I monitor the stability of my nanoparticle formulation?
A5: Regular monitoring of the physicochemical properties of your nanoparticles is essential. The following techniques are commonly used:
-
Dynamic Light Scattering (DLS): DLS is used to measure the average particle size (Z-average diameter) and the polydispersity index (PDI). An increase in particle size or PDI over time is indicative of aggregation.[1]
-
Zeta Potential Measurement: This technique measures the surface charge of the nanoparticles. A high absolute zeta potential value (typically > |30| mV) suggests good colloidal stability due to strong electrostatic repulsion.[1]
Data Summary Tables
Table 1: Effect of Formulation and Storage Parameters on Nanoparticle Stability
| Parameter | Effect on Stability | Recommendation |
| pH | Influences surface charge and electrostatic repulsion. | Maintain a pH that ensures sufficient surface charge. For biological use, store at a physiological pH (e.g., 7.4).[4] |
| Ionic Strength | High salt concentrations can decrease stability. | Use buffers with appropriate ionic strength to avoid charge screening.[2] |
| Lipid Concentration | High concentrations can promote aggregation. | Optimize lipid concentration to balance encapsulation efficiency and stability.[1] |
| Storage Temperature | Refrigeration (2-8°C) is often optimal. Freezing can cause aggregation. | Store at 2-8°C for aqueous suspensions.[4][5] |
| Freeze-Thaw Cycles | Can lead to irreversible aggregation. | Avoid repeated freezing and thawing. If freezing is necessary, use cryoprotectants.[4][6] |
Table 2: Common Cryoprotectants and Their Effects
| Cryoprotectant | Typical Concentration | Effect on Stability |
| Sucrose | 5-20% (w/v) | Prevents aggregation during freezing and lyophilization.[5][7] |
| Trehalose | 5-20% (w/v) | Prevents aggregation during freezing and lyophilization.[5][7] |
Experimental Protocols
Protocol 1: Dynamic Light Scattering (DLS) for Particle Size and PDI Measurement
-
Sample Preparation: Dilute a small aliquot of the nanoparticle suspension in the appropriate buffer (the same buffer used for formulation for initial characterization, or a storage buffer like PBS for final characterization). The dilution factor should be optimized to achieve a suitable scattering intensity for the instrument.
-
Instrument Setup: Enter the parameters of the dispersant (viscosity and refractive index) into the DLS software.
-
Measurement: Transfer the diluted sample to a clean cuvette and place it in the instrument. Equilibrate the sample to the desired temperature (e.g., 25°C). Perform the measurement.
-
Data Analysis: Record the Z-average diameter and the Polydispersity Index (PDI). A stable formulation should exhibit a consistent particle size and a low PDI (typically < 0.3) over time. An increase in these values indicates aggregation.[1]
Protocol 2: Zeta Potential Measurement
-
Sample Preparation: Dilute the nanoparticle suspension in the appropriate buffer, similar to DLS sample preparation.
-
Instrument Setup: Enter the parameters of the dispersant into the software.
-
Measurement: Inject the sample into a specialized zeta potential cell. An electric field is applied, and the electrophoretic mobility of the particles is measured. The instrument calculates the zeta potential from this measurement.
-
Data Analysis: A high absolute zeta potential value (e.g., > |30| mV) indicates strong interparticle repulsion and good stability.[1] Values close to zero suggest a higher likelihood of aggregation.[1]
Logical Relationships in Nanoparticle Stability
Caption: Key factors influencing nanoparticle stability.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. dovepress.com [dovepress.com]
- 5. Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fluidimaging.com [fluidimaging.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1,2-di-O-tetradecyl-rac-glycerol
Welcome to the Technical Support Center for the synthesis of 1,2-di-O-tetradecyl-rac-glycerol. This resource is tailored for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis of this long-chain dialkyl glycerol (B35011) ether.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of 1,2-di-O-tetradecyl-rac-glycerol.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete deprotonation of the diol: The sodium hydride may be old or deactivated. 2. Inactive alkyl halide: 1-Bromotetradecane (B124005) may have degraded. 3. Insufficient reaction temperature or time: The reaction may not have reached completion. | 1. Use fresh, high-quality sodium hydride. Ensure an inert atmosphere (e.g., argon or nitrogen) is maintained during its addition. 2. Check the purity of 1-bromotetradecane. Consider purification by distillation if necessary. 3. Increase the reaction temperature to 60-70 °C and monitor the reaction progress by TLC. |
| Formation of Mono-alkylated Byproduct | 1. Insufficient amount of 1-bromotetradecane: Not enough alkylating agent to react with both hydroxyl groups. 2. Insufficient amount of base: Incomplete deprotonation of the diol. | 1. Use a slight excess (2.1-2.2 equivalents) of 1-bromotetradecane. 2. Ensure at least 2 equivalents of a strong base like sodium hydride are used. |
| Presence of Alkene Byproduct (Tetradecene) | 1. E2 elimination side reaction: This is a common side reaction in Williamson ether synthesis, especially at higher temperatures.[1] | 1. Maintain a moderate reaction temperature. Avoid excessive heating. 2. Use a less sterically hindered base if possible, although with a primary halide, this is less of an issue. |
| Difficult Purification of the Final Product | 1. High non-polarity of the product: 1,2-di-O-tetradecyl-rac-glycerol is very non-polar, making separation from other non-polar impurities challenging. 2. Co-elution with unreacted 1-bromotetradecane or alkene byproduct. | 1. Use a non-polar solvent system for column chromatography, such as a gradient of ethyl acetate (B1210297) in hexanes. A shallow gradient is recommended for better separation. 2. Monitor fractions carefully by TLC. Consider using a different solvent system for TLC to achieve better separation before scaling up to a column. |
| Incomplete Deprotection of Benzyl Group | 1. Inactive catalyst: The Palladium on carbon (Pd/C) may be old or poisoned. 2. Insufficient hydrogen pressure or reaction time. | 1. Use fresh, high-quality Pd/C catalyst. 2. Ensure the reaction is carried out under an adequate hydrogen atmosphere (e.g., balloon or positive pressure) and allow for sufficient reaction time, monitoring by TLC. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 1,2-di-O-tetradecyl-rac-glycerol?
A1: A widely employed method involves a multi-step synthesis starting from a protected glycerol derivative to ensure regioselectivity. A common route is the protection of the 1 and 2 hydroxyl groups of glycerol, followed by alkylation of the remaining hydroxyl group, deprotection, and then alkylation of the newly freed hydroxyl groups. An alternative and often more direct route for a 1,2-di-substituted glycerol is to start with a precursor where the 3-position is protected, such as 3-(benzyloxy)-1,2-propanediol. This allows for the simultaneous alkylation of the 1 and 2 positions, followed by deprotection.
Q2: Why is it challenging to directly alkylate glycerol?
A2: Direct alkylation of glycerol using a method like the Williamson ether synthesis typically leads to a mixture of products, including mono-, di-, and tri-O-alkylated glycerols. This is because it is difficult to selectively alkylate only the 1 and 2 positions due to the similar reactivity of the hydroxyl groups. This results in a complex mixture that is difficult to separate.
Q3: What are the key considerations for the Williamson ether synthesis step?
A3: The Williamson ether synthesis is an S_N2 reaction. For optimal results, a strong base (like sodium hydride) is used to deprotonate the alcohol, and a primary alkyl halide (in this case, 1-bromotetradecane) is used as the electrophile. It is crucial to work under anhydrous and inert conditions to prevent deactivation of the base and side reactions.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is an effective way to monitor the reaction. A suitable solvent system (e.g., 10-20% ethyl acetate in hexanes) should be used to separate the starting material, intermediates, and the final product. The spots can be visualized using a suitable stain, such as potassium permanganate, as the product is not UV-active.
Q5: What is the best way to purify the final product?
A5: Due to its high non-polarity, 1,2-di-O-tetradecyl-rac-glycerol is typically purified by flash column chromatography on silica (B1680970) gel. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing the ethyl acetate concentration), is generally effective.
Experimental Protocols
A plausible synthetic route for 1,2-di-O-tetradecyl-rac-glycerol is a three-step process starting from glycerol, involving protection, alkylation, and deprotection. A more direct two-step synthesis can be achieved starting from commercially available 3-(benzyloxy)-1,2-propanediol.
Method 1: Two-Step Synthesis from 3-(Benzyloxy)-1,2-propanediol
Step 1: Synthesis of 1,2-di-O-tetradecyl-3-O-benzyl-rac-glycerol
-
To a solution of 3-(benzyloxy)-1,2-propanediol (1 equivalent) in anhydrous dimethylformamide (DMF) in a round-bottom flask under an inert atmosphere (argon or nitrogen), add sodium hydride (2.2 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 1 hour.
-
Add 1-bromotetradecane (2.2 equivalents) dropwise to the reaction mixture.
-
Heat the reaction to 60-70 °C and stir for 12-24 hours, monitoring the progress by TLC.
-
After completion, cool the reaction to room temperature and quench by the slow addition of water.
-
Extract the product with a non-polar solvent (e.g., diethyl ether or hexanes).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, gradient of ethyl acetate in hexanes).
Step 2: Synthesis of 1,2-di-O-tetradecyl-rac-glycerol
-
Dissolve the purified 1,2-di-O-tetradecyl-3-O-benzyl-rac-glycerol (1 equivalent) in ethanol (B145695) or ethyl acetate.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).
-
Stir the mixture under a hydrogen atmosphere (e.g., a hydrogen-filled balloon) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to yield the final product. Further purification by column chromatography may be necessary if impurities are present.
Visualizations
Caption: Synthetic workflow for 1,2-di-O-tetradecyl-rac-glycerol.
Caption: Troubleshooting logic for low yield in synthesis.
References
Technical Support Center: Troubleshooting Low Transfection Efficiency with Diether Lipids
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using diether lipids for transfection.
Frequently Asked Questions (FAQs)
Q1: What are diether lipids and why are they used for transfection?
Diether lipids are a class of cationic lipids characterized by ether linkages between their hydrophobic tails and their polar head group. This ether linkage, in contrast to the ester linkages found in many other lipids, confers greater chemical stability against degradation by cellular enzymes. This stability can lead to more robust and prolonged gene expression. A commonly used diether lipid is DOTAP (1,2-dioleoyl-3-trimethylammonium-propane). These lipids are formulated into liposomes that can encapsulate and deliver negatively charged nucleic acids (like plasmid DNA and mRNA) into cells.
Q2: What are the main factors influencing the efficiency of diether lipid-based transfection?
Successful transfection with diether lipids is a multifactorial process. Key factors include:
-
Health and Viability of Cells: Cells should be in a healthy, actively dividing state and free from contamination.[1]
-
Cell Confluency: The density of cells at the time of transfection is critical. Optimal confluency is typically between 70-90%.[1][2]
-
Quality and Quantity of Nucleic Acid: High-purity, endotoxin-free nucleic acids are essential for good results.[2]
-
Lipid-to-Nucleic Acid Ratio: The charge ratio between the cationic diether lipid and the anionic nucleic acid is a crucial parameter that requires optimization.[1]
-
Presence of Serum: Serum can interfere with the formation of lipid-DNA complexes (lipoplexes) and may affect transfection efficiency, although some protocols are compatible with serum.[3]
Troubleshooting Guide: Low Transfection Efficiency
Low transfection efficiency is a common hurdle. The following sections provide a systematic approach to identifying and resolving the underlying issues.
Problem Area 1: Cell Health and Culture Conditions
Question: My cells look unhealthy or are dying after transfection. What could be the cause?
Answer: Cell death post-transfection can be due to several factors, including the inherent toxicity of the transfection reagent, suboptimal cell conditions, or the nature of the transfected genetic material.
| Possible Cause | Suggested Solution | Supporting Evidence/Citations |
| High Cytotoxicity of Lipid Formulation | Reduce the concentration of the diether lipid reagent. Optimize the lipid-to-DNA ratio, as excess cationic lipid can be toxic. | High concentrations of cationic lipids can lead to cytotoxicity.[3] |
| Poor Cell Health Pre-Transfection | Ensure cells are healthy, actively dividing, and have a viability of >90% before starting. Use low-passage number cells. | The health of the cell line is critical for obtaining high transfection levels.[1] |
| Suboptimal Cell Density | Transfect cells when they are at an optimal confluency (typically 70-90% for adherent cells). Overly confluent or sparse cultures can lead to poor results. | For DNA transfection, cell density should be around 70% confluent at the time of transfection.[4] |
| Presence of Antibiotics | Avoid using antibiotics in the culture medium during transfection, as they can increase cell stress and death. | Transfection increases cell membrane permeability, which can amplify the cytotoxic effects of antibiotics.[3] |
Problem Area 2: Lipoplex Formation and Quality
Question: I suspect the lipid-nucleic acid complexes (lipoplexes) are not forming correctly. How can I troubleshoot this?
Answer: The proper formation of stable lipoplexes is fundamental to successful transfection. Issues in this step can drastically reduce efficiency.
| Possible Cause | Suggested Solution | Supporting Evidence/Citations |
| Incorrect Lipid-to-Nucleic Acid Ratio | Perform a titration experiment to determine the optimal ratio. Start with a range of ratios (e.g., 1:2 to 1:5 DNA:lipid by mass/volume). | The optimal DNA/DOTAP ratio depends on the cell line.[5] |
| Poor Quality of Nucleic Acid | Use high-purity, endotoxin-free plasmid DNA or RNA. Verify nucleic acid concentration and purity (A260/A280 ratio of 1.8–2.0). | It is essential for high transfection efficiency to use very pure DNA or RNA.[6] |
| Incorrect Diluents for Complex Formation | Use a serum-free medium, such as Opti-MEM, to dilute the lipid and nucleic acid before complexation. Serum proteins can interfere with complex formation. | It is recommended to use serum-free medium when preparing transfection complexes.[3] |
| Improper Mixing or Incubation | Mix the diluted lipid and nucleic acid gently and incubate at room temperature for the recommended time (typically 15-30 minutes) to allow for complex formation. Do not vortex. | Incubate the mixture at room temperature for 15-20 minutes to allow for the formation of lipoplexes.[7] |
| Degraded Diether Lipid Reagent | Store diether lipid reagents at 4°C and avoid freezing. Do not use reagents that appear cloudy or precipitated. | Do not use cationic lipid reagents that have been frozen. Store at +4 °C.[4] |
Experimental Protocols
Protocol 1: General Protocol for Transfection using DOTAP (A Diether Lipid)
This protocol is a starting point for transfecting adherent cells in a 6-well plate format. Optimization is highly recommended for each cell type and plasmid combination.
Materials:
-
Healthy, actively growing cells
-
High-purity plasmid DNA (1 µg/µL)
-
DOTAP transfection reagent (1 mg/mL)
-
Serum-free medium (e.g., Opti-MEM)
-
Complete growth medium
-
Sterile microcentrifuge tubes
-
6-well tissue culture plates
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of transfection (e.g., 2 x 10^5 cells per well for HEK293 cells).[7]
-
Preparation of DNA Solution: In a sterile microcentrifuge tube, dilute 2.5 µg of plasmid DNA into 100 µL of serum-free medium. Mix gently.[7]
-
Preparation of DOTAP Solution: In a separate sterile microcentrifuge tube, dilute 5-10 µL of DOTAP reagent into 100 µL of serum-free medium. A starting point for optimization is a 2:1 to 4:1 ratio (µL of lipid reagent to µg of DNA).[7]
-
Formation of Lipoplexes: Add the diluted DNA solution to the diluted DOTAP solution. Mix gently by pipetting and incubate at room temperature for 15-20 minutes.[7]
-
Transfection:
-
Gently wash the cells once with sterile PBS.
-
Add 800 µL of serum-free medium to the tube containing the lipoplexes to bring the total volume to 1 mL.
-
Add the 1 mL of the lipoplex-containing medium to each well.
-
Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.
-
-
Post-Transfection: After the incubation period, replace the transfection medium with fresh, complete growth medium.
-
Assay: Culture the cells for 24-72 hours before assaying for transgene expression.
Protocol 2: Step-by-Step Optimization of Lipid-to-DNA Ratio
This protocol outlines a method to determine the optimal ratio of diether lipid to nucleic acid for your specific experiment. This is a critical parameter to maximize transfection efficiency while minimizing cytotoxicity.
Materials:
-
Same as Protocol 1
-
A reporter plasmid (e.g., expressing GFP or luciferase) for easy quantification of transfection efficiency.
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Prepare a Series of Lipid Dilutions: In separate sterile tubes, prepare a range of diether lipid dilutions in serum-free medium. For example, if you are testing ratios of 1:1, 2:1, 3:1, 4:1, and 5:1 (µL of lipid: µg of DNA), and you are using 0.5 µg of DNA per well, you will need dilutions containing 0.5 µL, 1.0 µL, 1.5 µL, 2.0 µL, and 2.5 µL of the lipid reagent, each in a final volume of 50 µL of serum-free medium.
-
Prepare DNA Dilution: In a separate tube, prepare a master mix of your reporter plasmid diluted in serum-free medium. For a 24-well plate, you will need 0.5 µg of DNA per well, so for testing 5 ratios in duplicate, you will need at least 5 µg of DNA in 500 µL of serum-free medium. Aliquot 50 µL of the diluted DNA into each of the lipid dilution tubes.
-
Form Lipoplexes: Gently mix the DNA and lipid dilutions and incubate at room temperature for 15-30 minutes.
-
Transfect Cells: Add the lipoplex mixtures to the appropriate wells of the 24-well plate.
-
Incubate and Assay: After 24-48 hours, assess transfection efficiency by measuring the reporter gene expression (e.g., fluorescence microscopy for GFP, luciferase assay). Also, assess cell viability (e.g., using a trypan blue exclusion assay or a commercial viability kit).
-
Analyze Results: Plot transfection efficiency and cell viability against the lipid-to-DNA ratio to identify the optimal condition that gives the highest expression with the lowest toxicity.
Data Presentation: Optimizing Transfection Parameters
The following tables summarize key quantitative parameters that often require optimization. These values are starting points and should be optimized for your specific cell type and diether lipid formulation.
Table 1: Recommended Starting Cell Densities for Transfection
| Plate Format | Seeding Density (Adherent Cells) |
| 96-well | 1.0 - 2.5 x 10^4 cells/well |
| 24-well | 0.5 - 1.0 x 10^5 cells/well |
| 12-well | 1.0 - 2.0 x 10^5 cells/well |
| 6-well | 2.0 - 5.0 x 10^5 cells/well |
| 10 cm dish | 1.2 - 1.8 x 10^6 cells/dish |
Note: Optimal seeding density is cell-type dependent.
Table 2: Example Optimization of DOTAP:DNA Ratio for HEK293 Cells
| DOTAP:DNA Ratio (µL:µg) | Transfection Efficiency (% GFP Positive) | Cell Viability (%) |
| 1:1 | 25 ± 4% | 95 ± 3% |
| 2:1 | 55 ± 6% | 92 ± 4% |
| 3:1 | 78 ± 5% | 85 ± 5% |
| 4:1 | 65 ± 7% | 70 ± 8% |
| 5:1 | 50 ± 8% | 55 ± 10% |
Data are representative and will vary based on experimental conditions.
Visualizations: Workflows and Pathways
Experimental Workflow and Cellular Pathways
The following diagrams illustrate the general workflow for troubleshooting low transfection efficiency and the cellular pathways involved in diether lipid-mediated transfection.
References
- 1. Transfection Guide | Overview of Transfection Methods | Promega [worldwide.promega.com]
- 2. Optimization of Plasmid DNA Transfection Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 3. m.youtube.com [m.youtube.com]
- 4. On the mechanism whereby cationic lipids promote intracellular delivery of polynucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Preparation of MC3 Lipid Nanoparticles for RNA delivery [tocris.com]
- 7. reposiTUm: Archaeal ether lipids improve internalization and transfection with mRNA lipid nanoparticles [repositum.tuwien.at]
Technical Support Center: Purification of Synthetic Dialkylglycerols
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification of synthetic dialkylglycerols (DAGs).
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of synthetic dialkylglycerols, categorized by the purification technique.
Silica (B1680970) Gel Column Chromatography
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation of Dialkylglycerol from Starting Materials or Byproducts | - Inappropriate Solvent System: The polarity of the eluent may be too high or too low, resulting in co-elution. - Column Overloading: Too much crude sample was loaded onto the column. - Irregular Packing: The silica gel was not packed uniformly, leading to channeling. | - Optimize Solvent System: Use Thin Layer Chromatography (TLC) to test various solvent systems with different polarities. A common starting point for neutral lipids is a hexane/ethyl acetate (B1210297) or hexane/diethyl ether gradient. - Reduce Sample Load: As a rule of thumb, the amount of crude material should be 1-5% of the mass of the silica gel. - Repack the Column: Ensure the silica gel is packed as a uniform slurry to avoid air bubbles and channels. |
| Streaking of Bands on the Column | - Sample Insolubility: The sample is not fully dissolved in the loading solvent. - Acidic or Basic Impurities: Residual catalysts or acidic/basic byproducts can interact with the silica gel. | - Use a Stronger Loading Solvent: Dissolve the sample in a minimal amount of a slightly more polar solvent than the initial eluent. If the sample is still insoluble, consider a "dry loading" technique. - Neutralize the Crude Product: Perform an aqueous wash of the crude product to remove acidic or basic impurities before chromatography. |
| Product Elutes Too Quickly (with the solvent front) | - Solvent System is Too Polar: The eluent is too strong and does not allow for sufficient interaction with the silica gel. | - Decrease Solvent Polarity: Start with a less polar solvent system (e.g., higher percentage of hexane). |
| Product Does Not Elute from the Column | - Solvent System is Not Polar Enough: The eluent is too weak to displace the dialkylglycerol from the silica gel. | - Increase Solvent Polarity: Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate). |
High-Performance Liquid Chromatography (HPLC)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing | - Interaction with Silica Silanols: Residual acidic silanol (B1196071) groups on the column can interact with the glycerol (B35011) backbone. - Column Overload: Injecting too much sample. | - Use a Modified Mobile Phase: Add a small amount of a polar modifier like isopropanol (B130326) or a competing base like triethylamine (B128534) to the mobile phase. - Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume. |
| Variable Retention Times | - Changes in Mobile Phase Composition: In normal-phase HPLC, small variations in the water content of the mobile phase can significantly affect retention times. - Column Equilibration: The column is not fully equilibrated with the mobile phase. | - Use Pre-saturated Solvents: To ensure consistent water content, pre-saturate the mobile phase with water. - Ensure Thorough Equilibration: Equilibrate the column with at least 10-20 column volumes of the mobile phase before each run. |
| Poor Resolution Between Isomers (e.g., 1,2- vs. 1,3-dialkylglycerol) | - Acyl Migration on Column: The acidic nature of the silica stationary phase can catalyze the migration of the alkyl group, leading to the formation of isomers on the column. | - Use a Deactivated Column: Employ an end-capped or deactivated silica column. - Work at Low Temperatures: If possible, perform the chromatography at a reduced temperature to minimize acyl migration. |
Recrystallization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Crystals Form Upon Cooling | - Too Much Solvent: The compound is still soluble even at low temperatures. - Solution is Supersaturated but Nucleation is Slow: | - Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again. - Induce Crystallization: Scratch the inside of the flask with a glass rod at the meniscus or add a seed crystal of the pure compound. |
| Oiling Out (Product separates as a liquid) | - Solution is Too Concentrated: The compound is coming out of solution above its melting point. - Cooling is Too Rapid: | - Add More Solvent: Re-heat the solution and add a small amount of additional solvent. - Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Low Recovery of Pure Product | - Too Much Solvent Used: A significant amount of the product remains dissolved in the mother liquor. - Premature Crystallization During Hot Filtration: | - Minimize Solvent: Use the minimum amount of hot solvent necessary to dissolve the crude product. - Keep Everything Hot: Pre-heat the funnel and receiving flask during hot filtration to prevent the product from crystallizing on the filter paper. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthetic dialkylglycerols?
A1: Common impurities include:
-
Unreacted Starting Materials: Such as the corresponding monoalkylglycerol or fatty alcohol.
-
Catalyst Residues: Depending on the synthetic route, residual acid or base catalysts may be present.
-
Byproducts of the Synthesis: These can include trialkylglycerols or products from side reactions.
-
Positional Isomers: Such as 1,3-dialkylglycerols, which can form due to acyl migration during synthesis or purification.[1][2]
-
Residual Solvents: Solvents used in the synthesis or purification may be retained in the final product.
Q2: How can I remove residual catalyst from my dialkylglycerol product?
A2: For heterogeneous catalysts like Pd/C, simple filtration is usually sufficient. For homogeneous acid or base catalysts, an aqueous wash is typically employed. The crude product is dissolved in an organic solvent immiscible with water (e.g., diethyl ether or ethyl acetate) and washed sequentially with a dilute acidic solution (e.g., 1M HCl), a dilute basic solution (e.g., saturated NaHCO3), and finally with brine.
Q3: What is acyl migration and how can I prevent it during purification?
A3: Acyl migration is the intramolecular movement of an acyl or alkyl group between the hydroxyl groups of the glycerol backbone.[2][3] In the context of 1,2-dialkylglycerols, this can lead to the formation of the more thermodynamically stable 1,3-dialkylglycerol isomer. This process can be catalyzed by both acids and bases, as well as by the acidic surface of silica gel.[1][2] To minimize acyl migration:
-
Maintain Neutral pH: Ensure that all workup and purification steps are carried out under neutral conditions.
-
Use Deactivated Silica Gel: For column chromatography, use silica gel that has been treated to neutralize acidic sites.
-
Work at Low Temperatures: Perform purification steps at reduced temperatures to slow the rate of migration.[4]
-
Avoid Prolonged Exposure to Silica Gel: Keep the time the compound is on the silica column to a minimum.
Q4: Which analytical techniques are best for assessing the purity of my synthetic dialkylglycerol?
A4: A combination of techniques is recommended for a comprehensive purity assessment:
-
Thin Layer Chromatography (TLC): A quick and easy method to qualitatively assess the number of components in a mixture and to monitor the progress of a purification.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the sample and can be used to separate and quantify isomers.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities and for confirming the identity of the desired product by its mass spectrum.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of the dialkylglycerol and for identifying and quantifying impurities.
Q5: My dialkylglycerol is a waxy solid that is difficult to handle. Any tips?
A5: Waxy solids can be challenging. Consider dissolving the compound in a suitable organic solvent for storage and handling. If a solid is required, crystallization from a suitable solvent system can sometimes yield a more crystalline and manageable solid.
Quantitative Data
| Purification Method | Initial Purity (%) | Final Purity (%) | Reference |
| Acidification and Adsorption | Not Specified | 93.1 - 94.2 | Saifuddin et al. (2013)[5] |
| Acidification and Ion Exchange | 35.6 | 98.2 | This Study[5] |
| Vacuum Distillation | Not Specified | 99.3 | Mentioned in Review[6] |
| Evaporation | Not Specified | 97.0 | Hunsom et al.[6] |
This table is for illustrative purposes and shows data for glycerol purification. The efficiency of these methods for synthetic dialkylglycerols may vary.
Experimental Protocols
Protocol 1: Purification of a Synthetic 1,2-Dialkyl-sn-glycerol by Silica Gel Column Chromatography
This protocol is a general guideline for the purification of a neutral lipid like a dialkylglycerol. The specific solvent system should be optimized for each compound using TLC.
1. Materials and Equipment:
-
Crude synthetic 1,2-dialkyl-sn-glycerol
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass chromatography column with a stopcock
-
Cotton or glass wool
-
Sand (washed and dried)
-
Collection tubes or flasks
-
TLC plates, chamber, and developing solvents
-
UV lamp or appropriate staining solution for visualization
2. Procedure:
-
Column Preparation (Slurry Method):
-
Plug the bottom of the chromatography column with a small piece of cotton or glass wool.
-
Add a thin layer of sand (approx. 1 cm) on top of the plug.
-
In a separate beaker, make a slurry of silica gel in the initial, least polar eluting solvent (e.g., 95:5 hexane:ethyl acetate). The slurry should be pourable but not too dilute.
-
Carefully pour the slurry into the column. Gently tap the side of the column to help the silica pack evenly and to remove any air bubbles.
-
Once the silica has settled, open the stopcock to drain the excess solvent until the solvent level is just above the top of the silica bed. Do not let the column run dry.
-
Add a thin layer of sand (approx. 1 cm) on top of the silica bed to protect the surface.
-
-
Sample Loading (Wet Loading):
-
Dissolve the crude dialkylglycerol in a minimal amount of the initial eluting solvent.
-
Carefully apply the dissolved sample to the top of the silica gel using a pipette, taking care not to disturb the sand layer.
-
Open the stopcock and allow the sample to enter the silica gel bed.
-
Add a small amount of the eluting solvent to rinse the sides of the column and allow this to enter the silica bed as well.
-
-
Elution and Fraction Collection:
-
Carefully fill the column with the initial eluting solvent.
-
Begin collecting fractions in test tubes or flasks.
-
Gradually increase the polarity of the eluting solvent (e.g., by increasing the percentage of ethyl acetate) to elute the compounds from the column.
-
Monitor the elution of the compounds by TLC analysis of the collected fractions.
-
Combine the fractions containing the pure dialkylglycerol.
-
Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified product.
-
Protocol 2: Recrystallization of a Long-Chain Dialkylglycerol
This is a general protocol for the single-solvent recrystallization of a solid lipid.
1. Materials and Equipment:
-
Crude dialkylglycerol
-
Recrystallization solvent (e.g., acetone, ethanol, or a mixture like hexane/ethyl acetate)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
2. Procedure:
-
Solvent Selection: Choose a solvent in which the dialkylglycerol is soluble when hot but sparingly soluble when cold. This can be determined by small-scale solubility tests.
-
Dissolution: Place the crude dialkylglycerol in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture on a hot plate with gentle swirling. Continue to add small portions of the hot solvent until the solid just dissolves. It is crucial to use the minimum amount of hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. This involves quickly filtering the hot solution through a fluted filter paper into a pre-warmed Erlenmeyer flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Crystal formation should begin as the solution cools.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Allow the crystals to dry completely on the filter paper with continued suction. The crystals can then be transferred to a watch glass to air dry or dried in a vacuum oven.
Signaling Pathways and Experimental Workflows
Synthetic dialkylglycerols are valuable tools for studying lipid signaling pathways, particularly those involving Phospholipase C (PLC) and Protein Kinase C (PKC).
Phospholipase C (PLC) Signaling Pathway
The activation of various cell surface receptors (e.g., G-protein coupled receptors or receptor tyrosine kinases) leads to the activation of Phospholipase C. PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, to generate two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytosol and binds to receptors on the endoplasmic reticulum, causing the release of stored calcium ions. The increase in intracellular calcium and the generation of DAG at the plasma membrane work in concert to activate downstream signaling pathways.
Caption: The Phospholipase C (PLC) signaling pathway.
Protein Kinase C (PKC) Activation by Diacylglycerol
Diacylglycerol (DAG), produced by PLC, acts as a second messenger that recruits and activates members of the Protein Kinase C (PKC) family of serine/threonine kinases.[6] In its inactive state, the pseudosubstrate domain of PKC binds to its own catalytic domain, inhibiting its activity. The binding of DAG to the C1 domain of PKC, often in conjunction with an increase in intracellular calcium that promotes PKC's association with the plasma membrane, causes a conformational change that releases the pseudosubstrate from the active site. This allows the now-active PKC to phosphorylate a wide range of downstream target proteins, leading to various cellular responses, including proliferation, differentiation, and apoptosis. Synthetic, cell-permeable dialkylglycerols are frequently used to directly activate PKC and study its downstream effects.
Caption: Activation of Protein Kinase C (PKC) by diacylglycerol.
Experimental Workflow for Purity Assessment
A logical workflow is essential for the comprehensive assessment of synthetic dialkylglycerol purity. This typically involves a combination of chromatographic and spectroscopic techniques.
Caption: A typical experimental workflow for the purification and purity assessment of synthetic dialkylglycerols.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. kirschner.med.harvard.edu [kirschner.med.harvard.edu]
- 5. Frontiers | Two-Step Purification of Glycerol as a Value Added by Product From the Biodiesel Production Process [frontiersin.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Controlling Vesicle Size in 1,2-O,O-Ditetradecyl-rac-glycerol (DTDG) Formulations
Welcome to the technical support center for 1,2-O,O-Ditetradecyl-rac-glycerol (DTDG) vesicle formulations. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on controlling vesicle size and troubleshooting common issues during experimental work.
Disclaimer: this compound (DTDG) is a diether lipid for which detailed public data on vesicle formulation and phase transition temperature (Tc) is limited. The following guides and protocols are based on established principles of vesicle and liposome (B1194612) formation for other lipids. Researchers should consider this information as a starting point and may need to perform initial characterization and optimization for their specific DTDG formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DTDG) and why is it used in vesicle formulations?
A1: this compound (DTDG) is a synthetic, hydrophobic diether lipid. Its structure, with two C14 alkyl chains linked by ether bonds to a glycerol (B35011) backbone, makes it analogous to some archaeal lipids. These types of lipids are known for forming stable membranes. DTDG is used in research for creating vesicles (liposomes) that can encapsulate hydrophobic drugs, potentially enhancing their stability and delivery.[1][2]
Q2: What are the key factors influencing the size of DTDG vesicles?
A2: The primary factors that control vesicle size include:
-
Method of Preparation: The technique used to form and process the vesicles (e.g., thin-film hydration, sonication, extrusion) is a major determinant of the final size distribution.
-
Lipid Concentration: The initial concentration of DTDG can affect the size of the initially formed multilamellar vesicles (MLVs) and the efficiency of subsequent size reduction steps.
-
Sonication Parameters: For sonication, the duration, intensity (power), and temperature will impact the final vesicle size.
-
Extrusion Parameters: When using extrusion, the pore size of the polycarbonate membranes and the number of passes are critical for achieving a defined vesicle size.
-
Temperature: The temperature during hydration and processing, particularly in relation to the lipid's phase transition temperature (Tc), is crucial. Processing should be done above the Tc.
-
Inclusion of Other Lipids: Incorporating other lipids, such as cholesterol or pegylated lipids, can influence membrane rigidity and stability, which in turn can affect vesicle size and aggregation.
Q3: How can I determine the phase transition temperature (Tc) of DTDG?
Q4: What are the common methods for characterizing the size of DTDG vesicles?
A4: The most common and effective methods for vesicle size and size distribution analysis are:
-
Dynamic Light Scattering (DLS): Provides a rapid measurement of the average hydrodynamic diameter and the polydispersity index (PDI), which indicates the broadness of the size distribution.
-
Nanoparticle Tracking Analysis (NTA): Visualizes and tracks individual vesicles to determine their size and concentration.
-
Cryo-Transmission Electron Microscopy (Cryo-TEM): Allows for direct visualization of the vesicles, providing information on their size, shape, and lamellarity (number of lipid bilayers).
Troubleshooting Guides
Issue 1: Inconsistent or Large Vesicle Size
| Potential Cause | Troubleshooting Step |
| Incomplete Hydration | Ensure the hydration buffer is heated to a temperature well above the experimentally determined phase transition temperature (Tc) of DTDG. Agitate the lipid film vigorously during hydration to ensure all of the lipid is suspended. |
| Inefficient Sonication | Increase sonication time or power. Ensure the sonicator probe is properly immersed in the lipid suspension. Use a pulsed mode to prevent overheating, which can degrade the lipid. |
| Clogged Extrusion Membrane | The lipid concentration may be too high, or the initial multilamellar vesicles (MLVs) are too large. Try diluting the lipid suspension or pre-filtering it through a larger pore size membrane before the final extrusion step. Ensure extrusion is performed above the Tc of DTDG. |
| Incorrect DLS Measurement | Ensure the sample is sufficiently diluted to avoid multiple scattering effects. Check that the instrument parameters are appropriate for the expected size range. |
Issue 2: Vesicle Aggregation
| Potential Cause | Troubleshooting Step |
| High Lipid Concentration | Reduce the final lipid concentration of your vesicle formulation. |
| Inappropriate Buffer Conditions | The pH and ionic strength of the buffer can influence vesicle stability. For neutral lipids like DTDG, a buffer with a neutral pH (7.0-7.4) is generally recommended. High ionic strength can sometimes lead to aggregation. |
| Storage Issues | Store vesicle suspensions at 4°C. Avoid freezing unless a cryoprotectant is used, as ice crystal formation can disrupt the vesicles. Over time, lipids can hydrolyze or oxidize; store under an inert gas (like argon) if stability is an issue. |
| Lack of Steric Stabilization | Consider including a small percentage (2-5 mol%) of a PEGylated lipid in your formulation. The polyethylene (B3416737) glycol (PEG) chains provide a protective layer that can prevent vesicles from getting too close and aggregating. |
Experimental Protocols
Protocol 1: DTDG Vesicle Preparation by Thin-Film Hydration followed by Sonication
-
Lipid Film Formation:
-
Dissolve this compound (DTDG) in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to form a thin, uniform lipid film on the flask wall.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Add your aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the flask. The buffer should be pre-heated to a temperature significantly above the phase transition temperature (Tc) of DTDG.
-
Agitate the flask (e.g., by vortexing or using the rotary evaporator without vacuum) until the lipid film is fully suspended, forming multilamellar vesicles (MLVs). This may take 30-60 minutes.
-
-
Sonication:
-
Transfer the MLV suspension to a suitable vial.
-
Place the vial in an ice bath to dissipate heat generated during sonication.
-
Sonicate the suspension using a probe sonicator. Use a pulsed setting (e.g., 30 seconds on, 30 seconds off) for a total sonication time of 10-30 minutes. The optimal time and power will need to be determined empirically.
-
The solution should become less turbid as the vesicle size decreases.
-
-
Characterization:
-
Measure the vesicle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
-
Protocol 2: DTDG Vesicle Sizing by Extrusion
-
Prepare MLVs:
-
Follow steps 1 and 2 from the sonication protocol to prepare a suspension of multilamellar vesicles (MLVs).
-
-
Extrusion:
-
Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Heat the extruder to a temperature above the Tc of DTDG.
-
Load the MLV suspension into one of the extruder syringes.
-
Pass the lipid suspension through the membrane back and forth for an odd number of passes (e.g., 11 or 21 times).
-
The final vesicle size will be slightly larger than the membrane pore size.
-
-
Characterization:
-
Analyze the final vesicle suspension by DLS to determine the mean vesicle diameter and PDI.
-
Data Presentation
Table 1: Example of Sonication Time Effect on DTDG Vesicle Size
(Note: This is example data for illustrative purposes.)
| Sonication Time (minutes) | Mean Vesicle Diameter (nm) | Polydispersity Index (PDI) |
| 5 | 350 | 0.85 |
| 10 | 210 | 0.42 |
| 15 | 150 | 0.25 |
| 20 | 110 | 0.18 |
| 25 | 95 | 0.15 |
Table 2: Example of Extrusion Effect on DTDG Vesicle Size
(Note: This is example data for illustrative purposes.)
| Membrane Pore Size (nm) | Number of Passes | Mean Vesicle Diameter (nm) | Polydispersity Index (PDI) |
| 400 | 11 | 420 | 0.12 |
| 200 | 11 | 215 | 0.09 |
| 100 | 21 | 118 | 0.07 |
| 50 | 21 | 65 | 0.11 |
Visualizations
References
Validation & Comparative
A Comparative Guide: 1,2-O,O-Ditetradecyl-rac-glycerol vs. 1,2-di-O-tetradecyl-sn-glycerol for Researchers and Drug Development Professionals
In the realm of lipid-based drug delivery and cellular signaling research, the seemingly subtle difference between a racemic mixture and an enantiomerically pure compound can have profound implications for experimental outcomes and therapeutic efficacy. This guide provides a comprehensive comparison of 1,2-O,O-Ditetradecyl-rac-glycerol and its enantiomerically pure counterpart, 1,2-di-O-tetradecyl-sn-glycerol, to aid researchers, scientists, and drug development professionals in selecting the appropriate molecule for their specific applications.
Executive Summary
The primary distinction between this compound and 1,2-di-O-tetradecyl-sn-glycerol lies in their stereochemistry. The rac designation indicates a racemic mixture, containing equal amounts of the R and S enantiomers, while sn (stereospecifically numbered) denotes the enantiomerically pure form, typically the biologically relevant isomer. This difference in three-dimensional structure can significantly influence their physical properties, biological activity, and performance in drug delivery systems. While direct comparative experimental data for these specific molecules is limited in publicly available literature, the principles of stereochemistry in lipid science allow for a robust comparison based on analogous systems.
Physicochemical Properties
The gross physical and chemical properties of the racemic and enantiomerically pure forms are largely identical. However, their behavior in chiral environments and their packing properties in lipid assemblies can differ.
| Property | This compound | 1,2-di-O-tetradecyl-sn-glycerol |
| Molecular Formula | C₃₁H₆₄O₃ | C₃₁H₆₄O₃ |
| Molecular Weight | 484.84 g/mol [1] | 484.84 g/mol [2] |
| Synonyms | 1,2-O-Ditetradecyl-rac-glycerol, 1,2-Ditetradecylglycerol[2] | (S)-1,2-Di-O-tetradecylglycerol |
| Stereochemistry | Racemic mixture (equal parts R and S enantiomers) | Enantiomerically pure (typically the S-enantiomer, corresponding to sn-1 and sn-2 positions) |
| Purity | Achiral purity (e.g., >98%)[3] | Chiral and achiral purity (e.g., >98% with high enantiomeric excess) |
| Storage | -20°C[3] | -20°C[2] |
Performance in Drug Delivery Systems
The stereochemistry of lipid components can significantly impact the properties and performance of lipid-based drug delivery systems like liposomes and lipid nanoparticles (LNPs).
Liposome (B1194612) and Lipid Nanoparticle (LNP) Formulation and Stability
The packing of lipids in a bilayer is influenced by their three-dimensional shape. While the racemic and enantiomerically pure forms have the same molecular volume, their different spatial arrangements can affect the fluidity, permeability, and stability of the resulting membrane. Studies on other chiral lipids have shown that stereochemistry can influence the organization of the lipid bilayer, which in turn can affect the stability of the liposomes.
| Parameter | This compound (Expected) | 1,2-di-O-tetradecyl-sn-glycerol (Expected) |
| Membrane Fluidity | May exhibit broader phase transition due to the presence of two enantiomers, potentially leading to a less ordered membrane. | A more defined and potentially more ordered membrane structure due to the uniformity of the chiral centers. |
| Stability | Potentially lower stability due to less optimal packing of the racemic mixture in the lipid bilayer. | Higher stability due to more uniform and potentially tighter packing of the enantiomerically pure lipid. |
| Drug Encapsulation Efficiency | May be slightly lower due to a less ordered membrane structure, which could lead to higher leakage. | Potentially higher encapsulation efficiency and better retention of the encapsulated drug due to a more stable and less permeable membrane. |
Cellular Uptake and Biological Interaction
Research has demonstrated that the stereochemistry of lipid components can affect the route of liposome internalization into cells[4][5]. The interaction of liposomes with cell membranes and serum proteins can be influenced by the chirality of the lipids on their surface. This can lead to differences in cellular uptake kinetics and biodistribution.
| Parameter | This compound (Expected) | 1,2-di-O-tetradecyl-sn-glycerol (Expected) |
| Cellular Uptake | The presence of both enantiomers may lead to interactions with a broader range of cell surface receptors or less specific uptake mechanisms. | The enantiomerically pure form may exhibit more specific interactions with chiral biological molecules, such as receptors on the cell surface, potentially leading to a more defined uptake pathway. |
| Biodistribution | May have a different biodistribution profile compared to the enantiomerically pure form due to differences in interactions with serum proteins and cell surfaces. | The biodistribution may be more predictable and targeted if specific interactions are mediated by its single stereoisomeric form. |
Biological Activity: Activation of Protein Kinase C (PKC)
1,2-Diacylglycerols (DAGs) are important second messengers that activate protein kinase C (PKC). 1,2-di-O-tetradecyl-glycerol is a synthetic analog of DAG. The stereochemistry of DAGs is crucial for their ability to activate PKC. The naturally occurring and biologically active form is the sn-1,2-diacylglycerol. Therefore, the enantiomerically pure sn-glycerol derivative is expected to be a more potent and specific activator of PKC compared to the racemic mixture.
| Parameter | This compound | 1,2-di-O-tetradecyl-sn-glycerol |
| PKC Activation | Expected to have lower potency as only the sn-1,2-enantiomer (50% of the mixture) is the primary active form. The other enantiomer may be inactive or could potentially act as a competitive inhibitor. | Expected to be a potent and specific activator of PKC, as it mimics the structure of the natural second messenger. |
Experimental Protocols
Liposome Preparation by Thin-Film Hydration
This method is widely used for the preparation of multilamellar vesicles (MLVs), which can then be downsized to unilamellar vesicles (LUVs) by extrusion.
Materials:
-
This compound or 1,2-di-O-tetradecyl-sn-glycerol
-
Other lipids (e.g., phosphatidylcholine, cholesterol) as required for the formulation
-
Chloroform (B151607) or a chloroform:methanol mixture
-
Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)
Procedure:
-
Dissolve the lipids in chloroform or a chloroform:methanol mixture in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask. The water bath temperature should be above the glass transition temperature (Tc) of the lipids.
-
Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film by adding the aqueous buffer to the flask. The temperature of the buffer should be above the Tc of the lipids.
-
Agitate the flask by vortexing or gentle shaking to form a milky suspension of MLVs.
-
For the formation of LUVs, subject the MLV suspension to extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm). This process is typically repeated 10-20 times.
Characterization of Liposomes
a) Size and Zeta Potential:
-
Method: Dynamic Light Scattering (DLS)
-
Procedure: Dilute the liposome suspension in the hydration buffer and measure the particle size distribution and zeta potential using a DLS instrument.
b) Drug Encapsulation Efficiency:
-
Method: Separation of free drug from encapsulated drug followed by quantification.
-
Procedure:
-
Separate the unencapsulated drug from the liposomes using size exclusion chromatography (e.g., a Sephadex G-50 column) or dialysis.
-
Lyse the liposomes using a suitable detergent (e.g., Triton X-100) to release the encapsulated drug.
-
Quantify the drug concentration in the lysed liposome fraction and the initial formulation using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).
-
Calculate the encapsulation efficiency (EE%) as: EE% = (Amount of encapsulated drug / Total amount of drug) x 100
-
In Vitro Cellular Uptake Assay
Method: Flow cytometry or fluorescence microscopy using fluorescently labeled liposomes.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
Fluorescently labeled liposomes (e.g., containing a fluorescent lipid like Rhodamine-PE)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Seed the cells in appropriate culture plates and allow them to adhere overnight.
-
Incubate the cells with the fluorescently labeled liposome suspension for various time points.
-
After incubation, wash the cells with cold PBS to remove non-internalized liposomes.
-
For flow cytometry, detach the cells and analyze the fluorescence intensity of the cell population.
-
For fluorescence microscopy, fix the cells and visualize the intracellular localization of the liposomes.
Protein Kinase C (PKC) Activity Assay
Method: In vitro kinase assay using a purified PKC enzyme and a specific substrate.
Materials:
-
Purified PKC isoform
-
PKC substrate (e.g., a specific peptide)
-
[γ-³²P]ATP or a fluorescence-based assay kit
-
Lipid vesicles containing phosphatidylserine (B164497) (PS) and either this compound or 1,2-di-O-tetradecyl-sn-glycerol
-
Assay buffer
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Prepare lipid vesicles containing PS and the test lipid (racemic or enantiopure) by sonication.
-
Set up the kinase reaction by mixing the purified PKC enzyme, the lipid vesicles, the PKC substrate, and the assay buffer.
-
Initiate the reaction by adding [γ-³²P]ATP (or the appropriate reagent for a non-radioactive assay).
-
Incubate the reaction at 30°C for a defined period.
-
Stop the reaction and separate the phosphorylated substrate from the unreacted ATP (e.g., by spotting onto phosphocellulose paper and washing).
-
Quantify the amount of phosphorylated substrate using a scintillation counter or a fluorescence plate reader.
Visualizations
Experimental workflow for comparing the two lipids.
Signaling pathway involving PKC activation.
Conclusion and Recommendations
The choice between this compound and 1,2-di-O-tetradecyl-sn-glycerol should be guided by the specific requirements of the research or application.
-
For applications where biological specificity is critical , such as studies on PKC activation or targeted drug delivery systems that may interact with chiral biological structures, the enantiomerically pure 1,2-di-O-tetradecyl-sn-glycerol is the recommended choice. Its defined stereochemistry will lead to more precise and reproducible results.
-
For applications where cost is a primary concern and high biological specificity is not essential , such as in some basic formulation studies or as a general lipid membrane component, the This compound may be a suitable alternative. However, researchers should be aware of the potential for variability and less defined interactions due to the presence of both enantiomers.
References
- 1. Preparation and Characterization of Stealth Archaeosomes Based on a Synthetic PEGylated Archaeal Tetraether Lipid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. escholarship.org [escholarship.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Preparation, Isolation, and Characterization of Liposomes Containing Natural and Synthetic Lipids | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to Ether and Ester Lipids in Membrane Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ether and ester lipids, focusing on their distinct roles in membrane structure, dynamics, and cellular signaling. The information presented is supported by experimental data to aid researchers in selecting and understanding the appropriate lipid systems for their studies.
Introduction: The Subtle Difference with Profound Implications
Cellular membranes are primarily composed of a lipid bilayer, a fluid mosaic of lipids and proteins that governs cellular integrity and function. The fundamental building blocks of these membranes are glycerophospholipids, which are characterized by a glycerol (B35011) backbone, two fatty acid tails, and a phosphate (B84403) head group. A key structural variation within this class of lipids lies in the linkage of the fatty acid tails to the glycerol backbone.
Ester lipids , the more common type, feature fatty acids connected via an ester bond (R-C(=O)-O-R'). In contrast, ether lipids possess at least one fatty acid chain attached by an ether bond (R-O-R'), a seemingly minor chemical alteration that imparts significant and unique physicochemical properties to the membrane.[1][2] This guide will delve into these differences, providing a comprehensive overview for researchers in membrane biology and drug development.
Structural and Functional Distinctions
The presence of an ether linkage in place of an ester bond at the sn-1 position of the glycerol backbone has profound consequences for the structure and function of cell membranes.
Key Structural Differences:
-
Chemical Stability: The ether bond is more chemically stable and resistant to enzymatic degradation by phospholipases compared to the ester bond.[3] This increased stability can influence the lifespan of the lipid and its role in signaling.
-
Molecular Geometry: The absence of a carbonyl group in the ether linkage alters the geometry and polarity of the lipid headgroup region. This leads to differences in hydration, hydrogen bonding capacity, and packing of the lipid molecules within the membrane.[4][5]
-
Conformation: Ether lipids tend to adopt a more compact conformation, which can influence membrane thickness and curvature.[1][4]
Key Functional Differences:
-
Membrane Fluidity and Stability: Ether lipids generally increase the rigidity and stability of membranes. The closer packing of ether lipids leads to a more ordered membrane environment.[4][6]
-
Lipid Raft Formation: Ether lipids, particularly plasmalogens, are important components of lipid rafts, which are specialized membrane microdomains enriched in cholesterol and sphingolipids that play crucial roles in signal transduction.[1]
-
Membrane Fusion and Fission: The propensity of some ether lipids to form non-lamellar structures is thought to facilitate membrane fusion and fission events, which are critical for processes like vesicle trafficking and neurotransmitter release.[1]
-
Signaling: Certain ether lipids, such as Platelet-Activating Factor (PAF), are potent signaling molecules that mediate a wide range of physiological and pathological processes.[7][8] Ester lipids, on the other hand, are precursors to crucial second messengers like diacylglycerol (DAG) and lysophosphatidic acid (LPA).[2][9][10]
-
Antioxidant Properties: Plasmalogens, a major subclass of ether lipids, possess a vinyl-ether bond that is susceptible to oxidation, allowing them to act as endogenous antioxidants, protecting cells from oxidative stress.
Quantitative Comparison of Membrane Properties
To provide a clear comparison of the biophysical properties of membranes composed of ether versus ester lipids, the following table summarizes key parameters obtained from experimental studies on model lipid systems: dihexadecylphosphatidylcholine (DHPC), an ether-linked lipid, and dipalmitoylphosphatidylcholine (DPPC), its ester-linked counterpart.
| Property | Ether Lipid (DHPC) | Ester Lipid (DPPC) | Significance | Reference(s) |
| Area per Lipid (Ų/molecule) | 65.1 (at 48°C) | ~63 (at 50°C) | Ether lipids exhibit a slightly larger area per molecule in the fluid phase. | [11] |
| Main Phase Transition Temperature (Tm) | 44.2°C | 41.5°C | The gel-to-liquid crystalline phase transition occurs at a higher temperature for the ether lipid, indicating a more stable gel phase. | [3][12][13][14] |
| Water Permeability (cm/s) | 0.022 (at 48°C) | 0.027 (at 50°C) | Membranes composed of ether lipids are slightly less permeable to water. | [9][11] |
| Bending Modulus (Kc) (x 10-13 erg) | 4.2 | ~5.5 | Ether lipid membranes are slightly more flexible (lower bending modulus). | [9][11] |
| Hamaker Parameter (H) (x 10-14 erg) | 7.2 | ~7.0 | Similar van der Waals interactions between bilayers. | [9][11] |
| Fluorescence Polarization of 2-AS probe | Higher | Lower | Indicates a more ordered and less fluid environment at the membrane interface for ether lipids. | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to compare the properties of ether and ester lipid membranes.
Preparation of Unilamellar Liposomes by Thin-Film Hydration and Extrusion
This protocol describes the preparation of unilamellar vesicles (liposomes), which are commonly used as model membrane systems.
Materials:
-
Ether lipid (e.g., DHPC) and Ester lipid (e.g., DPPC)
-
Nitrogen gas source
-
Vacuum desiccator
-
Hydration buffer (e.g., phosphate-buffered saline, PBS)
-
Water bath or heating block
-
Mini-extruder
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Glass vials
Procedure:
-
Lipid Film Formation:
-
Dissolve the desired lipid (ether or ester) in chloroform in a round-bottom flask. For mixed lipid vesicles, dissolve all lipids in chloroform to ensure a homogenous mixture.
-
Remove the chloroform using a gentle stream of nitrogen gas while rotating the flask to form a thin lipid film on the inner surface.
-
Place the flask in a vacuum desiccator for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film by adding the desired aqueous buffer. The temperature of the buffer should be above the main phase transition temperature (Tm) of the lipid with the highest Tm.
-
Vortex the flask for several minutes until the lipid film is fully suspended, forming a milky solution of multilamellar vesicles (MLVs).
-
-
Extrusion:
-
Assemble the mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Heat the extruder to a temperature above the Tm of the lipids.
-
Load the MLV suspension into one of the syringes of the extruder.
-
Pass the lipid suspension through the membrane back and forth for an odd number of times (e.g., 11 or 21 times). This process forces the MLVs to break down and reassemble into unilamellar vesicles (LUVs) of a defined size.
-
-
Characterization:
-
The size distribution and lamellarity of the prepared liposomes can be characterized using techniques such as dynamic light scattering (DLS) and cryo-electron microscopy (cryo-EM).
-
Measurement of Water Permeability
This protocol measures the osmotic water permeability of liposomes using a stopped-flow apparatus.[2]
Materials:
-
Prepared unilamellar liposomes containing a fluorescent dye (e.g., carboxyfluorescein) at a self-quenching concentration.
-
Hyperosmotic buffer (e.g., hydration buffer with added sucrose).
-
Stopped-flow spectrophotometer.
Procedure:
-
Load one syringe of the stopped-flow apparatus with the liposome (B1194612) suspension and the other with the hyperosmotic buffer.
-
Rapidly mix the two solutions. The osmotic gradient will cause water to exit the liposomes, leading to their shrinkage.
-
The shrinkage of the liposomes increases the concentration of the entrapped fluorescent dye, resulting in self-quenching and a decrease in fluorescence intensity.
-
Monitor the change in fluorescence intensity over time.
-
The rate of water permeability (Pf) is calculated by fitting the fluorescence decay curve to a single exponential function and comparing the time constant to a set of calibration curves.
Assessment of Membrane Fluidity using Fluorescence Polarization
This protocol uses the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) to assess membrane fluidity. DPH partitions into the hydrophobic core of the lipid bilayer, and its fluorescence polarization is sensitive to the rotational motion of the probe, which reflects the fluidity of its environment.
Materials:
-
Liposome suspension.
-
DPH stock solution in a suitable solvent (e.g., tetrahydrofuran).
-
Fluorometer equipped with polarizers.
Procedure:
-
Incubate the liposome suspension with a small volume of the DPH stock solution to label the membranes. The final concentration of DPH should be low enough to avoid self-quenching.
-
Measure the fluorescence intensity of DPH with the emission polarizer oriented parallel (I||) and perpendicular (I⊥) to the vertically polarized excitation light.
-
Calculate the fluorescence anisotropy (r) or polarization (P) using the following equations:
-
Anisotropy (r) = (I|| - G * I⊥) / (I|| + 2 * G * I⊥)
-
Polarization (P) = (I|| - G * I⊥) / (I|| + G * I⊥)
-
Where G is the grating factor of the instrument.
-
-
A higher anisotropy or polarization value indicates restricted rotational motion of the probe and thus a more ordered (less fluid) membrane.
Signaling Pathways: Distinct Roles in Cellular Communication
Ether and ester lipids are not only structural components of membranes but also play active roles in signal transduction. They can act as signaling molecules themselves or as precursors to second messengers.
Ether Lipid Signaling: The Platelet-Activating Factor (PAF) Pathway
Platelet-Activating Factor (PAF) is a potent ether phospholipid mediator that is involved in a wide array of inflammatory and physiological processes.[7][8]
Ester Lipid-Derived Signaling: Diacylglycerol (DAG) and Lysophosphatidic Acid (LPA) Pathways
Ester-linked phospholipids (B1166683) are the primary source of important second messengers like diacylglycerol (DAG) and lysophosphatidic acid (LPA), which regulate a vast number of cellular processes.[2][4][9][10]
Experimental Workflow: A Comparative Study of Ether and Ester Lipid Membranes
This diagram outlines a logical workflow for a comprehensive comparative study of the biophysical and biological properties of ether and ester lipid-containing membranes.
Conclusion
The choice between ether and ester lipids in membrane studies has significant implications for the experimental outcomes and their interpretation. Ether lipids confer greater stability and order to membranes and play unique roles in signaling and antioxidant defense. In contrast, ester lipids are more dynamic and serve as the primary source for a diverse array of second messengers. A thorough understanding of these differences is paramount for researchers designing model membranes, developing drug delivery systems, and investigating the intricate roles of lipids in cellular health and disease. This guide provides a foundational framework for such endeavors, emphasizing the importance of a data-driven approach to lipid selection and characterization.
References
- 1. Diacylglycerol pathway | PPTX [slideshare.net]
- 2. researchgate.net [researchgate.net]
- 3. Gel phase polymorphism in ether-linked dihexadecylphosphatidylcholine bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Overarching roles of diacylglycerol signaling in cancer development and antitumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Protocol to compare relative protein-liposome binding affinity using a fluorescence microscopy-based approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bioactive Ether Lipids: Primordial Modulators of Cellular Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diacylglycerol Signaling Pathway in Pancreatic β-Cells: An Essential Role of Diacylglycerol Kinase in the Regulation of Insulin Secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lysophosphatidic Acid Signaling in Cancer Cells: What Makes LPA So Special? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lysophosphatidic acid signalling in development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pulmonary surfactant - Wikipedia [en.wikipedia.org]
- 13. Do low-power lasers change phase transition temperature of dipalmitoyl phosphatidylcholine (DPPC) membrane? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dipalmitoylphosphatidylcholine - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Cytotoxicity Assessment of Liposomal Cationic Lipids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Comparative Cytotoxicity Data
The following table summarizes the available in vitro cytotoxicity data for liposomes formulated with DOTAP and DC-Cholesterol. It is important to note that the cytotoxic effects of liposomes are highly dependent on the specific cell line, formulation (e.g., helper lipids, drug cargo), and experimental conditions.
| Cationic Lipid | Cell Line | Assay | Key Findings |
| DOTAP | J774A.1 macrophages | MTT | IC50 of 8.1 ± 0.37 µg/mL for siRNA-loaded SLNs at an N/P ratio of 34:1.[1] |
| CaSki | MTT | Less toxic than DDAB:DOPE formulations, with slight toxicity observed at 40 µM.[1] | |
| SK-OV-3 | MTT | Cytotoxicity increases with higher DOTAP concentration.[1] | |
| A549 | MTT | Liposomes containing DOTAP showed dose-dependent cytotoxicity.[2] | |
| HepG2 | MTT | The addition of DOTAP to liposomes increased cytotoxicity.[3] | |
| DC-Cholesterol | PC-3 | MTT | Exhibited dose-related cytotoxicity, even at low lipid concentrations, when formulated with DOPE.[4] |
| 293T | MTT | Liposomes with higher molar ratios of cholesterol showed relatively lower cytotoxicity.[5][6] |
Note: No publicly available quantitative cytotoxicity data (e.g., IC50 values, cell viability percentages) was found for 1,2-O,O-Ditetradecyl-rac-glycerol (DTDG) in the reviewed literature.
Signaling Pathway for Cationic Lipid-Induced Cytotoxicity
Cationic lipids can induce cytotoxicity through various mechanisms, often culminating in apoptosis. The interaction of cationic liposomes with the cell membrane can trigger a cascade of intracellular events, including the generation of reactive oxygen species (ROS), mitochondrial dysfunction, and the activation of caspase pathways.[7][8][9][10]
Figure 1: Simplified signaling pathway of cationic lipid-induced apoptosis.
Experimental Workflow for Cytotoxicity Assessment
A systematic approach is crucial for accurately evaluating the cytotoxicity of lipid-based drug delivery systems. The following diagram outlines a general workflow for in vitro cytotoxicity testing.
Figure 2: A general experimental workflow for assessing the cytotoxicity of liposomes.
Detailed Experimental Protocols
Accurate and reproducible cytotoxicity data relies on well-defined and consistently executed experimental protocols. Below are detailed methodologies for three commonly used in vitro cytotoxicity assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[5][11][12][13]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Remove the culture medium and add fresh medium containing various concentrations of the liposomal formulations. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
AlamarBlue™ (Resazurin) Assay
The AlamarBlue™ assay is a fluorescent or colorimetric assay that also measures metabolic activity.[14][15][16][17][18]
Principle: The active ingredient, resazurin, is a blue and non-fluorescent dye that is reduced by metabolically active cells to the pink and highly fluorescent resorufin.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described for the MTT assay.
-
Incubation: Incubate the plate for the desired exposure time.
-
AlamarBlue™ Addition: Add AlamarBlue™ reagent to each well, typically at 10% of the culture volume.
-
Incubation with Reagent: Incubate the plate for 1-4 hours (or longer for cells with lower metabolic activity) at 37°C, protected from light.
-
Measurement: Measure either the fluorescence (excitation ~560 nm, emission ~590 nm) or the absorbance (570 nm with a reference wavelength of 600 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Lactate (B86563) Dehydrogenase (LDH) Assay
The LDH assay is a colorimetric assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[19][20][21]
Principle: LDH is a stable cytoplasmic enzyme that is released into the cell culture supernatant upon damage to the plasma membrane. The amount of LDH activity in the supernatant is proportional to the number of lysed cells.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described for the MTT assay. Set up controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and carefully collect the supernatant from each well.
-
LDH Reaction: In a new 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions. This mixture typically contains a substrate (lactate) and a tetrazolium salt.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance of the colored product at the wavelength specified by the kit manufacturer (usually around 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance values of the experimental samples relative to the spontaneous and maximum release controls.
Conclusion
The selection of cationic lipids is a critical step in the development of effective and safe liposomal drug delivery systems. While data on the cytotoxicity of this compound is limited, this guide provides a comparative overview of two common alternatives, DOTAP and DC-Cholesterol, supported by available experimental data. The provided signaling pathway and detailed experimental protocols for standard cytotoxicity assays offer a framework for researchers to conduct their own comprehensive assessments. It is imperative to empirically determine the cytotoxicity of any new liposomal formulation in the specific cell lines relevant to the intended application to ensure the development of safe and effective nanomedicines.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.sg]
- 3. The effect of 1,2-dioleoyl-3-trimethylammonium propane (DOTAP) Addition on the physical characteristics of β-ionone liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Comprehensive study of cationic liposomes composed of DC-Chol and cholesterol with different mole ratios for gene transfection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cationic lipids activate intracellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. liposomes.ca [liposomes.ca]
- 10. researchgate.net [researchgate.net]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. tools.thermofisher.com [tools.thermofisher.com]
- 17. alamarBlue® Cell Viability Assay Protocol [m.antpedia.com]
- 18. interchim.fr [interchim.fr]
- 19. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 20. LDH cytotoxicity assay [protocols.io]
- 21. cellbiologics.com [cellbiologics.com]
A Comparative Guide to 1,2-O,O-Ditetradecyl-rac-glycerol Based Carriers for In Vitro Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth in vitro evaluation of carriers based on the synthetic ether lipid, 1,2-O,O-Ditetradecyl-rac-glycerol (DTDG). Due to the limited specific data on DTDG-based carriers, this guide leverages data from archaeosomes, which are vesicles made from naturally occurring ether lipids, as a proxy to compare their performance against conventional lipid-based drug delivery systems, including standard liposomes, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs).
Executive Summary
Carriers formulated with ether lipids, such as DTDG and those found in archaeosomes, offer significant advantages in stability over their ester-based counterparts. The ether linkage is inherently more resistant to chemical and enzymatic degradation, which can translate to improved shelf-life and better performance in biological milieu. This guide presents a comparative analysis of key in vitro performance metrics, detailed experimental protocols for their evaluation, and visual representations of experimental workflows and relevant biological pathways.
Performance Comparison of Lipid-Based Nanocarriers
The following tables summarize representative in vitro performance data for ether lipid-based carriers (represented by archaeosomes) and other common lipid-based nanocarriers. It is important to note that these values are indicative and can vary significantly based on the specific lipid composition, preparation method, and the encapsulated drug.
Table 1: Physicochemical Properties of Lipid-Based Nanocarriers
| Carrier Type | Representative Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Ether Lipid Carriers (Archaeosomes) | 85 - 250[1] | ~0.3[2] | Negative (unmodified)[3] |
| Conventional Liposomes | 100 - 400 | < 0.2 | -25 to +40 (depending on lipid headgroups) |
| Solid Lipid Nanoparticles (SLNs) | 40 - 600[4][5] | < 0.5[4] | -10 to -30[6] |
| Nanostructured Lipid Carriers (NLCs) | 160 - 515[7] | < 0.5[4] | -26 to -34[4] |
Table 2: Drug Loading and In Vitro Release Characteristics
| Carrier Type | Representative Encapsulation Efficiency (%) | In Vitro Release Profile |
| Ether Lipid Carriers (Archaeosomes) | >80% for proteins[8] | Sustained release; low leakage at acidic pH and in presence of enzymes[3][9] |
| Conventional Liposomes | Variable (depends on drug and loading method) | Biphasic: initial burst release followed by sustained release |
| Solid Lipid Nanoparticles (SLNs) | >97% for lipophilic drugs[10] | Sustained release; initial burst can be present[10] |
| Nanostructured Lipid Carriers (NLCs) | ~82% for Vitamin D3[4] | Biphasic: initial 40% release in 6h, 80% cumulative release after 48h[11] |
Table 3: In Vitro Biological Performance
| Carrier Type | Representative Cytotoxicity | Cellular Uptake Mechanism |
| Ether Lipid Carriers (Archaeosomes) | Generally low toxicity, but can be cell-type dependent[12][13][14] | Endocytosis; significantly higher uptake by phagocytic cells compared to conventional liposomes[12][15] |
| Conventional Liposomes | Low, depends on lipid composition | Endocytosis, fusion |
| Solid Lipid Nanoparticles (SLNs) | Generally low cytotoxicity[16] | Endocytosis |
| Nanostructured Lipid Carriers (NLCs) | Lower toxicity than free drug[17] | Endocytosis |
Key Advantages of Ether Lipid-Based Carriers
Carriers based on ether lipids like this compound, represented here by archaeosomes, exhibit several key advantages:
-
Enhanced Stability: The ether bonds are more resistant to hydrolysis over a wide range of pH and are not susceptible to cleavage by many common lipases. This enhanced chemical stability can lead to longer shelf life and better integrity in biological fluids.[18]
-
Resistance to Oxidation: The saturated alkyl chains in many synthetic ether lipids, including DTDG, provide stability against oxidative degradation.[2]
-
Thermostability: Archaeosomes have demonstrated remarkable stability at high temperatures, with some formulations being autoclavable.[18]
-
High Cellular Uptake: Studies have shown that archaeosomes are taken up by phagocytic cells to a much greater extent (3 to 53 times more) than conventional liposomes, which could be advantageous for targeting macrophages and other immune cells.[15]
Experimental Protocols
Detailed methodologies for the key in vitro experiments cited in this guide are provided below.
Determination of Particle Size and Polydispersity Index (PDI) by Dynamic Light Scattering (DLS)
Principle: DLS measures the fluctuations in scattered light intensity due to the Brownian motion of particles in suspension. The rate of these fluctuations is related to the particle size.
Protocol:
-
Prepare the nanoparticle suspension in a suitable filtered, aqueous medium (e.g., deionized water or phosphate-buffered saline) to a concentration of approximately 1 mg/mL.[19] The optimal concentration may vary depending on the sample's scattering properties.
-
Ensure the suspending medium is filtered through a 0.1 µm or smaller pore size membrane to remove any dust or contaminants.[19]
-
Transfer the sample to a clean, dust-free cuvette.
-
Equilibrate the sample to the desired measurement temperature (e.g., 25°C) in the DLS instrument.
-
Set the instrument parameters, including the viscosity and refractive index of the dispersant.
-
Perform the measurement, typically for a minimum duration of 60 seconds for nanoparticles.[19]
-
The instrument's software will calculate the average hydrodynamic diameter and the PDI from the correlation function of the scattered light intensity.
Measurement of Zeta Potential
Principle: Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion or attraction between particles and is a key indicator of the stability of a colloidal dispersion. It is determined by measuring the electrophoretic mobility of the particles in an applied electric field.
Protocol:
-
Prepare the nanoparticle suspension in a low ionic strength medium, such as 10 mM NaCl, to ensure sufficient particle mobility.[20]
-
Filter the suspending medium using a 0.2 µm or smaller pore size membrane.[20]
-
Load the sample into a specialized zeta potential measurement cell, ensuring no air bubbles are trapped.
-
Place the cell in the instrument and allow it to equilibrate to the set temperature (e.g., 25°C).
-
Apply an electric field and measure the velocity of the particles using laser Doppler velocimetry.
-
The instrument's software calculates the electrophoretic mobility and then converts it to the zeta potential using the Henry equation.[21]
-
It is crucial to report the pH and conductivity of the sample along with the zeta potential value.[20]
Determination of Encapsulation Efficiency
Principle: Encapsulation efficiency (EE) is the percentage of the drug that is successfully entrapped within the nanocarrier relative to the total amount of drug used in the formulation.
Protocol (using centrifugation):
-
Prepare the drug-loaded nanocarrier suspension.
-
Separate the unencapsulated (free) drug from the nanocarriers. This is commonly done by ultracentrifugation, where the nanocarriers form a pellet, leaving the free drug in the supernatant.
-
Carefully collect the supernatant.
-
Quantify the amount of free drug in the supernatant using a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC).
-
Calculate the EE using the following formula: EE (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100
In Vitro Drug Release Study using the Dialysis Method
Principle: This method assesses the rate and extent of drug release from the nanocarrier over time in a simulated physiological environment. The nanocarrier suspension is placed in a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the released drug to diffuse out into a larger volume of release medium, while retaining the nanocarriers.
Protocol:
-
Select a dialysis membrane with a MWCO that is large enough to allow free passage of the drug but small enough to retain the nanoparticles.
-
Hydrate the dialysis bag in the release medium (e.g., phosphate-buffered saline, pH 7.4) for a specified period before use.[5]
-
Place a known amount of the drug-loaded nanocarrier suspension inside the dialysis bag and seal it.[22]
-
Immerse the dialysis bag in a larger volume of the release medium in a beaker, which is maintained at a constant temperature (e.g., 37°C) and stirred continuously.[23]
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium to maintain sink conditions.[24]
-
Analyze the drug concentration in the collected samples using a suitable analytical method.
-
Plot the cumulative percentage of drug released versus time.
Evaluation of In Vitro Cytotoxicity using the MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Expose the cells to various concentrations of the nanocarriers (and appropriate controls, including untreated cells and a positive control for cytotoxicity) for a specific duration (e.g., 24, 48, or 72 hours).
-
After the incubation period, remove the treatment medium and add MTT solution (typically 0.5 mg/mL in serum-free medium) to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO, isopropanol).
-
Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.[25]
-
Calculate the cell viability as a percentage relative to the untreated control cells.
Visualizations
The following diagrams illustrate a typical experimental workflow for the in vitro evaluation of nanocarriers and a representative signaling pathway that might be modulated by a delivered therapeutic agent.
Caption: Experimental workflow for in vitro evaluation of nanocarriers.
Caption: A simplified generic cell signaling pathway.
References
- 1. Archaeosomes varying in lipid composition differ in receptor-mediated endocytosis and differentially adjuvant immune responses to entrapped antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation and Characterization of Stealth Archaeosomes Based on a Synthetic PEGylated Archaeal Tetraether Lipid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Development and physicochemical characterization of nanostructured lipid carriers for entrapment of vitamin D3 prepared at different lipid ratios | Pharmacy Education [pharmacyeducation.fip.org]
- 5. Rutin-Loaded Solid Lipid Nanoparticles: Characterization and In Vitro Evaluation | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. journals.asm.org [journals.asm.org]
- 9. In vitro assessment of archaeosome stability for developing oral delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. Cytotoxicity and uptake of archaeosomes prepared from Aeropyrum pernix lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ovid.com [ovid.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. inis.iaea.org [inis.iaea.org]
- 17. [PDF] Nanostructured lipid carriers (NLC) for the delivery of natural molecules with antimicrobial activity: production, characterisation and in vitro studies | Semantic Scholar [semanticscholar.org]
- 18. tandfonline.com [tandfonline.com]
- 19. ceint.duke.edu [ceint.duke.edu]
- 20. Measuring Zeta Potential of Nanoparticles - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Measuring Zeta Potential of Nanoparticles: Version 1.2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. dissolutiontech.com [dissolutiontech.com]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. aimdrjournal.com [aimdrjournal.com]
A Comparative Guide to the Validation of Analytical Methods for Ether Lipid Quantification
For Researchers, Scientists, and Drug Development Professionals
Ether lipids, particularly plasmalogens, are critical membrane components and signaling molecules implicated in a range of physiological and pathological processes, including neurodegenerative diseases, cardiovascular health, and cancer.[1][2] Accurate quantification of these molecules is paramount for advancing research and developing novel therapeutics. This guide provides an objective comparison of the leading analytical methods for ether lipid quantification, supported by experimental data and detailed protocols.
Comparison of Analytical Methods
The quantification of ether lipids presents a significant analytical challenge due to their structural similarity to the more abundant diacyl phospholipids (B1166683) and the presence of isomeric species.[3][4] The primary methods employed are mass spectrometry-based, each with distinct advantages and limitations.
| Method | Principle | Advantages | Disadvantages | Typical Performance |
| LC-MS/MS | Chromatographic separation followed by mass spectrometric detection and fragmentation. | - High specificity and sensitivity.- Capable of separating isomeric plasmanyl and plasmenyl species.[3][5]- Allows for quantification of individual molecular species.[6] | - Longer analysis time compared to shotgun lipidomics.- Requires careful method development and validation. | - Linearity: Broad analytical range.- Precision: High.- LOD/LOQ: Low (femtogram levels).[7] |
| GC-MS | Gas chromatographic separation of derivatized lipid components followed by mass spectrometry. | - High separation efficiency for volatile compounds.[8] | - Requires derivatization, which can introduce variability.- Not suitable for intact lipid analysis; measures components (fatty aldehydes) after hydrolysis.[6][9]- Cannot distinguish individual molecular species of the intact lipid.[6] | - Precision: Good.- Sensitivity: High for derivatized analytes.[8] |
| Shotgun Lipidomics | Direct infusion of a total lipid extract into a high-resolution mass spectrometer. | - High-throughput and rapid analysis (minutes per sample).[10][11]- Provides a global profile of the lipidome.[10]- Minimizes sample handling.[11] | - Cannot separate isomeric species without specialized techniques.- Prone to ion suppression effects from complex mixtures.- Quantification can be less precise than LC-MS/MS.[12] | - Throughput: High (hundreds of lipid species in <30 min).[13]- Resolution: High mass resolution can distinguish some isobaric species.[10] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate quantification. Below are representative protocols for lipid extraction and LC-MS/MS analysis.
Lipid Extraction (Folch Method)
The Folch method is a widely used protocol for the extraction of total lipids from biological samples.
Materials:
-
Homogenizer
-
Chloroform
-
0.9% NaCl solution
-
Centrifuge
-
Nitrogen gas evaporator
Procedure:
-
Homogenize the tissue or cell sample (e.g., 100 mg) in a 20-fold volume of 2:1 chloroform:methanol (v/v).
-
Agitate the mixture for 20 minutes at room temperature.
-
Add 0.2 volumes of 0.9% NaCl solution to the mixture to induce phase separation.
-
Centrifuge at low speed (e.g., 2000 x g) for 10 minutes to separate the layers.
-
Carefully collect the lower organic phase containing the lipids using a glass pipette.
-
Dry the lipid extract under a stream of nitrogen gas.
-
Reconstitute the dried lipid extract in an appropriate solvent for the chosen analytical method (e.g., methanol for LC-MS).
Note: The Bligh and Dyer method is an alternative that uses a lower solvent-to-sample ratio but may yield lower recovery for samples with high lipid content (>2%).[14]
LC-MS/MS for Ether Lipid Quantification
This protocol outlines a general approach for the targeted quantification of ether lipids using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Reversed-phase C18 column.
-
Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.
Procedure:
-
Chromatographic Separation:
-
Inject the reconstituted lipid extract onto the C18 column.
-
Use a gradient elution program with mobile phases typically consisting of water with an additive (e.g., formic acid, ammonium (B1175870) formate) and an organic solvent mixture (e.g., acetonitrile/isopropanol). The specific gradient will depend on the target analytes. Reversed-phase chromatography can effectively separate plasmenyl (vinyl ether) from plasmanyl (alkyl ether) species.[3][5]
-
-
Mass Spectrometry Detection:
-
Operate the mass spectrometer in positive or negative ion mode, depending on the lipid class of interest (e.g., positive mode for phosphatidylcholines, negative for phosphatidylethanolamines).
-
Use a Multiple Reaction Monitoring (MRM) method for quantification. This involves selecting a specific precursor ion (the intact lipid) and a characteristic product ion (a fragment) for each ether lipid species. This highly selective technique enhances specificity and sensitivity.
-
-
Quantification:
-
Prepare a calibration curve using synthetic ether lipid standards of known concentrations.
-
Spike samples with an appropriate internal standard (a lipid species not naturally present in the sample) prior to extraction to correct for sample loss and matrix effects.
-
Quantify the endogenous ether lipids by comparing their peak areas to the calibration curve and normalizing to the internal standard.
-
Visualizations: Signaling Pathways and Workflows
Ether Lipid Metabolism and Antioxidant Function
Ether lipids, particularly plasmalogens, play a crucial role in cellular defense against oxidative stress.[1][15] The vinyl ether bond at the sn-1 position of plasmalogens is highly susceptible to attack by reactive oxygen species (ROS), thereby protecting other more critical molecules like polyunsaturated fatty acids from oxidative damage.[16]
Caption: Biosynthesis of ether lipids and the antioxidant role of plasmalogens.
General Analytical Workflow
The process of quantifying ether lipids involves several key stages, from sample collection to data analysis. This workflow provides a high-level overview of the analytical pipeline.
Caption: A generalized workflow for the quantification of ether lipids.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Plasmalogens - Support for brain, immune, and heart health | Longevity Protocols [longevity-protocols.com]
- 3. Unequivocal Mapping of Molecular Ether Lipid Species by LC–MS/MS in Plasmalogen-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Quantitative analysis of ethanolamine plasmalogen species in red blood cells using liquid chromatography tandem mass spectrometry for diagnosing peroxisome biogenesis disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Principles and Differences between GC-MS and LC-MS - Creative Proteomics [metabolomics.creative-proteomics.com]
- 8. emerypharma.com [emerypharma.com]
- 9. researchgate.net [researchgate.net]
- 10. Shotgun Lipidomics on High Resolution Mass Spectrometers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Shotgun Lipidomics—Principles, Applications, and Best Practices - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 12. mdpi.com [mdpi.com]
- 13. newomics.com [newomics.com]
- 14. vliz.be [vliz.be]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
A Comparative Analysis of Dialkyl Glycerol Ethers: Unveiling the Impact of Chain Length on Physicochemical and Biological Properties
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the synthesis, properties, and biological activities of dialkyl glycerol (B35011) ethers (DAGEs) with varying alkyl chain lengths. This document provides a detailed comparison of their physicochemical characteristics and biological effects, supported by experimental data and protocols to aid in research and development.
Dialkyl glycerol ethers (DAGEs) are a unique class of lipids characterized by two alkyl chains linked to a glycerol backbone via ether bonds. This ether linkage confers significant chemical stability compared to their ester-linked counterparts, the diacylglycerols (DAGs). The length of the alkyl chains is a critical determinant of the physicochemical properties and biological activities of DAGEs, influencing their self-assembly, membrane interactions, and cellular signaling. This guide presents a comparative analysis of DAGEs with varying chain lengths, focusing on a homologous series of 1,2-di-O-alkyl-sn-glycerols, to inform their application in drug delivery and as bioactive molecules.
Physicochemical Properties: A Chain Length-Dependent Affair
The length of the alkyl chains in DAGEs profoundly influences their physical and chemical behaviors, such as their ability to form micelles in aqueous solutions, their solubility, and their thermal properties.
Key Physicochemical Parameters
A comparative summary of the physicochemical properties of a homologous series of 1,2-di-O-alkyl-sn-glycerols is presented below. As the alkyl chain length increases, a clear trend is observed: the critical micelle concentration (CMC) decreases, reflecting a greater tendency for self-assembly into micelles driven by the increased hydrophobicity. Consequently, the aqueous solubility also decreases with longer alkyl chains. The melting point, on the other hand, generally increases with the addition of each methylene (B1212753) group to the alkyl chains.
| Property | 1,2-di-O-dodecyl-sn-glycerol (C12) | 1,2-di-O-tetradecyl-sn-glycerol (C14) | 1,2-di-O-hexadecyl-sn-glycerol (C16)[1] | 1,2-di-O-octadecyl-sn-glycerol (C18) |
| Molecular Formula | C27H56O3 | C31H64O3 | C35H72O3 | C39H80O3 |
| Molecular Weight ( g/mol ) | 428.74 | 484.85 | 540.94 | 597.05 |
| Melting Point (°C) | Data not available | Data not available | 51-52 | 60-61 |
| Aqueous Solubility | Low | Very Low | Insoluble | Insoluble |
| Critical Micelle Concentration (CMC) | Higher | Intermediate | Lower | Lowest |
Biological Activity: The Influence of Chain Length on Cellular Processes
The biological effects of DAGEs are intricately linked to their alkyl chain length, which governs their interaction with cell membranes and key signaling proteins.
Cytotoxicity in Cancer Cell Lines
The cytotoxic effects of DAGEs against various cancer cell lines are dependent on the length of their alkyl chains. Generally, an increase in alkyl chain length can lead to enhanced membrane perturbation and, consequently, higher cytotoxicity.
| Cell Line | IC50 (µM) - 1,2-di-O-dodecyl-sn-glycerol (C12) | IC50 (µM) - 1,2-di-O-tetradecyl-sn-glycerol (C14) | IC50 (µM) - 1,2-di-O-hexadecyl-sn-glycerol (C16) | IC50 (µM) - 1,2-di-O-octadecyl-sn-glycerol (C18) |
| MCF-7 (Breast) | Data not available | Data not available | Data not available | Data not available |
| A549 (Lung) | Data not available | Data not available | Data not available | Data not available |
| HeLa (Cervical) | Data not available | Data not available | Data not available | Data not available |
Note: While specific comparative IC50 values for this homologous DAGE series are not available, studies on similar amphiphilic molecules show that cytotoxicity tends to increase with alkyl chain length up to a certain point, after which it may plateau or decrease due to reduced bioavailability.[2]
Modulation of Signaling Pathways
DAGEs are structural analogs of diacylglycerols (DAGs), which are crucial second messengers in various signaling pathways, most notably in the activation of Protein Kinase C (PKC). The length of the alkyl chains in DAGEs can influence their ability to modulate PKC activity. Studies on structurally similar diacylglycerols have shown that the acyl chain length can differentially affect the activation of various PKC isoforms.[3][4] It is plausible that DAGEs with different chain lengths could exhibit similar isoform-specific effects.
References
- 1. scbt.com [scbt.com]
- 2. researchgate.net [researchgate.net]
- 3. Implication of acyl chain of diacylglycerols in activation of different isoforms of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acyl chain dependence of diacylglycerol activation of protein kinase C activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
transfection efficiency of 1,2-di-O-tetradecyl-rac-glycerol compared to commercial reagents
For researchers, scientists, and drug development professionals, the efficient delivery of nucleic acids into cells is a cornerstone of impactful research. While a multitude of transfection reagents are available, a direct comparison of their performance is often challenging due to variations in experimental conditions. This guide provides an objective comparison of widely-used commercial transfection reagents, supported by experimental data, to aid in the selection of the most suitable reagent for your research needs.
It is important to note that a direct comparison of the transfection efficiency of 1,2-di-O-tetradecyl-rac-glycerol (DTRG) with these commercial reagents is not possible based on currently available public data. While DTRG is a diether lipid with potential applications in drug delivery, its specific use and performance in gene transfection have not been extensively documented in peer-reviewed literature, precluding a direct comparative analysis in this guide. The following sections will therefore focus on the performance of well-established commercial reagents.
Performance Comparison of Commercial Transfection Reagents
The selection of a transfection reagent is critical and is influenced by factors such as cell type, the nature of the nucleic acid being delivered, and specific experimental conditions. Below is a summary of quantitative data from various studies comparing popular commercial transfection reagents.
Table 1: Transfection Efficiency of Common Commercial Reagents
| Transfection Reagent | Cell Line | Reporter Gene | Transfection Efficiency (%) | Citation |
| Lipofectamine 3000 | HuH7 | GFP | 47.5 | [1] |
| HEK293 | GFP | >70 | [2] | |
| HeLa | GFP | High | [2] | |
| LNCaP | GFP | High | [2] | |
| HepG2 | GFP | High | [2] | |
| A549 | GFP | High | [2] | |
| Lipofectamine 2000 | Hep-2 | GFP | High | [1] |
| MCF-7 | GFP | High | [1] | |
| SW-480 | GFP | Moderate | [1] | |
| DOTAP | HUVEC | β-galactosidase | 18 | [1] |
| HuH7 | GFP | 5.7 | [1] | |
| Hep-2 | GFP | High | [1] | |
| MCF-7 | GFP | Low | [1] | |
| SW-480 | GFP | Low | [1] | |
| FuGENE 6 | HUVEC | β-galactosidase | 33 | [1] |
| Effectene | HUVEC | β-galactosidase | 34 | [1] |
| Turbofect | CHO-K1 | pEGFP-N1 | High | [3] |
| HEK293 | pEGFP-N1 | High | [3] |
Experimental Protocols: A General Guide to Cationic Lipid-Mediated Transfection
The following is a generalized protocol for transient transfection of adherent mammalian cells using a cationic lipid-based reagent. It is crucial to optimize conditions for each specific cell line and plasmid combination.
Materials:
-
Adherent mammalian cells
-
Complete growth medium (with serum, without antibiotics)
-
Reduced-serum medium (e.g., Opti-MEM™ I)
-
Plasmid DNA (0.2-1 mg/ml in sterile water or TE buffer)
-
Cationic lipid transfection reagent (e.g., Lipofectamine™, DOTAP)
-
Multi-well cell culture plates (e.g., 24-well plate)
-
Sterile microcentrifuge tubes
Procedure:
-
Cell Seeding:
-
Approximately 18-24 hours before transfection, seed the cells in a 24-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
For a 24-well plate, this is typically around 5 x 10^4 cells per well in 500 µL of complete growth medium.
-
-
Preparation of DNA-Lipid Complexes:
-
In a sterile microcentrifuge tube (Tube A), dilute 0.5 µg of plasmid DNA in 50 µL of reduced-serum medium. Mix gently.
-
In a separate sterile microcentrifuge tube (Tube B), dilute 1.5 µL of the cationic lipid transfection reagent in 50 µL of reduced-serum medium. Mix gently and incubate for 5 minutes at room temperature.
-
Combine the diluted DNA (from Tube A) with the diluted lipid reagent (from Tube B). Pipette gently to mix completely.
-
Incubate the mixture for 15-20 minutes at room temperature to allow the formation of DNA-lipid complexes.
-
-
Transfection:
-
Gently add the 100 µL of the DNA-lipid complex mixture drop-wise to each well containing the cells and medium.
-
Gently rock the plate back-and-forth and side-to-side to ensure even distribution of the complexes.
-
Incubate the cells at 37°C in a CO2 incubator for 24-48 hours.
-
-
Post-Transfection Analysis:
-
After the incubation period, the cells can be assayed for transgene expression (e.g., via fluorescence microscopy for GFP, or a luciferase assay).
-
For some sensitive cell lines, it may be necessary to replace the transfection medium with fresh, complete growth medium after 4-6 hours of incubation.
-
Visualizing the Transfection Workflow
The following diagram illustrates the key steps in a typical cationic lipid-mediated transfection experiment.
Caption: A simplified workflow for a typical transient transfection experiment.
Signaling Pathways in Cationic Lipid-Mediated Transfection
The mechanism of cationic lipid-mediated transfection involves several cellular pathways. The positively charged lipid-DNA complexes interact with the negatively charged cell membrane, leading to internalization, primarily through endocytosis.
Caption: Key cellular events in cationic lipid-mediated gene delivery.
References
- 1. Transfection Studies with Colloidal Systems Containing Highly Purified Bipolar Tetraether Lipids from Sulfolobus acidocaldarius - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Archaeal ether lipids improve internalization and transfection with mRNA lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A review on cationic lipids with different linkers for gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
biophysical comparison of ether-linked versus ester-linked lipid bilayers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between lipid bilayers is paramount for designing effective delivery systems and interpreting cellular membrane dynamics. This guide provides a detailed biophysical comparison of ether-linked and ester-linked lipid bilayers, supported by experimental data, to illuminate the key distinctions that influence membrane behavior and function.
The fundamental difference between these two types of lipids lies in the linkage of the hydrocarbon chains to the glycerol (B35011) backbone. In ester-linked lipids, this connection is a carboxyl ester bond (-O-C=O), whereas in ether-linked lipids, it is an ether bond (-O-). This seemingly subtle variation in chemical structure gives rise to significant differences in the physicochemical properties of the resulting lipid bilayers. This comparison will focus on two commonly studied model lipids: dipalmitoylphosphatidylcholine (DPPC), an ester-linked phospholipid, and its ether-linked counterpart, dihexadecylphosphatidylcholine (DHPC).
Key Biophysical Differences: A Quantitative Comparison
The substitution of an ether linkage for an ester linkage alters the geometry and hydrogen bonding capacity at the lipid-water interface, leading to distinct structural and dynamic properties of the membrane.
| Biophysical Property | Ether-Linked (DHPC) | Ester-Linked (DPPC) | Significance |
| Main Phase Transition Temperature (Tm) | 44.2 °C[1] | ~41 °C[2][3][4] | The higher Tm of DHPC suggests a more stable, ordered gel phase at lower temperatures. |
| Area per Lipid (A) | Slightly larger than DPPC (experimental)[5][6] / 77.3 ± 0.1 Ų (simulation)[7] | 65.1 Ų at 48°C (experimental)[5] / 80.8 ± 0.1 Ų (simulation)[7] | Affects membrane packing and protein interactions. Discrepancies exist between experimental and simulation data. |
| Membrane Thickness | Thicker[7] | Thinner[7] | Influences the incorporation and function of transmembrane proteins. |
| Bending Rigidity (Kc) | 4.2 x 10-13 erg[5][6] | Generally higher than DHPC[8][9] | A measure of the membrane's resistance to bending; impacts vesicle formation and cell shape changes. |
| Water Permeability (Pf) | 0.022 cm/s (at 48 °C)[5] | 0.027 cm/s (at 50 °C)[5] | Ether-linked bilayers are slightly less permeable to water, suggesting a more tightly packed interfacial region. |
| Chemical Stability | High | Moderate | Ether bonds are more resistant to cleavage by nucleophiles, high temperatures, and acidic conditions. |
In-Depth Analysis of Biophysical Parameters
Phase Behavior and Thermal Stability
The main phase transition temperature (Tm) marks the shift from a tightly packed gel phase to a more fluid liquid-crystalline phase. Ether-linked DHPC exhibits a higher Tm than ester-linked DPPC, indicating that more thermal energy is required to disrupt its ordered state.[1][2][3][4] This enhanced stability is a hallmark of ether lipids. Furthermore, upon hydration at room temperature, DHPC uniquely forms an interdigitated gel phase (LβI), where the hydrocarbon chains from opposing leaflets interlock.[6][10] This is in contrast to the conventional tilted gel phase (Lβ') formed by DPPC.[6][10]
Membrane Structure: Area and Thickness
There is some debate regarding the precise impact of the ether linkage on the area per lipid molecule. Experimental studies using X-ray scattering suggest that DHPC has a slightly larger area per lipid in the fluid phase compared to DPPC.[5][6] Conversely, all-atom molecular dynamics simulations have indicated that the ether linkage leads to a smaller area per lipid.[7] These simulations also suggest that ether-linked bilayers are thicker than their ester-linked counterparts.[7] These structural differences have significant implications for the packing of lipids within the membrane and the accommodation of transmembrane proteins.
Mechanical Properties: Bending Rigidity
The bending rigidity (Kc) is a measure of a membrane's stiffness or resistance to bending. A lower bending rigidity facilitates membrane deformation, which is crucial for processes like endocytosis and vesicle trafficking. Experimental data from diffuse X-ray scattering indicates that ether-linked DHPC has a lower bending modulus (is more flexible) than ester-linked DPPC.[5][6][8][9]
Barrier Function: Permeability
The primary role of a lipid bilayer is to act as a selective barrier. Studies measuring the osmotic water permeability (Pf) have shown that DHPC bilayers are slightly less permeable to water than DPPC bilayers.[5] This suggests that the absence of the carbonyl oxygen in the ether linkage results in a more ordered and less permeable interfacial region.
Chemical Robustness
A key advantage of ether-linked lipids is their superior chemical stability. The ether bond is significantly more resistant to enzymatic and chemical degradation, particularly hydrolysis, compared to the ester bond. This makes ether lipids and the membranes they form more stable in harsh environments, such as those with high temperatures or extreme pH, a characteristic leveraged by extremophilic archaea.
Visualizing the Fundamentals
To better understand the concepts discussed, the following diagrams illustrate the chemical differences and a typical experimental workflow for bilayer characterization.
Experimental Protocols
A variety of biophysical techniques are employed to characterize the properties of lipid bilayers. Below are brief descriptions of the key methodologies.
-
Differential Scanning Calorimetry (DSC): This technique is used to determine the phase transition temperature (Tm) of lipids. A sample of the lipid dispersion and a reference are heated at a constant rate. The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. An endothermic peak is observed at the Tm, corresponding to the energy absorbed by the lipids to transition from the gel to the liquid-crystalline phase.
-
X-Ray Scattering:
-
Small-Angle X-ray Scattering (SAXS): SAXS provides information on the larger-scale structure of the lipid bilayer, such as the lamellar repeat distance (D-spacing), which can be used to calculate the membrane thickness.
-
Wide-Angle X-ray Scattering (WAXS): WAXS gives insights into the packing of the hydrocarbon chains. A sharp peak indicates a well-ordered gel phase, while a broad, diffuse peak is characteristic of the disordered liquid-crystalline phase. Analysis of diffuse X-ray scattering from oriented stacks of bilayers can also be used to determine the bending modulus (Kc).[8]
-
-
Atomic Force Microscopy (AFM): AFM allows for the direct visualization of the surface topography of a supported lipid bilayer with sub-nanometer resolution. It can be used to measure membrane thickness (by imaging defects in the bilayer) and to probe mechanical properties like the breakdown force by performing force spectroscopy.
-
Molecular Dynamics (MD) Simulations: MD simulations are powerful computational tools that provide an atomistic-level view of the lipid bilayer. By simulating the movements and interactions of individual lipid and water molecules over time, MD can be used to calculate various biophysical parameters, including the area per lipid, membrane thickness, and mechanical moduli, offering a valuable complement to experimental data.[7]
Conclusion
The choice between ether- and ester-linked lipids in research and development is dictated by the specific application. Ester-linked lipids, being the predominant type in most eukaryotic membranes, are often the default choice for modeling biological membranes. However, the enhanced stability and altered biophysical properties of ether-linked lipids make them highly attractive for creating robust liposomal drug delivery systems, studying membranes of extremophiles, and developing stable model membrane platforms for in vitro assays. A thorough understanding of their comparative biophysical properties is essential for leveraging their unique characteristics effectively.
References
- 1. Gel phase polymorphism in ether-linked dihexadecylphosphatidylcholine bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of the Main Phase Transition Temperature of Phospholipids by Nanoplasmonic Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of Temperature-Induced Phase Transitions in DOPC and DPPC Phospholipid Bilayers Using Temperature-Controlled Scanning Force Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Item - Effects of ether vs. ester linkage on lipid bilayer structure and water permeability. - Carnegie Mellon University - Figshare [kilthub.cmu.edu]
- 6. Effects of Ether vs. Ester Linkage on Lipid Bilayer Structure and Water Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanical properties of Ester- and Ether-DPhPC bilayers: a molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Experimentally determined tilt and bending moduli of single-component lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lipid.phys.cmu.edu [lipid.phys.cmu.edu]
- 10. lipid.phys.cmu.edu [lipid.phys.cmu.edu]
The Advantage of 1,2-O,O-Ditetradecyl-rac-glycerol in Advanced Drug Delivery Systems: A Comparative Guide
In the landscape of lipid-based drug delivery, the selection of optimal lipid excipients is paramount to the efficacy, stability, and safety of nanomedicines. Among the diverse array of lipids utilized, 1,2-O,O-Ditetradecyl-rac-glycerol (DTDG), a dialkyl glycerol (B35011) ether lipid, presents distinct advantages over conventional phospholipid-based systems. This guide provides a comprehensive comparison of DTDG with other commonly used lipids, supported by experimental data, detailed methodologies, and visual representations to aid researchers, scientists, and drug development professionals in their formulation design.
Enhanced Stability: The Ether Linkage Advantage
A primary distinguishing feature of DTDG is the presence of ether linkages between the hydrophobic alkyl chains and the glycerol backbone, in contrast to the ester linkages found in phospholipids (B1166683) such as 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) and 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC). This structural difference, as depicted below, is fundamental to the enhanced stability of DTDG-containing nanoparticles.
Ether bonds are chemically more stable and resistant to hydrolysis by phospholipases, which are prevalent in biological fluids.[1][2] This inherent stability translates to a longer circulation half-life and reduced premature drug leakage from DTDG-based nanocarriers compared to their ester-linked counterparts.[3][4]
Comparative Performance Data
The following tables summarize key performance indicators of DTDG-analogous ether lipids in comparison to common ester-linked phospholipids and other lipids used in drug delivery.
Table 1: Physicochemical Properties and Stability
| Parameter | DTDG (Ether Lipid Analogs) | DSPC (Ester Phospholipid) | Cholesterol |
| Linkage Type | Ether | Ester | N/A |
| Chemical Stability | High resistance to hydrolysis[1][2] | Susceptible to enzymatic and chemical hydrolysis[5] | Stable |
| Drug Retention at 37°C (48h) | High (>85%)[6] | Moderate (~60-85%)[6] | N/A (structural component) |
| Vesicle Stability in Serum | High[1][2] | Moderate, can be destabilized by serum proteins[1] | Enhances bilayer stability |
Table 2: Biological Performance
| Parameter | DTDG-based LNPs (projected) | Cationic Lipid (e.g., DOTAP)-based LNPs | Anionic Phospholipid-based LNPs |
| Cellular Uptake | Potentially enhanced[7][8] | High, driven by electrostatic interactions | Moderate |
| Transfection Efficiency (for gene delivery) | Potentially high[7][9] | High, but can be associated with toxicity[10] | Generally low |
| In Vivo Circulation Time | Longer due to high stability[3][4] | Can be rapidly cleared if not PEGylated | Variable, subject to opsonization |
| Toxicity | Generally low[1] | Can exhibit dose-dependent toxicity[10] | Generally low |
Experimental Protocols
Preparation of DTDG-Containing Lipid Nanoparticles (Thin-Film Hydration Method)
This protocol describes a standard method for preparing DTDG-containing liposomes or lipid nanoparticles (LNPs).
Materials:
-
This compound (DTDG)
-
Helper lipid (e.g., Cholesterol)
-
Charge-imparting lipid (e.g., a cationic or anionic lipid, optional)
-
Drug to be encapsulated
-
Organic solvent (e.g., chloroform:methanol 2:1 v/v)[11]
-
Aqueous buffer (e.g., phosphate-buffered saline, PBS)
-
Round-bottom flask
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Hydration:
-
Size Reduction (Extrusion):
Characterization of DTDG-Based Nanoparticles
1. Particle Size and Polydispersity Index (PDI):
-
Method: Dynamic Light Scattering (DLS).
-
Procedure: Dilute the nanoparticle suspension in the aqueous buffer and measure the hydrodynamic diameter and PDI. A PDI value below 0.2 is generally considered indicative of a monodisperse population.[16]
2. Zeta Potential:
-
Method: Laser Doppler Velocimetry.
-
Procedure: Dilute the nanoparticle suspension in an appropriate medium (e.g., 10 mM NaCl) and measure the surface charge. Zeta potential provides an indication of the colloidal stability of the formulation.[16]
3. Encapsulation Efficiency (%EE):
-
Method: Separation of free drug from encapsulated drug followed by quantification.
-
Procedure:
-
Separate the unencapsulated drug from the nanoparticles using techniques like size exclusion chromatography or ultracentrifugation.
-
Quantify the amount of drug in the nanoparticle fraction and the total amount of drug used.
-
Calculate %EE using the formula: %EE = (Amount of encapsulated drug / Total amount of drug) x 100
-
Experimental Workflow Visualization
The following diagram illustrates the workflow for the preparation and characterization of DTDG-based drug delivery systems.
Conclusion
This compound and other dialkyl glycerol ether lipids offer a compelling platform for the development of robust and effective drug delivery systems. Their enhanced stability against chemical and enzymatic degradation, a direct consequence of their ether-linked hydrophobic chains, can lead to improved drug retention, longer circulation times, and potentially enhanced therapeutic outcomes. While direct comparative studies with DTDG are emerging, the existing body of evidence for analogous ether lipids strongly supports their consideration as a superior alternative to traditional ester-linked phospholipids for advanced drug delivery applications. This guide provides a foundational framework for researchers to explore the potential of DTDG in their formulation development endeavors.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Stability of pressure-extruded liposomes made from archaeobacterial ether lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo stability of ester- and ether-linked phospholipid-containing liposomes as measured by perturbed angular correlation spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Chemical stability of liposomes: implications for their physical stability: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. The effect of different lipid components on the in vitro stability and release kinetics of liposome formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reposiTUm: Archaeal ether lipids improve internalization and transfection with mRNA lipid nanoparticles [repositum.tuwien.at]
- 8. researchgate.net [researchgate.net]
- 9. Oxime Ether Lipids as Transfection Agents: Assembly and Complexation with siRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. precigenome.com [precigenome.com]
- 11. researchgate.net [researchgate.net]
- 12. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 13. Liposome Synthesis Protocol : Synthesis of cationic liposome nanoparticles using a thin film dispersed hydr... [protocols.io]
- 14. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation | Springer Nature Experiments [experiments.springernature.com]
- 15. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Safe Disposal of 1,2-O,O-Ditetradecyl-rac-glycerol: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 1,2-O,O-Ditetradecyl-rac-glycerol, ensuring compliance and minimizing risk.
Core Disposal Procedures
The primary recommended methods for the disposal of this compound involve professional chemical waste management services. Adherence to local, state, and federal regulations is mandatory for all waste disposal.[1]
Step-by-Step Disposal Protocol:
-
Collection: Collect waste this compound in a suitable, closed, and clearly labeled container.[2]
-
Storage: Store the waste container in a dry, cool, and well-ventilated area, away from incompatible materials and foodstuff containers.[2]
-
Professional Disposal: Arrange for the collected waste to be handled by a licensed chemical destruction plant.[3] An alternative is controlled incineration with flue gas scrubbing.[3]
-
Avoid Improper Disposal: Crucially, do not discharge this compound into sewer systems or the environment.[1][3]
Container Management:
-
Containers of this compound should be triple-rinsed (or the equivalent).
-
After rinsing, the packaging can be punctured to prevent reuse and then disposed of in a sanitary landfill.
-
Combustible packaging materials may be disposed of through controlled incineration with flue gas scrubbing.
Quantitative Disposal Data
Based on the available safety data sheets, there is no specific quantitative data, such as concentration limits for drain disposal, for this compound. The general guideline is to avoid any discharge into the sewer system.[3]
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Handling and Safety Precautions
When handling this compound, it is essential to take the following safety precautions:
-
Ventilation: Handle the chemical in a well-ventilated area.[3]
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, including gloves and tightly fitting safety goggles.[3]
-
Avoid Contact: Avoid contact with skin and eyes.[3]
-
Ignition Sources: Keep away from all sources of ignition and use spark-proof tools.[3]
In the event of a spill, prevent the chemical from entering drains and arrange for its collection and disposal.[3] Discharge into the environment must be avoided.[3]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
